(S)-2-Amino-2-(4-fluorophenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPEYLZIUEVIA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Chemical Properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries. Its structural features, comprising a stereogenic center, a primary alcohol, a primary amine, and a fluorinated phenyl ring, make it a versatile and valuable chiral building block in asymmetric synthesis. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, characterization, and applications.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, application in synthesis, and biological activity. While experimental data for the free base is not extensively published, information for the hydrochloride salt and related racemic mixtures, along with predicted values, provides a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | - |
| Molecular Weight | 155.17 g/mol | - |
| Appearance | Predicted to be a solid at room temperature. | [1] |
| Melting Point | Data not available for the free base. | |
| Boiling Point | Predicted: 287.4 ± 25.0 °C | - |
| Density | Predicted: 1.208 ± 0.06 g/cm³ | - |
| Solubility | Soluble in water and alcohols; poorly soluble in non-polar solvents. | - |
| pKa | Predicted: 12.48 ± 0.10 | - |
| Optical Rotation | Data not available for the (S)-enantiomer. The direction and magnitude of optical rotation cannot be predicted from the (S) designation alone.[2][3] | - |
Note: The hydrochloride salt, this compound hydrochloride (CAS No. 1269773-21-8), is a solid and has a molecular weight of 191.63 g/mol .[4][5][6]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the ethanol group, and the protons of the amine and hydroxyl groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton (CH-N) would be a multiplet, and the adjacent methylene protons (CH₂-O) would also form a multiplet. The amine (NH₂) and hydroxyl (OH) protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The aromatic carbons will resonate in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large C-F coupling constant. The carbon of the chiral center (C-N) is expected around δ 50-60 ppm, and the methylene carbon (C-O) around δ 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns for amino alcohols include the loss of water (M-18), loss of a hydroxymethyl radical (M-31), and cleavage alpha to the nitrogen atom.[7][8] Electrospray ionization (ESI) would be expected to show a prominent protonated molecule at [M+H]⁺ (m/z 156).[9]
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a key aspect of its utility. Several strategies can be employed, with the most common being asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
A prevalent method for the asymmetric synthesis of chiral amino alcohols is the reduction of the corresponding α-amino ketone or the reductive amination of an α-hydroxy ketone. However, a more direct and widely used approach for this class of compounds involves the reduction of the corresponding chiral α-amino acid.
Protocol: Asymmetric Reduction of (S)-4-Fluorophenylglycine
This protocol is based on the well-established method of reducing α-amino acids to their corresponding amino alcohols using a strong reducing agent like lithium aluminum hydride (LAH).
Materials:
-
(S)-4-Fluorophenylglycine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
A solution of (S)-4-fluorophenylglycine in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The choice of a strong reducing agent like LAH is crucial as it can reduce the carboxylic acid functional group directly to a primary alcohol.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
The reaction is then carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water (Fieser workup). This procedure is critical for safely decomposing the excess LAH and precipitating the aluminum salts in a granular form that is easy to filter.
-
The resulting slurry is filtered through a pad of diatomaceous earth to remove the inorganic salts.
-
The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.
Chiral Resolution
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-Amino-2-(4-fluorophenyl)ethanol. This can be achieved through various techniques, including:
-
Diastereomeric Salt Formation: Reacting the racemic amino alcohol with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.
Analytical Methods for Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is critical for its application in pharmaceuticals. Chiral HPLC is the most common and reliable method for this purpose.
Protocol: Chiral HPLC Analysis
While a specific validated method for this compound is not publicly detailed, a general approach using polysaccharide-based chiral stationary phases is highly effective for separating enantiomers of amino alcohols.[4][10][11][12][13][14]
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series) are often successful.
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.
Procedure:
-
Prepare a standard solution of the racemic 2-Amino-2-(4-fluorophenyl)ethanol and a sample solution of the (S)-enantiomer in the mobile phase or a compatible solvent.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution.
-
Inject the sample of the (S)-enantiomer to determine its enantiomeric purity by integrating the peak areas of both enantiomers.
Applications in Drug Development
Chiral amino alcohols are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of both an amine and a hydroxyl group provides two points for further chemical modification, allowing for the construction of complex molecular architectures. The 4-fluorophenyl moiety in this compound is particularly attractive for its potential to enhance the biological properties of drug candidates.
While specific examples of marketed drugs synthesized directly from this compound are not widely documented, its structural motif is present in various biologically active compounds. It serves as a valuable synthon for the preparation of:
-
Chiral ligands for asymmetric catalysis: The amino alcohol functionality can be used to synthesize ligands for metal-catalyzed asymmetric reactions.
-
Beta-blockers and other cardiovascular drugs: Many beta-blockers contain a similar 1-amino-2-ol substructure.
-
Antiviral and anticancer agents: The incorporation of fluorinated chiral building blocks is a common strategy in the design of novel therapeutic agents in these areas.[15][16]
The use of enantiomerically pure starting materials like this compound is essential to avoid the formation of diastereomeric mixtures in subsequent synthetic steps, which can be difficult and costly to separate.
Safety and Handling
This compound and its hydrochloride salt are classified as harmful if swallowed, in contact with skin, or if inhaled.[4] They can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. All manipulations should be performed in a well-ventilated fume hood.
Storage: The compound and its salts should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation.[1][4][5]
Conclusion
This compound is a chiral building block with significant potential in the pharmaceutical and chemical industries. Its unique combination of functional groups and the presence of a fluorine atom make it a valuable starting material for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectroscopic data, synthesis, and analytical methods for determining enantiomeric purity. A thorough understanding of these properties is essential for researchers and scientists working with this versatile compound in the development of new therapeutics and other advanced materials.
References
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. 1269773-21-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 8. 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4 [sigmaaldrich.com]
- 9. PubChemLite - 2-amino-2-(4-fluorophenyl)ethanol (C8H10FNO) [pubchemlite.lcsb.uni.lu]
- 10. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. spectrabase.com [spectrabase.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scas.co.jp [scas.co.jp]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of (S)-2-Amino-2-(4-fluorophenyl)ethanol
Introduction
(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral molecule of significant interest in pharmaceutical development due to its structural relation to biologically active compounds. As with any chiral drug substance, unequivocal confirmation of its absolute and relative stereochemistry, as well as its overall molecular structure, is a critical regulatory and scientific requirement.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the analytical methodologies and strategic workflows employed to elucidate the structure of this specific chiral amino alcohol. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practical applications of modern analytical techniques in the context of chiral molecule characterization.
The U.S. Food and Drug Administration (FDA) mandates that the stereoisomeric composition of a chiral drug be well-defined, necessitating the use of stereospecific assays early in the development process.[1][2] This guide will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to provide a self-validating system for the complete structural and stereochemical assignment of this compound.
Foundational Structural Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For a chiral molecule like this compound, a suite of NMR experiments is essential for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Principle of NMR in Chiral Analysis
While standard NMR techniques can confirm the molecular constitution, determining the enantiomeric purity and absolute configuration often requires the use of chiral discriminating agents (CDAs). These agents, which can be either chiral derivatizing agents (CDRs) or chiral solvating agents (CSAs), interact with the enantiomers of the analyte to form diastereomeric complexes.[4][5] These diastereomers are energetically distinct and, therefore, exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the molecular structure and atom connectivity of 2-Amino-2-(4-fluorophenyl)ethanol.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected signals will correspond to the aromatic protons, the methine proton (CH), the methylene protons (CH₂), and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.
-
The fluorine-coupled carbon signals of the aromatic ring will provide key diagnostic information.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity between the methine and methylene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall molecular framework.
-
Data Interpretation and Expected Results
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the core structure.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
| Aromatic CHs | ~7.0-7.4 | ~115-130 (with ¹⁹F coupling) | HMBC to other aromatic carbons and the benzylic carbon. |
| Methine CH | ~4.0-4.5 | ~55-60 | COSY to CH₂ protons. HMBC to aromatic carbons and CH₂ carbon. |
| Methylene CH₂ | ~3.5-3.8 | ~65-70 | COSY to CH proton. HMBC to methine carbon. |
| Amino NH₂ | Variable (exchangeable) | - | - |
| Hydroxyl OH | Variable (exchangeable) | - | - |
Confirmation of Molecular Weight and Fragmentation: Mass Spectrometry
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that further confirm the structure.
Principle of Electrospray Ionization (ESI)-MS
Electrospray ionization is a soft ionization technique well-suited for polar molecules like amino alcohols. It generates protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the accurate determination of the molecular weight.
Experimental Protocol: ESI-HRMS and MS/MS
Objective: To confirm the molecular formula and obtain structural information through fragmentation analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
HRMS Acquisition:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in positive ion mode.
-
-
MS/MS Acquisition:
-
Select the protonated molecule [M+H]⁺ as the precursor ion.
-
Induce fragmentation using collision-induced dissociation (CID).
-
Acquire the product ion spectrum.
-
Data Interpretation and Expected Results
-
Expected Molecular Formula: C₈H₁₀FNO
-
Monoisotopic Mass: 155.0746
-
Expected [M+H]⁺: 156.0825
Table of Expected MS/MS Fragments:
| m/z of Fragment Ion | Proposed Structure of Fragment | Plausible Fragmentation Pathway |
| 139.0870 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |
| 125.0713 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl group. |
| 109.0400 | [C₇H₆F]⁺ | Cleavage of the C-C bond adjacent to the aromatic ring. |
Stereochemical Analysis: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a chiral compound.[6] The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6][7]
Principle of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral molecules.[8] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, between the analyte and the chiral selector.[9]
Experimental Protocol: Chiral HPLC Method Development
Objective: To separate the (S) and (R) enantiomers of 2-Amino-2-(4-fluorophenyl)ethanol and determine the enantiomeric excess (e.e.) of the sample.
Methodology:
-
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a basic additive (e.g., diethylamine) to improve peak shape.
-
Reversed Phase: Use mixtures of water/acetonitrile or water/methanol with a buffer (e.g., ammonium bicarbonate).
-
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal resolution between the enantiomeric peaks.
-
Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., ~220 nm).
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
Data Presentation and Interpretation
The results of the chiral HPLC analysis should be presented in a clear and concise manner, as shown in the table below.
| Parameter | Value |
| Column | e.g., Chiralpak IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | e.g., Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time of (S)-enantiomer | e.g., 8.5 min |
| Retention Time of (R)-enantiomer | e.g., 10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (e.e.) | > 99.5% |
Integrated Workflow for Structure Elucidation
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. The workflow presented below illustrates the logical progression from initial structural confirmation to definitive stereochemical assignment.
Caption: Integrated workflow for the structure elucidation of this compound.
Regulatory Considerations and Best Practices
The FDA's guidance on the development of chiral drugs underscores the importance of a thorough stereochemical characterization.[2][3] It is imperative to:
-
Develop and validate stereospecific analytical methods early in the drug development process.[1][2]
-
Know the quantitative isomeric composition of the material used in all preclinical and clinical studies.[2]
-
Include a stereochemically specific identity test and a stereoselective assay in the final product specifications.[2]
By adhering to these principles and employing the integrated analytical approach detailed in this guide, researchers and drug developers can ensure the scientific integrity and regulatory compliance of their work on this compound and other chiral molecules.
References
- 1. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 2. fda.gov [fda.gov]
- 3. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 4. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yakhak.org [yakhak.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
(S)-2-Amino-2-(4-fluorophenyl)ethanol CAS number 174770-74-2
An In-Depth Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Stereochemistry and CAS Identification
This guide focuses on the chiral amino alcohol, 2-Amino-2-(4-fluorophenyl)ethanol. It is critical to address a common point of confusion regarding its stereoisomers and their corresponding Chemical Abstracts Service (CAS) numbers. The user-specified CAS number, 174770-74-2 , predominantly refers to the (R)-enantiomer in scientific literature and commercial databases.[1][2][3] The (S)-enantiomer is often cited under CAS number 325152-98-5 .[4] The racemic mixture, containing both enantiomers, is identified by CAS number 140373-17-7 . This guide will cover the fundamental properties and applications applicable to the core molecular structure, while providing specific details for the stereoisomers where relevant.
Section 1: Core Compound Profile and Strategic Importance
(S)-2-Amino-2-(4-fluorophenyl)ethanol is a synthetically valuable chiral amino alcohol. Its structure, featuring a primary alcohol and a primary amine attached to the same stereocenter, which is further connected to a fluorinated phenyl ring, makes it a privileged scaffold in medicinal chemistry.[5][6] Chiral 1,2-amino alcohols are foundational components in a multitude of biologically active molecules, serving as key intermediates in the synthesis of pharmaceuticals and as chiral ligands in asymmetric catalysis.[7][8] The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this compound particularly relevant for drug discovery programs.
Table 1: Physicochemical Properties of 2-Amino-2-(4-fluorophenyl)ethanol
| Property | Value | Source(s) |
| CAS Number | 174770-74-2 ((R)-enantiomer) | [1][9] |
| Molecular Formula | C₈H₁₀FNO | [2] |
| Molecular Weight | 155.17 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 68-79°C | [1] |
| Boiling Point | 287.4±25.0 °C (Predicted) | [3] |
| Density | 1.208±0.06 g/cm³ (Predicted) | [3] |
| Optical Rotation | [α]²⁴/D = -14.7° (c=1% in Methanol) for (R)-enantiomer | [1] |
| Storage | 2-8°C, protect from light, store under inert atmosphere | [3] |
Section 2: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure 1,2-amino alcohols is a cornerstone of modern organic chemistry. The challenge lies in controlling the stereochemistry of the two adjacent functional groups. Several robust strategies have been developed to achieve this.
Overview of Synthetic Strategies
-
Asymmetric Hydrogenation: A powerful method involves the catalytic asymmetric hydrogenation of α-amino ketones. This approach utilizes chiral metal catalysts, such as those based on iridium or ruthenium, to deliver hydrogen selectively to one face of the ketone, establishing the desired stereocenter with high enantiomeric excess (ee).[10][11]
-
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a green and highly selective alternative.[12] Whole-cell biocatalysts can reduce prochiral ketones with exceptional enantioselectivity (>99% ee), often under mild, aqueous conditions.[12][13] This method circumvents the need for heavy metal catalysts and protection/deprotection steps.
-
Chiral Auxiliaries: Classic organic synthesis techniques often employ chiral auxiliaries, such as pseudoephedrine.[5][6] The auxiliary directs the stereochemical outcome of a reaction and is subsequently cleaved to yield the enantiopure product.
-
Reduction of Chiral Precursors: A direct and efficient route involves the reduction of a readily available chiral precursor, such as an amino acid. This strategy leverages the existing stereocenter of the starting material.
Recommended Protocol: Reduction of (R)-4-Fluorophenylglycine
This protocol describes the synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol via the reduction of the corresponding amino acid, a method noted for its straightforward execution and high fidelity in transferring stereochemistry.[3]
Workflow Diagram: Synthesis via Amino Acid Reduction
Caption: Synthesis workflow for (R)-2-Amino-2-(4-fluorophenyl)ethanol.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of lithium aluminium hydride (LiAlH₄) (1.0 M in THF, 2.0 eq.) in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0°C using an ice bath.
-
Substrate Addition: Add (R)-4-fluorophenylglycine (1.0 eq.) portion-wise over approximately 1 hour. This controlled addition is crucial to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 16 hours to ensure complete reduction of the carboxylic acid.
-
Work-up (Quenching): Carefully cool the reaction mixture back to 0°C. Sequentially and slowly add water (X mL per X g of LiAlH₄), followed by 4 N sodium hydroxide solution (X mL per X g of LiAlH₄), and finally more water (3X mL per X g of LiAlH₄). This procedure, known as the Fieser work-up, is designed to precipitate aluminum salts into a filterable solid.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure amino alcohol.
Section 3: Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of the final product.
Table 2: Key Analytical Parameters and Expected Results
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | Phenyl protons (~7.0-7.4 ppm), benzylic proton (~4.0-4.2 ppm), methylene protons (~3.5-3.8 ppm), and exchangeable amine/hydroxyl protons. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (including a C-F coupled doublet), benzylic carbon (~58-60 ppm), and methylene carbon (~65-67 ppm). |
| Mass Spec. | Molecular Ion Peak ([M+H]⁺) | Expected m/z of 156.0819.[14] |
| Chiral HPLC | Enantiomeric Excess (% ee) | Separation of (R) and (S) enantiomers on a chiral stationary phase to quantify the enantiomeric purity. |
| Optical Rotation | Specific Rotation [α] | A non-zero value confirming the presence of a single enantiomer (e.g., -14.7° for the (R)-enantiomer).[1] |
Section 4: Applications in Drug Discovery and Asymmetric Synthesis
The utility of this compound stems from its dual functionality and defined stereochemistry, making it a valuable chiral building block.
-
Synthesis of Bioactive Molecules: The 1,2-amino alcohol motif is present in numerous drugs. This compound can serve as a direct precursor or key intermediate. For example, it can be used to synthesize chiral oxazolidinones, which are important pharmacophores and can also act as chiral auxiliaries in other synthetic transformations.[15]
-
Chiral Ligand Synthesis: The nitrogen and oxygen atoms can coordinate to metal centers, making it an excellent scaffold for developing new chiral ligands for asymmetric catalysis. These ligands are instrumental in creating other chiral molecules with high selectivity.[16]
-
Fragment-Based Drug Discovery (FBDD): As a small, fluorinated molecule with defined 3D geometry and hydrogen bonding capabilities, it is an ideal candidate for FBDD screening libraries to identify initial hits against therapeutic targets.
Diagram: Role as a Chiral Building Block
Caption: Hypothetical pathway using the title compound to form a complex target.
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS) of the compound and its close analogs.[17]
Table 3: Hazard Identification and Safety Precautions
| Hazard Category | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irrit. | H335: May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or with a fume hood. |
Standard Laboratory Handling Protocol
-
Engineering Controls: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles at all times.
-
Dispensing: When weighing and transferring the solid, use anti-static spatulas and weighing boats to minimize dust generation.
-
Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with a wet cloth.
-
Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place.[3] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 6: Conclusion
This compound, along with its enantiomer, represents a high-value chiral building block for the scientific community. Its well-defined stereochemistry and the strategic placement of a fluorine atom provide significant advantages for the synthesis of complex, biologically active molecules. Through robust synthetic methods, such as the reduction of chiral amino acids or biocatalytic approaches, this compound can be accessed in high enantiomeric purity. A thorough understanding of its properties, applications, and handling requirements, as outlined in this guide, enables researchers to fully leverage its potential in advancing the fields of drug discovery and asymmetric synthesis.
References
- 1. 174770-74-2 (R)-2-Amino-2-(4-fluorophenyl)ethanol AKSci X6721 [aksci.com]
- 2. caming.com [caming.com]
- 3. (R)-2-Amino-2-(4-fluorophenyl)ethanol | 174770-74-2 [m.chemicalbook.com]
- 4. (S)-2-Amino-2-(3-fluorophenyl)ethanol | C8H10FNO | CID 55278753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. 174770-74-2|(R)-2-Amino-2-(4-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 10. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. | Semantic Scholar [semanticscholar.org]
- 11. Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones with chiral spiro iridium catalysts - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 14. PubChemLite - 2-amino-2-(4-fluorophenyl)ethanol (C8H10FNO) [pubchemlite.lcsb.uni.lu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aksci.com [aksci.com]
Strategic Pathways for the Enantioselective Synthesis of Chiral 1,2-Amino Alcohols
An In-depth Technical Guide:
Introduction
Chiral 1,2-amino alcohols, also known as vicinal or β-amino alcohols, are a class of organic compounds containing hydroxyl and amino groups attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is a cornerstone of modern synthetic chemistry. It is found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Beyond their direct biological activity, they are invaluable as chiral ligands for metal-based catalysts, as organocatalysts themselves, and as versatile chiral building blocks for the synthesis of more complex molecules.[2][3]
The strategic importance of these compounds has driven the development of numerous synthetic methodologies. These approaches can be broadly categorized into two main paradigms: the derivatization of readily available chiral starting materials (the "chiral pool") and the de novo construction of the stereocenters through catalytic asymmetric reactions. This guide provides an in-depth analysis of the core strategies employed for their synthesis, focusing on the underlying mechanistic principles, experimental considerations, and the comparative advantages of each route. We will explore benchmark methods, including the reduction of α-amino acids, the asymmetric hydrogenation of α-amino ketones, and the Sharpless Asymmetric Aminohydroxylation, providing field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis from the Chiral Pool: Reduction of α-Amino Acids
One of the most direct and historically significant routes to chiral 1,2-amino alcohols is the reduction of the carboxylic acid moiety of natural or synthetic α-amino acids.[4] This strategy leverages the vast and inexpensive repository of enantiomerically pure α-amino acids provided by nature.
Core Principle & Mechanistic Insight
The fundamental transformation is the reduction of a carboxylic acid to a primary alcohol. This requires a potent reducing agent, as carboxylic acids are relatively unreactive towards milder reagents like sodium borohydride alone. The choice of reducing agent is critical and dictates the experimental conditions.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing most carbonyl functionalities. The mechanism involves the formation of an aluminate salt intermediate, which is then hydrolyzed during aqueous workup to liberate the alcohol. Its high reactivity necessitates anhydrous conditions and careful handling.
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is a more selective reducing agent for carboxylic acids compared to LiAlH₄. It does not typically reduce esters or amides under standard conditions, which can be advantageous in multifunctional substrates. The reaction proceeds through an acyloxyborane intermediate.
-
Sodium Borohydride with Additives (e.g., I₂ or AlCl₃): The combination of NaBH₄ with additives like iodine or aluminum chloride generates more potent reducing species in situ, such as diborane or aluminum hydrides, capable of reducing carboxylic acids under milder conditions than LiAlH₄.[5]
The primary advantage of this approach is its stereochemical fidelity; the stereocenter of the starting amino acid is typically preserved throughout the reduction process.[6] However, it is inherently limited by the availability and structural diversity of the starting α-amino acid pool.
Experimental Workflow & Protocol
The general workflow involves the protection of the amino group, reduction of the carboxyl group, and subsequent deprotection if necessary. N-protection is often not strictly required with powerful hydrides but can improve solubility and prevent side reactions.
Caption: General workflow for amino alcohol synthesis from an α-amino acid.
Protocol 1: Synthesis of (S)-Leucinol from L-Leucine via LiAlH₄ Reduction
-
Apparatus Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen.
-
Reagent Preparation: The flask is charged with Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) and anhydrous Tetrahydrofuran (THF) (300 mL) under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
Substrate Addition: L-Leucine (1.0 eq) is suspended in anhydrous THF (200 mL) and added slowly via the dropping funnel to the stirred LiAlH₄ suspension over 1 hour. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching & Workup: The reaction is cooled to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Isolation: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford (S)-Leucinol as a colorless oil. Purity and enantiomeric excess (if necessary) are confirmed by NMR and chiral HPLC, respectively.
Part 2: Catalytic Asymmetric Synthesis
While the chiral pool approach is reliable, catalytic asymmetric methods offer greater flexibility, atom economy, and access to a broader range of structurally diverse amino alcohols.
Asymmetric Hydrogenation of α-Amino Ketones
The asymmetric hydrogenation of prochiral α-amino ketones is a premier, highly efficient strategy for accessing chiral 1,2-amino alcohols.[7] This method involves the reduction of a ketone adjacent to an amino group using molecular hydrogen in the presence of a chiral transition-metal catalyst.
The success of this reaction hinges on the catalyst system, typically composed of a precious metal (Iridium or Ruthenium) and a chiral ligand.[8] The α-amino ketone substrate coordinates to the metal center. The chiral ligand creates a sterically and electronically defined environment around the metal, forcing the substrate to adopt a specific orientation. Hydrogen is then delivered to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol product in excess.[9]
-
Catalyst: Iridium complexes, often featuring ligands like f-amphox, are highly effective, providing excellent enantioselectivity and high turnover numbers (TON), making them suitable for industrial applications.[7] Ruthenium catalysts paired with chiral diphosphine and diamine ligands are also widely used.
-
Substrate: The amino group on the substrate is often protected (e.g., as a hydrochloride salt or with a Boc/Cbz group) to prevent catalyst inhibition and improve reactivity. However, some modern catalyst systems are highly effective for unprotected α-ketoamines.[9]
The key to a self-validating protocol lies in the precise control of reaction parameters: hydrogen pressure, temperature, solvent, and substrate-to-catalyst ratio (S/C). High S/C ratios (up to 500,000) have been achieved, highlighting the remarkable efficiency of these systems.[7]
The choice of catalyst and substrate structure significantly impacts the reaction's efficiency and stereoselectivity.
| Entry | Substrate (α-Amino Ketone) | Catalyst | S/C Ratio | Yield (%) | ee (%) | Ref |
| 1 | N-Benzyl-1-phenyl-1-keto-2-aminopropane | Ir-(R)-spiro-ligand | 100,000 | 99 | >99 (R) | [8] |
| 2 | N-Benzyl-1-(4-chlorophenyl)-1-keto-2-aminopropane | Ir-(R)-spiro-ligand | 5,000 | 99 | 99.2 (R) | [8] |
| 3 | N-Benzyl-1-(2-chlorophenyl)-1-keto-2-aminopropane | Ir-(R)-spiro-ligand | 5,000 | 99 | 99.9 (R) | [8] |
| 4 | 2-(Methylamino)-1-phenylethanone·HCl | Ru-TsDPEN | 1,000 | >95 | 99 (S) | [9] |
Table adapted from data presented in referenced literature.[8][9]
-
Catalyst Preparation: In a glovebox, the iridium precursor [Ir(COD)Cl]₂ and the chiral spiro ligand (e.g., (R)-f-amphox) are dissolved in anhydrous, degassed methanol to form the active catalyst solution.
-
Reaction Setup: A high-pressure autoclave is charged with the α-amino ketone hydrochloride salt (1.0 eq), the catalyst solution (0.01 mol%), and anhydrous methanol.
-
Hydrogenation: The autoclave is sealed, purged several times with nitrogen, and then with hydrogen gas. The reaction is pressurized with hydrogen (e.g., 40 atm) and stirred at a set temperature (e.g., 50 °C).
-
Monitoring: The reaction progress is monitored by sampling and analysis via HPLC or TLC.
-
Workup: Upon completion, the autoclave is cooled and carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the HCl salt and remove the catalyst. The organic layer is dried, concentrated, and the product is purified by crystallization or chromatography to yield the enantiopure 1,2-amino alcohol.
Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that constructs the 1,2-amino alcohol moiety directly from an alkene in a single, highly stereocontrolled step.[10] It provides syn-amino alcohols, complementing other methods that may favor anti products.
The AA reaction involves the concerted addition of an amino group and a hydroxyl group across a double bond. The key components are:
-
Osmium Catalyst: Typically K₂OsO₂(OH)₄, which is less volatile and safer to handle than OsO₄.[11]
-
Chiral Ligand: Cinchona alkaloid derivatives, such as (DHQ)₂PHAL or (DHQD)₂PHAL, which create a chiral binding pocket around the osmium center. The choice between the DHQ (hydroquinine) and DHQD (hydroquinidine) series determines which enantiomer of the product is formed.
-
Nitrogen Source: An N-haloamide, -sulfonamide, or -carbamate salt, such as Chloramine-T (TsN(Na)Cl) or an N-chloro-carbamate, which serves as both the nitrogen donor and the terminal oxidant to regenerate the catalyst.[10][12]
The reaction proceeds through a catalytic cycle where the Os(VI) species is oxidized by the nitrogen source to a high-valent osmium(VIII)-imido complex. This complex then undergoes a [3+2] or [2+2] cycloaddition with the alkene. The resulting osma-azaglycolate is hydrolyzed to release the syn-amino alcohol product and regenerate the Os(VI) catalyst.[10]
Caption: Simplified catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
A key challenge in the AA reaction is controlling regioselectivity when using unsymmetrical alkenes. The choice of ligand can dramatically influence which carbon atom of the double bond forms the C-N bond versus the C-O bond. For example, PHAL ligands often show opposite regioselectivity compared to AQN ligands for certain substrates like cinnamates.[11]
-
Reagent Preparation: In a round-bottom flask, the nitrogen source (e.g., Chloramine-T trihydrate, 3.0 eq) is dissolved in a 1:1 mixture of n-propanol and water.
-
Catalyst & Ligand Addition: The chiral ligand ((DHQ)₂PHAL, 0.05 eq) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq) are added to the stirred solution. The mixture is stirred until the solids dissolve.
-
Substrate Addition: The flask is cooled to room temperature, and styrene (1.0 eq) is added.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Causality: Vigorous stirring is essential in this biphasic system to ensure efficient mass transfer between the organic and aqueous phases.
-
Workup: Sodium metabisulfite is added to quench the reaction and reduce any remaining osmium species. The n-propanol is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-tosylated syn-1,2-amino alcohol. The tosyl protecting group can be removed under standard conditions if the free amino alcohol is desired.
Conclusion and Future Outlook
The synthesis of chiral 1,2-amino alcohols is a mature field with a powerful and diverse toolkit available to the synthetic chemist. The reduction of α-amino acids from the chiral pool remains a simple and effective method for accessing specific structures. For greater flexibility and efficiency, catalytic asymmetric methods are indispensable. Asymmetric hydrogenation of α-amino ketones stands out for its high efficiency and atom economy, making it a preferred route in industrial settings. The Sharpless Asymmetric Aminohydroxylation provides a unique pathway for the direct conversion of alkenes to syn-amino alcohols with excellent stereocontrol.
Looking forward, the field continues to evolve. The development of catalysts based on earth-abundant metals, the application of biocatalysis using engineered enzymes like amine dehydrogenases[13][14], and the emergence of novel photoredox-catalyzed strategies[15] promise to deliver even more sustainable, efficient, and versatile methods for constructing these vital chiral molecules. These advancements will undoubtedly continue to fuel innovation in drug discovery and materials science.
References
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. | Semantic Scholar [semanticscholar.org]
- 10. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
Asymmetric Synthesis of Fluorinated Amino Acids: A Technical Guide for Drug Discovery and Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The strategic incorporation of fluorine into amino acids represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of peptides and small-molecule drugs. Fluorination can enhance metabolic stability, increase binding affinity, and alter lipophilicity and pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][] However, the introduction of fluorine often creates a new stereocenter, making the development of robust and highly selective asymmetric synthetic methods a critical challenge. This guide provides a comprehensive overview of the core strategies for the enantioselective and diastereoselective synthesis of fluorinated amino acids, grounded in mechanistic principles and field-proven insights for practical application in research and development.
The Foundational Impact of Fluorine in Amino Acid Chemistry
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart profound effects on the structure and function of amino acids.[3] When incorporated into drug candidates, these fluorinated building blocks can:
-
Enhance Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug.
-
Modulate Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH.[4]
-
Tune Conformation and Binding: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) and induce specific conformational preferences in peptides, enhancing their binding to biological targets.[5]
-
Increase Lipophilicity: The introduction of fluoroalkyl groups can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[6]
Given these advantages, the demand for enantiomerically pure fluorinated amino acids is substantial. The following sections detail the primary asymmetric strategies employed to meet this demand, focusing on the causality behind the synthetic choices and providing actionable protocols.
Core Strategies in Asymmetric Synthesis
The asymmetric synthesis of fluorinated amino acids can be broadly categorized into two main approaches: the direct asymmetric fluorination of a prochiral substrate, or the stereoselective transformation of a pre-fluorinated building block. Each strategy offers distinct advantages and is suited to different synthetic challenges.
Asymmetric Electrophilic Fluorination
This strategy involves the direct formation of a C-F bond by reacting a nucleophilic carbon center (typically an enolate or enamine) with an electrophilic fluorine source ("F+"). The stereochemical outcome is controlled by a chiral environment, provided either by a chiral catalyst or a covalently attached chiral auxiliary.
Mechanistic Rationale: The core principle is the generation of a planar, prochiral enolate or enamine intermediate. A chiral catalyst or auxiliary then shields one face of this intermediate, directing the incoming electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide [NFSI] or Selectfluor) to the other face, thereby establishing the stereocenter.
Key Methodologies:
-
Organocatalysis: Chiral amines (like proline derivatives) or cinchona alkaloids can catalyze the fluorination of carbonyl compounds by forming a transient chiral enamine.[7][8] Similarly, chiral phosphoric acids can act as phase-transfer catalysts, delivering a chiral counter-ion to activate the fluorinating agent.[9][10]
-
Metal Catalysis: Chiral transition-metal complexes, particularly those of Palladium(II), can coordinate to a substrate, directing fluorination to a specific C-H bond.[11] This approach is powerful for late-stage fluorination.
-
Chiral Auxiliary Control: A chiral auxiliary, such as an Evans oxazolidinone or a fluorinated oxazolidine (FOX), is temporarily attached to the substrate.[12][13] The inherent chirality and conformational rigidity of the auxiliary dictate the trajectory of the fluorinating agent, leading to high diastereoselectivity. The auxiliary is cleaved in a subsequent step to reveal the chiral fluorinated product.
Caption: Workflow for chiral auxiliary-based asymmetric fluorination.
This protocol is adapted from methodologies involving chiral auxiliaries for electrophilic fluorination.[12]
-
Enolate Formation: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous THF (-78 °C) under an argon atmosphere. Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv, 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) in anhydrous THF. Add the NFSI solution to the enolate solution at -78 °C via cannula. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification & Auxiliary Cleavage: Purify the crude product by flash column chromatography to yield the diastereomerically pure fluorinated product. The chiral auxiliary can then be cleaved using standard conditions (e.g., LiOH, H2O2 in THF/H2O) to yield the target fluorinated amino acid.
Stereoselective Transformations of Fluorinated Building Blocks
An alternative and highly effective strategy is to begin with a simple, achiral fluorinated starting material and introduce the chirality through an asymmetric transformation. The synthesis of α-trifluoromethyl (CF3) amino acids is a prime example of this approach's power.[14]
Mechanistic Rationale: The strong electron-withdrawing CF3 group activates adjacent imines or ketones toward nucleophilic attack. This allows for highly efficient and stereoselective additions, reductions, or cycloadditions catalyzed by chiral Lewis acids, organocatalysts, or transition metal complexes.
Key Methodologies:
-
Asymmetric Reduction of CF3-Ketimines: Chiral catalysts, often based on iridium or rhodium, can mediate the highly enantioselective hydrogenation or transfer hydrogenation of trifluoromethyl ketimines to produce chiral trifluoromethyl amines.[14]
-
Asymmetric Allylation/Alkylation of CF3-Imines: The addition of organometallic reagents (e.g., organozinc or allylboronates) to CF3-imines in the presence of a chiral ligand (e.g., BOX-type ligands) can generate α-CF3 amino acids with excellent enantioselectivity.[4]
-
Asymmetric Strecker Reaction: The addition of cyanide to a CF3-ketimine, often catalyzed by a chiral thiourea or guanidine base organocatalyst, provides a direct route to α-trifluoromethyl-α-aminonitriles, which are immediate precursors to the corresponding amino acids.[4][14]
| Method | Catalyst/Reagent | Precursor | Product | Typical ee (%) | Reference |
| Asymmetric Allylation | InI / Chiral BOX Ligand | α-CF3 Imino Ester | α-Allyl-α-CF3 Amino Acid | 90-99% | [4] |
| Asymmetric Reduction | Ir-Complex / Na formate | N-Aryl CF3-Ketimine | α-CF3 Amine | >90% | [14] |
| Asymmetric Strecker | Takemoto Catalyst | Cyclic CF3-Ketimine | α-CF3 Aminonitrile | ~90% | [4] |
Table 1: Comparison of catalytic asymmetric methods using α-CF3 imine precursors.
Caption: Catalytic cycle for the enantioselective allylation of a CF3-imine.
Chiral Ni(II) Complex-Mediated Synthesis
A robust and scalable method for producing a wide variety of non-canonical amino acids, including fluorinated versions, utilizes a chiral Ni(II) complex of a Schiff base derived from glycine.[15][16]
Mechanistic Rationale: The glycine Schiff base coordinates to the Ni(II) center, forming a planar complex. A chiral ligand, typically a proline derivative, is also part of the complex. The bulky aryl group of the Schiff base effectively blocks one face of the glycine enolate, which is formed upon deprotonation. This forces an incoming electrophile (a fluorinated alkyl halide) to approach from the open face, resulting in a highly diastereoselective alkylation.[15][17] Subsequent hydrolysis releases the enantiomerically pure amino acid.
This protocol is conceptualized based on the general strategy described by Soloshonok and others.[15][16]
-
Complex Formation & Deprotonation: Suspend the Ni(II) complex of the glycine-benzophenone Schiff base with the chiral ligand (1.0 equiv) in anhydrous acetonitrile under an argon atmosphere. Add a non-nucleophilic base such as sodium hydride (NaH) (1.3-2.0 equiv) and stir the mixture at room temperature for 1 hour until a deep red color indicates enolate formation.[16]
-
Alkylation: Cool the solution to 0 °C. Add the fluorinated alkyl iodide (e.g., 1-iodo-3-(trifluoromethyl)butane) (1.2 equiv) dropwise. Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting complex.
-
Hydrolysis and Isolation: Quench the reaction with acetic acid. Remove the solvent under reduced pressure. Redissolve the residue in a mixture of DME and 3N HCl. Heat the mixture at 60 °C for 2 hours to hydrolyze the Schiff base and release the amino acid.[15]
-
Purification: After hydrolysis, purify the crude amino acid by ion-exchange chromatography to obtain the desired enantiomerically and diastereomerically pure fluorinated amino acid.
Biocatalytic and Chemoenzymatic Approaches
Biocatalysis offers an increasingly powerful and sustainable alternative to traditional chemical methods, providing exceptional selectivity under mild reaction conditions.[3][18]
Mechanistic Rationale: Enzymes create a precisely defined chiral pocket around their active site. This environment can distinguish between enantiomers of a racemic substrate (kinetic resolution) or between enantiotopic faces of a prochiral substrate, leading to products with very high enantiomeric purity.
Key Methodologies:
-
Lipase-Catalyzed Resolution: Lipases can catalyze the enantioselective hydrolysis of racemic fluorinated β-amino acid esters. One enantiomer is hydrolyzed to the corresponding carboxylic acid, while the other remains as the ester, allowing for their separation.[18][19]
-
Transaminase-Catalyzed Amination: Transaminases can convert fluorinated ketones into chiral amines with high enantiomeric excess. This is a key step in many chemoenzymatic cascades.
-
Chemoenzymatic Cascades: These multi-step, one-pot processes combine chemical and enzymatic reactions to build complex molecules from simple starting materials. For example, an aldolase can be used to form a C-C bond, followed by a chemical decarboxylation and then an enzymatic amination (using a phenylalanine ammonia lyase, for instance) to produce a chiral fluorinated amino acid.[20]
-
Engineered Enzymes: Through directed evolution, enzymes can be redesigned to accept unnatural substrates or catalyze novel transformations. For instance, engineered cytochromes have been developed for biocatalytic N-H bond insertion to synthesize α-trifluoromethyl amino esters.[6][21]
Caption: A three-step chemoenzymatic cascade synthesis.[20]
Conclusion and Future Outlook
The asymmetric synthesis of fluorinated amino acids is a dynamic and rapidly evolving field, driven by the significant value these building blocks bring to drug discovery. While classic methods like chiral auxiliary-mediated fluorination and transformations of fluorinated imines remain robust and reliable, newer strategies in organocatalysis, transition-metal catalysis, and biocatalysis are providing more efficient, selective, and sustainable routes.[22][23]
The future of this field will likely focus on:
-
Late-Stage Fluorination: Methods that allow for the direct and selective fluorination of complex molecules like peptides and proteins will be transformative.[22]
-
Expanding Biocatalysis: The continued development of engineered enzymes will open doors to novel transformations and expand the substrate scope for enzymatic fluorination and fluoroalkylation.[24][25]
-
Photoredox Catalysis: Light-mediated reactions offer unique pathways for generating fluorinated radicals, enabling new types of bond formations under exceptionally mild conditions.
By understanding the fundamental principles and practical applications of the diverse strategies outlined in this guide, researchers and drug development professionals can better navigate the synthetic challenges and unlock the full potential of fluorinated amino acids in creating the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
- 8. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]
- 14. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sas.rochester.edu [sas.rochester.edu]
- 22. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-Amino-2-(4-fluorophenyl)ethanol: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
In the landscape of modern drug discovery, the pursuit of molecular candidates with optimized pharmacological profiles is paramount. Chiral building blocks, molecules possessing a specific three-dimensional arrangement, are fundamental to this endeavor. Their defined stereochemistry is crucial, as the biological activity of a drug is intrinsically linked to its ability to interact with chiral macromolecules like proteins and nucleic acids.[1][2] More than half of all new small-molecule drugs are chiral, and regulatory bodies like the FDA mandate a thorough evaluation of the pharmacology and toxicology of the specific enantiomer intended for market.[1]
Among the diverse array of chiral building blocks, 1,2-amino alcohols are of particular significance. This structural motif is prevalent in a wide range of biologically active compounds, including neurotransmitters, antibiotics, and β-adrenergic blockers.[3] Furthermore, their utility extends to asymmetric synthesis, where they serve as invaluable chiral auxiliaries and ligands.[4]
The strategic incorporation of fluorine into these chiral scaffolds represents a powerful approach in medicinal chemistry.[1][5][6][7] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] This guide provides an in-depth technical overview of (S)-2-Amino-2-(4-fluorophenyl)ethanol , a fluorinated chiral amino alcohol with significant potential as a building block in the synthesis of novel therapeutics. We will explore its synthesis, physicochemical properties, and applications, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this valuable synthon.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is essential for its effective application in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀FNO | [8] |
| Molecular Weight | 155.17 g/mol | [8] |
| Appearance | White to off-white solid | [9] |
| Boiling Point | 287.4 ± 25.0 °C at 760 mmHg | [8] |
| Density | 1.2 ± 0.1 g/cm³ | [8] |
| Flash Point | 127.6 ± 23.2 °C | [8] |
| Solubility | Soluble in water and moderately soluble in alcohols. | [10] |
| Storage | 2-8°C, inert atmosphere, protect from light. | [9] |
| Specific Optical Rotation ([α]D) | Data not available in the searched literature. The sign of rotation for the (S)-enantiomer is not directly predictable from its configuration.[11][12][13] | N/A |
Spectroscopic Data:
-
¹H NMR: Expected signals would include multiplets for the aromatic protons on the fluorophenyl ring, a multiplet for the chiral methine proton (CH-N), a multiplet for the methylene protons adjacent to the hydroxyl group (CH₂-O), and broad singlets for the amine (NH₂) and hydroxyl (OH) protons.
-
¹³C NMR: Expected signals would include distinct peaks for the aromatic carbons (with C-F coupling), a peak for the chiral methine carbon (C-N), and a peak for the methylene carbon (C-O).
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be expected at m/z = 155.0746.
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound is critical to its utility as a chiral building block. Several strategies can be employed, with biocatalysis and asymmetric reduction being among the most powerful.
Biocatalytic Asymmetric Synthesis via Ketoreductase
Biocatalysis offers a green and highly selective route to chiral alcohols.[17] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity.[3][17][18][19][20] The synthesis of the (S)-enantiomer of 2-Amino-2-(4-fluorophenyl)ethanol can be achieved through the asymmetric reduction of a suitable precursor, 2-amino-4'-fluoroacetophenone.
Diagram 1: Biocatalytic Synthesis of this compound using a Ketoreductase
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 9. 2-Amino-2-(4-fluorophenyl)ethanol | 140373-17-7 [sigmaaldrich.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of (S)-2-Amino-2-(4-fluorophenyl)ethanol: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry
(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol, a structural motif of significant interest in modern drug discovery and development. The precise three-dimensional arrangement of the amino and hydroxyl groups, anchored to a chiral benzylic carbon, makes it a valuable building block for synthesizing complex, biologically active molecules. The fluorine substituent on the phenyl ring can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties, making this a particularly relevant scaffold for medicinal chemists.
Accurate and comprehensive characterization of such molecules is paramount to ensure stereochemical purity, confirm identity, and establish a baseline for quality control throughout the drug development lifecycle. This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize this compound. While complete, experimentally verified public data for this specific molecule is scarce, this paper will leverage a combination of data from a close structural analog, theoretical predictions, and established spectroscopic principles to provide a robust analytical framework. This approach mirrors real-world research scenarios where scientists must often extrapolate from known data to characterize novel compounds.
Molecular Structure and Key Functional Groups
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound that will govern its spectroscopic signature are:
-
Chiral Center (C2): The stereochemistry at this carbon is critical and influences the magnetic environment of adjacent protons.
-
Primary Amine (-NH₂): This group has characteristic stretches in Infrared (IR) spectroscopy and its protons are often exchangeable in Nuclear Magnetic Resonance (NMR).
-
Primary Alcohol (-CH₂OH): This group exhibits distinct O-H and C-O stretches in IR and features two diastereotopic protons in its ¹H NMR spectrum.
-
Para-substituted Fluorophenyl Ring: The fluorine atom and the substitution pattern create predictable splitting patterns in both ¹H and ¹³C NMR spectra and a strong C-F bond vibration in IR.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a chiral molecule like this compound, NMR confirms connectivity and, crucially, provides information about the stereochemical environment.
¹H NMR Spectroscopy: A Predictive Analysis
Since experimental ¹H NMR data for the title compound is not publicly available, we will predict its spectrum by analyzing the verified data for the closely related analog, (S)-1-(4-fluorophenyl)ethanol , and then considering the electronic effects of adding an amino group.
Reference Data: (S)-1-(4-fluorophenyl)ethanol [1] This analog lacks the amino group at the chiral center. Its reported ¹H NMR spectrum (500 MHz, CDCl₃) provides a baseline for the signals of the phenyl and ethanol backbone.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment (Analog) |
| 7.35-7.31 | m (dd) | ~8.5, 5.5 | 2H | H-2', H-6' (ortho to F) |
| 7.04-7.00 | m (t) | ~8.7 | 2H | H-3', H-5' (meta to F) |
| 4.91 | q | 6.5 | 1H | H-1 (CHOH) |
| 2.01 | s | - | 1H | OH |
| 1.50-1.49 | d | 6.5 | 3H | H-2 (CH₃) |
Predicted ¹H NMR Spectrum for this compound
The introduction of an amino group at C2 (the chiral center) will induce significant changes:
-
Methine Proton (H2): The proton at the chiral center (formerly H-1 in the analog) is now attached to a carbon bearing both an amino and a phenyl group. The deshielding effect of the nitrogen will shift this proton downfield relative to the analog's carbinol proton. It will be split by the two adjacent diastereotopic methylene protons of the -CH₂OH group.
-
Methylene Protons (H1): The two protons on the carbon bearing the hydroxyl group are diastereotopic due to the adjacent chiral center. They will appear as distinct signals, likely as a pair of doublets of doublets (dd), coupling with each other (geminal coupling) and with the methine proton (vicinal coupling).
-
Amine and Hydroxyl Protons: The -NH₂ and -OH protons will appear as broad singlets and their chemical shift can vary with concentration and temperature. They are also exchangeable with D₂O.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Integration | Assignment (Target Compound) | Rationale |
| ~7.40-7.30 | dd | 2H | H-2', H-6' | Aromatic protons ortho to Fluorine. Similar environment to the analog. |
| ~7.10-7.00 | t | 2H | H-3', H-5' | Aromatic protons meta to Fluorine. Similar environment to the analog. |
| ~4.1-4.3 | dd | 1H | H-2 (CH-N) | Downfield shift due to adjacent amine. Splitting by H1a and H1b. |
| ~3.8-3.9 | dd | 1H | H-1a (CH₂OH) | Diastereotopic proton, coupled to H-1b and H-2. |
| ~3.6-3.7 | dd | 1H | H-1b (CH₂OH) | Diastereotopic proton, coupled to H-1a and H-2. |
| ~2.0-3.0 | br s | 3H | NH₂, OH | Broad, exchangeable protons. |
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Reference Data: (S)-1-(4-fluorophenyl)ethanol [1]
| Chemical Shift (δ) ppm | Assignment (Analog) |
| 160.1 (d, ¹JCF ≈ 244 Hz) | C-4' (C-F) |
| 141.5 (d, ⁴JCF ≈ 3 Hz) | C-1' (ipso-C) |
| 127.0 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| 115.2 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |
| 69.8 | C-1 (CHOH) |
| 25.3 | C-2 (CH₃) |
Predicted ¹³C NMR Spectrum for this compound
The substitution of a methyl group with a -CH₂OH group and the addition of an amino group at C2 will alter the chemical shifts.
| Predicted Chemical Shift (δ) ppm | Assignment (Target Compound) | Rationale |
| ~162 (d, ¹JCF large) | C-4' | Carbon directly attached to fluorine, large one-bond C-F coupling. |
| ~138 (d, ⁴JCF small) | C-1' | Ipso-carbon of the phenyl ring. |
| ~128 (d, ³JCF medium) | C-2', C-6' | Aromatic carbons ortho to the substituent. |
| ~115 (d, ²JCF large) | C-3', C-5' | Aromatic carbons meta to the substituent, ortho to fluorine. |
| ~68-70 | C-1 (CH₂OH) | Carbon bearing the hydroxyl group. |
| ~58-60 | C-2 (CH-N) | Chiral carbon bearing the amine and phenyl group. Shifted downfield relative to a standard alkane due to nitrogen. |
Experimental Protocol for NMR Data Acquisition[1]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 or 500 MHz spectrometer. The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands for this compound
The IR spectrum will be dominated by absorptions from the O-H, N-H, C-H, C-O, and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol -OH group, likely hydrogen-bonded. |
| 3400-3250 | Medium, Doublet | N-H Stretch | Primary Amine -NH₂ (symmetric & asymmetric stretches). |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H bonds. |
| 3000-2850 | Medium | C-H Stretch | Aliphatic C-H bonds (-CH-, -CH₂-). |
| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic ring vibrations. |
| ~1650-1580 | Medium | N-H Bend | Scissoring vibration of the primary amine. |
| 1260-1050 | Strong | C-O Stretch | Primary alcohol C-O bond. |
| ~1230 | Strong | C-F Stretch | Aryl-fluoride bond. |
Experimental Protocol for IR Data Acquisition (ATR Method)[1]
-
Background Spectrum: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Apply Pressure: Use the pressure arm to apply firm, even pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure.
Predicted Mass Spectrometry Data
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.
-
Molecular Formula: C₈H₁₀FNO
-
Monoisotopic Mass: 155.0746 g/mol
-
Predicted [M+H]⁺: 156.0819 m/z[2]
-
Predicted [M+Na]⁺: 178.0639 m/z[2]
Key Fragmentation Pathways
Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule would likely undergo fragmentation through several key pathways:
-
Loss of Water (-18 Da): A common fragmentation for alcohols, leading to an ion at m/z 138.07.[2]
-
Loss of Ammonia (-17 Da): Fragmentation involving the amine group.
-
Benzylic Cleavage: Cleavage of the C1-C2 bond, which is favorable as it can lead to a stabilized benzylic carbocation or radical.
Caption: Predicted major fragmentation pathways for this compound in ESI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition[1]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system using an Electrospray Ionization (ESI) source in positive ion mode.
-
Full Scan MS: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500) to observe the protonated molecular ion.
-
MS/MS Analysis: For structural confirmation, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 156.08) as the precursor and applying collision energy to induce fragmentation. Record the resulting product ion spectrum.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its application in research and drug development. This guide outlines the expected spectroscopic signatures based on a predictive analysis grounded in the data of a close structural analog and fundamental chemical principles. The ¹H and ¹³C NMR spectra are predicted to show characteristic signals for the fluorophenyl ring and the chiral amino alcohol backbone, with diastereotopic protons providing a clear signature of the stereocenter. The IR spectrum will be defined by strong absorptions from the amine and hydroxyl groups. Mass spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation patterns. The detailed protocols provided herein offer a standardized approach for researchers to acquire high-quality data for this compound and other related chiral amino alcohols, ensuring scientific integrity and supporting the advancement of medicinal chemistry programs.
References
Discovery and Synthesis of Novel Chiral Amino Alcohols: A Modern Synthetic Compendium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Their importance also extends to their role as versatile chiral auxiliaries, ligands, and catalysts in asymmetric synthesis.[3][4][5] The precise spatial arrangement of the amine and hydroxyl groups is critical to their biological activity and catalytic efficacy, making the development of efficient, stereoselective synthetic routes a paramount objective in modern organic chemistry. This guide provides an in-depth exploration of the prevailing and emergent strategies for the discovery and synthesis of novel chiral amino alcohols. We will delve into the mechanistic underpinnings of catalytic, biocatalytic, and substrate-controlled methodologies, offering field-proven insights into experimental design, execution, and validation.
The Strategic Importance of Chirality in Amino Alcohols
Chirality is a key determinant of a drug's efficacy and safety.[6][7] For molecules containing the amino alcohol scaffold, one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to produce single-enantiomer amino alcohols is not merely an academic challenge but a critical necessity in the pharmaceutical industry.[6][7][8] This guide focuses on the synthetic strategies that provide absolute stereochemical control, enabling access to enantiomerically pure building blocks for drug development.
Pillars of Asymmetric Synthesis for Chiral Amino Alcohols
The synthesis of chiral amino alcohols can be broadly categorized into three main approaches: substrate-controlled methods, catalyst-controlled methods, and biocatalysis. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Substrate-Controlled Strategies: The Chiral Pool and Auxiliaries
This classical approach leverages pre-existing chirality within the starting material to direct the formation of new stereocenters.
-
Reduction of α-Amino Acids: α-Amino acids represent an abundant and inexpensive source of chirality (the "chiral pool"). Their carboxylic acid moiety can be selectively reduced to the corresponding primary alcohol using potent reducing agents like lithium aluminum hydride (LiAlH₄) or, more mildly, sodium borohydride (NaBH₄) in the presence of additives like iodine.[9][10] The primary advantage is the direct translation of the amino acid's stereochemistry to the resulting 1,2-amino alcohol. The causality here is the hydride attack on the carbonyl carbon, which does not affect the pre-existing stereocenter at the α-carbon.
-
Chiral Auxiliaries: In this strategy, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction.[3][4] For example, an achiral propionyl group can be attached to a chiral oxazolidinone (derived from an amino alcohol) to form an amide. Deprotonation and subsequent reaction with an aldehyde (an aldol reaction) proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which blocks one face of the enolate from the electrophile.[4] The auxiliary is then cleaved and can often be recovered.[4]
Catalyst-Controlled Strategies: The Power of Asymmetric Catalysis
Catalytic methods offer a more atom-economical and elegant solution, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product.
Pioneered by K. Barry Sharpless, the Asymmetric Aminohydroxylation (AA) is a powerful transformation that installs both the amine and hydroxyl groups across a double bond in a single, stereocontrolled step.[11][12][13] The reaction typically employs an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids (e.g., DHQ or DHQD). The choice of ligand dictates which face of the olefin is attacked, allowing for predictable access to either enantiomer of the vicinal amino alcohol product.
The catalytic cycle is believed to involve the formation of an osmium(VI) glycolate-like intermediate, which is then hydrolyzed to release the product and regenerate the catalyst.[14] Various nitrogen sources, including chloramine-T, carbamates, and primary amides, have been developed to broaden the reaction's scope.[14][15]
A highly convergent approach involves the asymmetric reductive amination of α-hydroxy ketones. This method forms the C-N bond and sets the amine's stereocenter simultaneously. While traditional chemical methods often struggle with selectivity and harsh conditions[16][17], modern biocatalytic approaches have revolutionized this area (see Section 2.3).
Recent innovations are pushing the boundaries of amino alcohol synthesis.
-
Radical C-H Amination: This strategy involves the transient conversion of an alcohol into an imidate radical, which undergoes an intramolecular hydrogen-atom transfer (HAT) to create a carbon-centered radical. A chiral copper catalyst can then intercept this radical to form the C-N bond enantioselectively, providing access to valuable β-amino alcohols.[18]
-
Chromium-Catalyzed Cross Aza-Pinacol Couplings: A novel strategy uses a chiral chromium catalyst to mediate the cross-coupling of readily available aldehydes and imines.[1] This radical polar crossover approach overcomes selectivity challenges to produce β-amino alcohols with high enantiomeric excess.[1]
Biocatalysis: The Green Chemistry Approach
Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal catalysts for pharmaceutical synthesis.[6][7][8]
-
Amine Dehydrogenases (AmDHs): Engineered AmDHs have emerged as powerful tools for the synthesis of chiral amino alcohols via the asymmetric reductive amination of α- and β-hydroxy ketones.[16][17] Using only ammonia as the amino donor and a cofactor regeneration system (e.g., glucose dehydrogenase), these enzymes can achieve exceptionally high enantioselectivity (>99% ee).[16][17]
-
Transaminases (TAm): Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a keto substrate. When combined in a cascade with other enzymes, such as a transketolase that forms a hydroxy ketone intermediate, a de novo pathway can be constructed in a single whole-cell biocatalyst to produce chiral amino alcohols from simple achiral starting materials.[19]
-
Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of ketones to chiral alcohols. While not directly forming the C-N bond, they are instrumental in preparing chiral hydroxy ketones, which are key precursors for subsequent amination steps.
Workflow and Protocol Validation
A successful synthesis is not complete until the product's identity, yield, and enantiomeric purity are rigorously confirmed. The following sections provide a generalized workflow and detailed protocols for key validation steps.
General Synthetic Workflow
The path from conceptualization to a purified, validated chiral amino alcohol follows a structured sequence of operations.
Caption: Generalized workflow for the synthesis and validation of a chiral amino alcohol.
Experimental Protocol: Biocatalytic Synthesis via Engineered Amine Dehydrogenase
This protocol describes a representative procedure for the asymmetric reductive amination of a hydroxy ketone using a whole-cell E. coli biocatalyst expressing an engineered AmDH and a glucose dehydrogenase (GDH) for cofactor recycling.
Objective: Synthesize (S)-2-amino-1-butanol from 1-hydroxy-2-butanone.
Materials:
-
E. coli cells expressing AmDH and GDH
-
1-hydroxy-2-butanone (substrate)
-
D-Glucose (for cofactor regeneration)
-
Ammonium chloride (amino donor)
-
Tris-HCl buffer (pH 8.5)
-
NADP⁺ (cofactor)
-
Ethyl acetate (extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the E. coli cells in 100 mM Tris-HCl buffer.
-
Reaction Setup: In a temperature-controlled vessel at 30 °C, combine the buffer, D-glucose (1.2 equivalents), ammonium chloride (5 equivalents), and NADP⁺ (0.01 equivalents).
-
Substrate Addition: Add the 1-hydroxy-2-butanone substrate to the reaction mixture to a final concentration of 100 mM.
-
Initiation: Add the cell suspension to the reaction mixture to initiate the transformation. Maintain gentle agitation.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots, quenching with a miscible organic solvent (e.g., acetonitrile), centrifuging to remove cells, and analyzing the supernatant by HPLC or GC.
-
Work-up: Once the reaction reaches completion (typically 12-24 hours), centrifuge the entire mixture to pellet the cells.
-
Extraction: Extract the aqueous supernatant with ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol product.
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To separate and quantify the enantiomers of the synthesized 2-amino-1-butanol.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).
-
Mobile Phase: A mixture of hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical ratio is 80:20:0.1 (Hexane:Ethanol:DEA).
-
Racemic standard of 2-amino-1-butanol.
-
Synthesized amino alcohol sample.
Procedure:
-
Method Development (using racemic standard): a. Dissolve the racemic standard in the mobile phase. b. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. c. Inject the racemic standard and monitor the chromatogram. The goal is to achieve baseline separation of the two enantiomer peaks. d. Optimize the mobile phase composition (adjusting the ratio of hexane to ethanol) to improve resolution (Rs > 1.5 is ideal).
-
Sample Analysis: a. Dissolve a small, known amount of the synthesized product in the mobile phase. b. Inject the sample onto the HPLC system using the optimized method. c. Record the chromatogram.
-
Data Interpretation: a. Identify the peaks corresponding to the two enantiomers based on the retention times established with the racemic standard. b. Integrate the area under each peak. c. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Comparative Analysis of Synthetic Methodologies
Choosing the right synthetic strategy is a critical decision that impacts yield, purity, cost, and scalability. The table below provides a comparative summary of the primary methods discussed.
| Methodology | Typical Yield | Typical ee (%) | Key Advantages | Key Limitations |
| Reduction of Amino Acids | 80-95%[10] | >99% | Inexpensive starting materials, straightforward procedure. | Limited to structures derivable from natural amino acids. |
| Chiral Auxiliaries | 70-90% | >95% | Reliable, high diastereoselectivity, well-established. | Not atom-economical, requires additional steps for auxiliary attachment/removal. |
| Asymmetric Aminohydroxylation | 60-95%[15][20] | 90-99%[20] | Direct conversion of simple olefins, high enantioselectivity. | Often uses toxic and expensive heavy metal catalysts (e.g., Osmium). |
| Biocatalysis (e.g., AmDH) | 70-99%[16] | >99%[16][17] | Extremely high selectivity, mild/green conditions, scalable. | Requires enzyme development/screening, substrate scope can be limited. |
| Radical C-H Amination | 50-80% | 90-99% | Functionalizes unactivated C-H bonds, novel disconnections. | Newer methodology, catalyst loading can be high. |
Future Outlook
The field of chiral amino alcohol synthesis continues to evolve rapidly. The future lies in the convergence of biocatalysis and traditional organic synthesis. The development of novel enzymes through directed evolution and machine learning will undoubtedly expand the substrate scope and catalytic efficiency of biocatalytic routes.[6] Concurrently, the discovery of new catalytic systems based on earth-abundant, non-toxic metals will provide more sustainable alternatives to traditional heavy-metal catalysts.[12][13] The ultimate goal remains the development of modular, predictable, and scalable synthetic platforms that can deliver any desired chiral amino alcohol on demand for the rapid advancement of medicine and materials science.
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. jocpr.com [jocpr.com]
- 11. diva-portal.org [diva-portal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iron Catalyzed Aminohydroxylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins [organic-chemistry.org]
- 16. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 18. Enantioselective radical C-H amination for the synthesis of β-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
- 20. Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of (S)-2-Amino-2-(4-fluorophenyl)ethanol derivatives
An In-depth Technical Guide to the Biological Activity of (S)-2-Amino-2-(4-fluorophenyl)ethanol Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a privileged chiral building block in modern medicinal chemistry. Its inherent structural features—a chiral center, an amino group, a hydroxyl group, and a fluorinated phenyl ring—provide a versatile platform for developing novel therapeutic agents. The fluorine substitution is particularly significant, often enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of derivatives based on this core structure, intended for researchers and professionals in drug discovery and development.
Introduction: The Significance of a Fluorinated Chiral Scaffold
This compound and its enantiomer (R)-2-amino-2-(4-fluorophenyl)ethanol are key intermediates in the synthesis of various biologically active molecules.[1][2] The presence of a stereocenter dictates that their biological interactions are often highly specific. The fluorophenyl moiety is a common bioisostere for a phenyl group, introduced to modulate electronic properties and improve pharmacokinetic profiles. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including their roles as central nervous system agents, anticancer therapeutics, and enzyme inhibitors. This document synthesizes the current understanding of these compounds, focusing on the causal relationships between chemical structure and biological function.
Synthetic Strategies: Accessing Chiral Purity
The therapeutic efficacy of these derivatives is critically dependent on their stereochemistry. Therefore, synthetic methods that afford high enantiomeric purity are paramount. Biocatalysis has emerged as a powerful tool for this purpose.
Biocatalytic Asymmetric Reduction
A primary route to chiral amino alcohols is the asymmetric reduction of the corresponding α-amino ketone precursor. This transformation is often challenging for traditional chemical catalysts but can be efficiently achieved using ketoreductases.
-
Rationale: Enzymes like ketoreductases operate in mild conditions and exhibit exquisite stereo- and regioselectivity, directly producing the desired (S)-enantiomer with high enantiomeric excess (e.e.). This avoids the need for chiral separation of racemates, which is often inefficient. The use of whole-cell systems (e.g., E. coli, Candida) can further simplify the process by providing cofactor regeneration (in situ), which is essential for the reductase's activity.[3]
Caption: General workflow for the biocatalytic synthesis of the core scaffold.
Experimental Protocol: Enzymatic Preparation of Chiral Amino Alcohols
This protocol is a representative example based on methodologies for reducing ketones to chiral alcohols.[3]
-
Culture Preparation: Cultivate a microorganism known to express a suitable ketoreductase (e.g., Hansenula polymorpha, Rhodococcus globerulus) in an appropriate growth medium for 24-48 hours.
-
Bioreduction Setup: Harvest the cells by centrifugation and resuspend them in a phosphate buffer (pH 7.0) containing a carbon source (e.g., glucose) for cofactor regeneration.
-
Substrate Addition: Add the precursor, 2-amino-1-(4-fluorophenyl)ethan-1-one, to the cell suspension. The final concentration is typically in the range of 10-50 g/L.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation for 24-72 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extraction & Purification: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate. Purify the resulting chiral alcohol using column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
Core Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a remarkable breadth of biological activities.
Atypical Dopamine Transporter (DAT) Inhibition
Certain derivatives have been identified as atypical inhibitors of the dopamine transporter (DAT).[4]
-
Mechanism: Unlike typical DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation leading to high abuse potential, atypical inhibitors are thought to stabilize a more occluded or inward-facing state.[4] This results in a more modulated increase in synaptic dopamine, leading to therapeutic effects with reduced psychostimulant activity. The (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine series, which can be conceptually linked to our core scaffold, showed that specific substitutions could achieve high DAT affinity (Ki = 30-80 nM) while producing minimal locomotor stimulation in animal models.[4]
Caption: Contrasting mechanisms of typical vs. atypical DAT inhibitors.
Anticancer and Cytotoxic Activity
The fluorophenyl moiety is a common feature in many anticancer agents. Pyran and pyrimidine derivatives incorporating a fluorophenyl group have shown cytotoxic potential.[5][6]
-
Mechanism: While the exact mechanism for derivatives of the core this compound is an active area of research, related fluorophenyl compounds often act by inhibiting key cellular processes. For example, certain 1,3,5-triazine derivatives with fluorophenylamino moieties arrest cancer cells in the G0/G1 phase and can inhibit protein kinases like PI3K and mTOR.[7] The cytotoxic effects of novel 2-amino-4,6-diphenylnicotinonitrile derivatives, which share the aminophenyl substructure, have been evaluated against breast cancer cell lines (MDA-MB-231 and MCF-7), demonstrating their potential as antiproliferative agents.[8]
Equilibrative Nucleoside Transporter (ENT) Inhibition
Derivatives containing a 4-fluorophenylpiperazine group have been studied as inhibitors of human equilibrative nucleoside transporters (ENT1 and ENT2), which are crucial for nucleoside salvage and regulating adenosine signaling.[9]
-
Mechanism: One study found that a lead compound, FPMINT, and its analogues could inhibit uridine uptake via ENT1 and ENT2. The inhibition was non-competitive, reducing the Vmax of transport without affecting the Km, suggesting the inhibitor binds to a site distinct from the substrate binding site.[9]
Structure-Activity Relationship (SAR) Insights
Understanding SAR is critical for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
Probing Hydrophobic Pockets: The 4-fluorophenyl group is essential. Modifications to this ring can drastically alter activity. For ENT inhibitors, the presence of a halogen on the phenyl ring was found to be critical for inhibitory effects on both ENT1 and ENT2.[9] In other contexts, adding substituents to an aromatic ring can lead to better occupancy of a hydrophobic pocket in the target protein, significantly boosting affinity.[10]
-
Modifying the Amino Group: The amino group is a key site for derivatization. Converting the primary amine to secondary or tertiary amines, or to amides and sulfonamides, allows for systematic exploration of the chemical space around the binding site. This can introduce new hydrogen bond donors/acceptors or steric bulk that can fine-tune binding affinity and selectivity.
-
Stereochemistry: The (S)-configuration is often crucial. For many targets, one enantiomer is significantly more active than the other. In studies of citalopram analogues, which feature a 4-fluorophenyl group, the S-enantiomer consistently showed higher binding affinity for the serotonin transporter (SERT) than the R-enantiomer.[11]
Caption: Logical approach for structure-activity relationship (SAR) studies.
Data Summary: Quantitative Biological Activity
The following table summarizes representative quantitative data for derivatives related to the core topic, illustrating their potency against various biological targets.
| Compound Class/Derivative | Target | Assay | Potency (IC50 / Ki) | Reference |
| Aminopiperidine Derivative (33) | Dopamine Transporter (DAT) | Binding Affinity | Ki = 30.0 nM | [4] |
| FPMINT Analogue (3c) | ENT1 | [³H]uridine Uptake | IC₅₀ = 2.38 µM | [9] |
| FPMINT Analogue (3c) | ENT2 | [³H]uridine Uptake | IC₅₀ = 0.57 µM | [9] |
| 5-Br-Citalopram Analogue (5) | Serotonin Transporter (SERT) | Binding Affinity | Ki = 1.04 nM | [11] |
| 2-Aminopyrimidine Derivative | Leishmania mexicana | Amastigote Growth | IC₅₀ = 7 µM | [12] |
| 1,3,5-Triazine Derivative (3) | HeLa Cancer Cells | Cytotoxicity | IC₅₀ = 2.21 µM | [7] |
| 1,3,5-Triazine Derivative (3) | PI3K Kinase | Enzyme Inhibition | IC₅₀ = 3.41 nM | [7] |
Conclusion and Future Perspectives
The this compound scaffold is a validated starting point for the design of potent and selective modulators of various biological targets. The derivatives exhibit a wide range of activities, from CNS-acting agents to anticancer and antiparasitic compounds. The consistent importance of the fluorophenyl group and the stereospecificity of the chiral center are recurring themes in SAR studies.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel libraries of derivatives by modifying the amino and hydroxyl groups to explore new interactions with biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms for promising compounds, particularly in the area of anticancer activity.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their potential for in vivo efficacy and clinical translation.
By leveraging the principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 1269773-21-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol: A Senior Application Scientist's Guide
Introduction: The Significance of Chiral Fluorinated Amino Alcohols
The chiral 1,2-amino alcohol scaffold is a privileged motif in a multitude of biologically active molecules and serves as a critical building block in the synthesis of pharmaceuticals. The introduction of a fluorine atom into the phenyl ring of these structures can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. (S)-2-Amino-2-(4-fluorophenyl)ethanol is a key chiral intermediate for the synthesis of various pharmaceutical agents. Consequently, the development of efficient and highly stereoselective methods for its synthesis is of paramount importance to the drug development and manufacturing sectors.
This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of this compound. We will explore two powerful and complementary strategies: the well-established Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone and a modern biocatalytic approach utilizing transaminase enzymes. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Strategic Approaches to the Asymmetric Synthesis
The synthesis of this compound hinges on the stereoselective construction of the chiral center bearing the amino and hydroxyl groups. The two primary strategies detailed in this guide are:
-
Diastereoselective Reduction of a Prochiral α-Amino Ketone: This classic and robust approach involves the synthesis of the precursor 2-amino-1-(4-fluorophenyl)ethanone, followed by an enantioselective reduction of the ketone to the desired (S)-alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for this transformation.[1][2][3]
-
Biocatalytic Asymmetric Amination: Leveraging the exquisite selectivity of enzymes, this modern and green approach utilizes a transaminase to directly convert a prochiral ketone into the desired chiral amine.[4][5][6][7][8] This method often proceeds under mild conditions with high enantioselectivity.
Part 1: Synthesis of the Precursor: 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
A common and effective method for the synthesis of α-amino ketones is through a Friedel-Crafts acylation reaction.[9][10][11][12] To avoid side reactions with the amino group, it is typically protected prior to the acylation step. Here, we outline a general procedure using a Boc-protected amino acid precursor.
Workflow for Precursor Synthesis
Caption: Synthesis of the α-amino ketone precursor.
Protocol 1: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
Materials:
-
Boc-glycine
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Fluorobenzene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Hydrochloric acid (concentrated)
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
4 M HCl in 1,4-Dioxane
Procedure:
-
Formation of Boc-Glycinyl Chloride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Boc-glycine (1 equivalent) in anhydrous DCM. Add a catalytic amount of anhydrous DMF. Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 equivalents) dropwise via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The resulting solution of Boc-glycinyl chloride is used directly in the next step.
-
Friedel-Crafts Acylation: In a separate, larger flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents) and anhydrous DCM. Cool the suspension to 0 °C. To this suspension, add fluorobenzene (3 equivalents) dropwise. Then, add the freshly prepared solution of Boc-glycinyl chloride from step 1 dropwise to the cooled suspension over 30-60 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x). Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-1-(4-fluorophenyl)ethanone.
-
Deprotection: Dissolve the crude product from step 3 in a minimal amount of 1,4-dioxane. To this solution, add an excess of 4 M HCl in 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours. The product will precipitate as the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-1-(4-fluorophenyl)ethanone hydrochloride.
Part 2: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reaction
The CBS reduction is a highly efficient and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][13] The reaction utilizes a chiral oxazaborolidine catalyst, which complexes with a borane reducing agent to deliver a hydride to one face of the ketone with high selectivity.
Mechanism of the CBS Reduction
Caption: Simplified mechanism of the CBS reduction.
Protocol 2: Asymmetric Synthesis of this compound via CBS Reduction
Materials:
-
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Preparation of the Free Amine: Suspend 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1 equivalent) in DCM and wash with saturated aqueous NaHCO₃ to neutralize the hydrochloride salt and extract the free amine into the organic layer. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free α-amino ketone. It is crucial to use this material immediately in the next step.
-
CBS Reduction: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents, 1 M solution in toluene). Dilute with anhydrous THF. Cool the solution to -20 °C. Slowly add borane-dimethyl sulfide complex (0.6 equivalents) dropwise via a syringe. Stir the mixture for 10 minutes at -20 °C. In a separate flask, dissolve the free 2-amino-1-(4-fluorophenyl)ethanone from step 1 in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 hexanes:ethyl acetate eluent with a small amount of triethylamine). The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C until gas evolution ceases. Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove the chiral auxiliary. Basify the aqueous layer with a saturated NaHCO₃ solution until a pH of 8-9 is reached.
-
Extraction and Purification: Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of DCM and methanol to afford pure this compound.
| Parameter | Typical Value |
| Enantiomeric Excess (e.e.) | >95% |
| Yield | 80-90% |
| Reaction Time | 1-3 hours |
Part 3: Biocatalytic Asymmetric Synthesis via Transamination
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[4][5][6] Transaminase (TA) enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a chiral amine with high enantiopurity.[7][8] The use of ω-transaminases is particularly advantageous as they can accept a wide range of non-natural ketones as substrates.
Principle of Biocatalytic Transamination
Caption: Asymmetric synthesis using a transaminase.
Protocol 3: General Procedure for Biocatalytic Synthesis of this compound
Note: This is a general protocol. The optimal conditions (e.g., specific transaminase enzyme, pH, temperature, and co-solvents) may need to be determined through screening and optimization experiments.
Materials:
-
A commercially available (S)-selective transaminase screening kit
-
1-(4-Fluorophenyl)-2-hydroxyethanone (or a suitable precursor ketone)
-
Isopropylamine (or another suitable amine donor, e.g., L-alanine)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
DMSO (optional, as a co-solvent)
-
Lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) (optional, for cofactor recycling if using L-alanine)
-
Glucose (optional)
-
NAD⁺ (optional)
-
Ethyl acetate
Procedure:
-
Enzyme and Reagent Preparation: Prepare a solution of the transaminase enzyme in the potassium phosphate buffer. Prepare a stock solution of PLP in the same buffer. Prepare a stock solution of the ketone substrate in DMSO or the buffer.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the buffer, PLP solution, and the amine donor (e.g., isopropylamine). Add the transaminase solution. Initiate the reaction by adding the ketone substrate solution. If using L-alanine as the amine donor, an enzyme-coupled system with LDH and GDH can be employed to remove the pyruvate byproduct and drive the reaction equilibrium towards the product.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.
-
Work-up and Extraction: Once the reaction has reached completion (or equilibrium), terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate and adjusting the pH to basic (e.g., pH 9-10) with a suitable base (e.g., NaOH). Separate the organic layer.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
| Parameter | Key Consideration |
| Enzyme Selection | Screen a panel of (S)-selective transaminases for activity and selectivity towards the substrate. |
| Amine Donor | Isopropylamine is a common choice as the acetone byproduct is volatile and can be easily removed. |
| pH and Temperature | Optimize for enzyme activity and stability (typically pH 7-8.5 and 30-50 °C). |
| Substrate Loading | Start with a low substrate concentration and gradually increase to avoid enzyme inhibition. |
Part 4: Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity, purity, and enantiomeric excess.
1. Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure of this compound.
-
Mass Spectrometry: To determine the molecular weight of the product.
2. Determination of Enantiomeric Excess (e.e.):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the e.e.[14][15][16][17][18]
-
Column: A chiral stationary phase (CSP) column is required (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.
-
Detection: UV detection at a suitable wavelength.
-
Procedure: A racemic standard of 2-amino-2-(4-fluorophenyl)ethanol should be injected first to determine the retention times of both enantiomers. Then, the synthesized product is injected to determine the ratio of the two enantiomers and calculate the e.e.
-
3. Physical Properties:
-
Melting Point: To assess the purity of the solid product.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter to confirm the stereochemistry of the product. The (S)-enantiomer will have a specific rotation value.
Conclusion
This guide has detailed two robust and highly selective methods for the asymmetric synthesis of this compound. The Corey-Bakshi-Shibata reduction offers a well-established and predictable chemical route, while biocatalytic transamination represents a modern, efficient, and environmentally friendly alternative. The choice of method will depend on factors such as available resources, scale of synthesis, and desired purity levels. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently and efficiently synthesize this valuable chiral building block for their research and development needs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 9. benchchem.com [benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Biocatalytic Synthesis of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Chirality in Modern Drug Development
Chiral amino alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] Their structural motifs are present in natural products, antibiotics, and antiviral agents.[3] The stereochemistry of these molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[4][5]
Traditionally, the synthesis of chiral amino alcohols has relied on classical chemical methods, which can be fraught with challenges such as the need for harsh reaction conditions, the use of toxic reagents, and difficulties in achieving high stereoselectivity.[1][6] Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and environmentally benign routes to these valuable chiral synthons.[4][7] Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and enantioselectivity, providing a direct and efficient means to produce optically pure amino alcohols.[5]
This guide provides an in-depth exploration of the biocatalytic strategies for synthesizing chiral amino alcohols, focusing on the key enzyme classes, reaction mechanisms, and practical experimental protocols.
Key Biocatalytic Strategies and Enzyme Classes
The biocatalytic synthesis of chiral amino alcohols primarily involves the asymmetric transformation of prochiral ketones or related substrates. Several classes of enzymes are instrumental in these transformations, each with unique characteristics and applications.
Ketoreductases (KREDs) and Carbonyl Reductases
Ketoreductases are a cornerstone of biocatalytic asymmetric reduction, converting prochiral ketones into chiral alcohols with high enantioselectivity.[8][9] These enzymes typically rely on nicotinamide adenine dinucleotide (phosphate) (NAD(P)H) as a cofactor. The general mechanism involves the transfer of a hydride from the cofactor to the carbonyl carbon of the ketone, guided by the enzyme's chiral active site to yield a specific alcohol enantiomer.
A significant advantage of using KREDs is the commercial availability of enzyme panels that offer access to both (R)- and (S)-selective enzymes, allowing for the synthesis of either enantiomer of a target alcohol.[9]
Transaminases (TAs)
Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[10] This process, known as asymmetric reductive amination, is a highly efficient method for producing chiral amines from prochiral ketones.[11] The reaction proceeds via a ping-pong bi-bi mechanism, where the amino group from the donor is first transferred to the PLP cofactor to form pyridoxamine phosphate (PMP), which then aminates the ketone substrate.[10]
While highly effective, the application of transaminases can be limited by unfavorable reaction equilibria.[7] Strategies to overcome this include the use of specific amine donors that help to drive the reaction to completion.[11]
Amine Dehydrogenases (AmDHs)
Amine dehydrogenases offer a direct route for the asymmetric reductive amination of ketones using ammonia as the amino donor.[12][13] This is a highly atom-economical approach. Engineered AmDHs, often derived from amino acid dehydrogenases, have demonstrated the ability to synthesize chiral amino alcohols from α-hydroxy ketones with excellent enantioselectivity (>99% ee).[12][13]
Multi-Enzyme Cascades
Combining multiple enzymes in a one-pot cascade reaction can enable more complex transformations and improve overall process efficiency.[3] For instance, a transketolase can be coupled with a transaminase to synthesize chiral amino alcohols from achiral starting materials.[7][14] These multi-step biocatalytic strategies can create intricate molecules with multiple chiral centers.[3]
The Critical Role of Cofactor Regeneration
Many of the key enzymes in chiral amino alcohol synthesis, such as ketoreductases and amine dehydrogenases, are dependent on expensive nicotinamide cofactors (NADH or NADPH).[15][16] For these processes to be economically viable on a preparative scale, the stoichiometric use of these cofactors is prohibitive. Therefore, in situ cofactor regeneration is essential.[17][18]
Several enzymatic methods are commonly employed for this purpose:
-
Formate Dehydrogenase (FDH): Uses formate as a sacrificial substrate to reduce NAD⁺ to NADH, producing carbon dioxide as the only byproduct.[15]
-
Glucose Dehydrogenase (GDH): Utilizes glucose to regenerate NAD(P)H.[4][15]
-
Alcohol Dehydrogenases (ADHs): Can be used with a co-solvent like isopropanol, which acts as the hydride source for cofactor regeneration.[5][15]
The choice of regeneration system depends on factors such as enzyme compatibility, cost of the sacrificial substrate, and ease of product purification.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 7. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 13. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
- 15. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. Regeneration of cofactors for use in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Ketoamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of chiral β-amino alcohols is of paramount importance in the pharmaceutical industry, as these structural motifs are core components of numerous therapeutic agents.[1][2][3] Asymmetric transfer hydrogenation (ATH) of α-ketoamines (also referred to as α-amino ketones) represents one of the most efficient and practical methods for accessing these valuable building blocks in an enantiomerically pure form.[2][4] This reaction avoids the use of hazardous, high-pressure hydrogen gas by employing organic molecules like isopropanol or formic acid as the hydrogen source.[1][5][6] Among the various catalysts developed for this transformation, chiral ruthenium(II) complexes, particularly those pioneered by Noyori and Ikariya, have demonstrated exceptional activity, selectivity, and broad applicability.[4][5][7][8]
These application notes provide a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed experimental protocols for the successful application of ruthenium-catalyzed ATH of α-ketoamines.
Mechanistic Insights: The Noyori-Ikariya Bifunctional Catalysis
The remarkable efficiency and stereoselectivity of the Noyori-Ikariya type catalysts, such as RuCl--INVALID-LINK--, stem from a "metal-ligand bifunctional" mechanism.[6] This concept moves beyond the classical view of the metal center as the sole site of catalytic activity.
Key Features of the Mechanism:
-
Outer-Sphere Hydrogenation: Unlike many hydrogenation reactions where the substrate directly coordinates to the metal center, the ATH of ketones and imines often occurs in the outer coordination sphere of the ruthenium complex.[9]
-
Six-Membered Pericyclic Transition State: The transfer of a hydride from the ruthenium center and a proton from the amine ligand of the catalyst to the carbonyl group of the substrate occurs in a concerted fashion through a six-membered pericyclic transition state.[10] This simultaneous transfer is crucial for both high reactivity and stereoselectivity.[11]
-
Role of the N-H Moiety: The N-H group on the chiral diamine ligand is not a passive spectator. It actively participates in the catalytic cycle by forming a hydrogen bond with the carbonyl oxygen of the substrate, thereby stabilizing the transition state and directing the stereochemical outcome.[6][11]
-
Catalyst Activation: The precatalyst, typically a Ru(II)-chloride complex, is activated in situ. When using a formic acid/triethylamine mixture, a ruthenium hydride species is formed via the elimination of carbon dioxide.[6] In the case of 2-propanol, a base is required to facilitate the formation of the active 16-electron Ru-amide complex, which then generates the ruthenium hydride by dehydrogenating the alcohol.[10]
Catalytic Cycle with Formic Acid/Triethylamine
The use of a formic acid/triethylamine (HCOOH/NEt₃) mixture is highly advantageous as the irreversible decomposition of formic acid into H₂ and CO₂ drives the reaction to completion, ensuring high conversion under kinetic control.[12][13]
Figure 1: Simplified Catalytic Cycle for ATH with HCOOH/NEt₃.
Core Components and Experimental Considerations
The Ruthenium Catalyst
The standard catalyst system consists of a ruthenium(II) precursor complexed with a chiral diamine ligand and an arene ligand.
-
Ruthenium Precursor: Dimeric complexes like [RuCl₂(p-cymene)]₂ are common, air-stable starting materials.[14]
-
Chiral Ligand: The choice of the chiral ligand is critical for achieving high enantioselectivity. N-sulfonylated 1,2-diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are the most widely used and highly effective ligands.[5][15] Both (R,R) and (S,S) enantiomers are commercially available, allowing for the synthesis of either enantiomer of the desired product.
-
Arene Ligand: The η⁶-coordinated arene ligand (e.g., p-cymene, mesitylene, benzene) stabilizes the complex and influences its steric and electronic properties.[5][15]
| Catalyst Component | Common Examples | Role |
| Ru(II) Precursor | [RuCl₂(p-cymene)]₂, [RuCl₂(mesitylene)]₂ | Metal source, precatalyst |
| Chiral Diamine | (R,R)-TsDPEN, (S,S)-TsDPEN | Source of chirality, bifunctional catalysis |
| Hydrogen Source | Formic acid/triethylamine, 2-propanol/base | Provides hydride for reduction |
| Solvent | DMF, CH₂Cl₂, Acetonitrile | Solubilizes reactants and catalyst |
The Hydrogen Source
The choice of hydrogen donor is a key variable that impacts reaction conditions and outcomes.
-
Formic Acid/Triethylamine (HCOOH/NEt₃): This is the most widely used system for ATH.[12] The azeotropic mixture (5:2 molar ratio) is common, but varying the ratio can impact reaction rates. The reaction is irreversible due to the loss of CO₂, which often leads to higher conversions and prevents product racemization.[12][13]
-
2-Propanol: This alcohol can also serve as a hydrogen donor, but the reaction requires a strong base (e.g., KOH, t-BuOK) to generate the active catalyst.[10][11] The reaction is reversible, which can sometimes limit conversion and potentially erode the enantiomeric excess of the product.[13]
Solvent and Reaction Conditions
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (CH₂Cl₂), and acetonitrile are generally effective.[6][11] The reaction can also be performed in water under certain conditions.[14]
-
Temperature: Reactions are typically run at moderate temperatures, often between 28 °C and 60 °C.[5][14]
-
Substrate-to-Catalyst Ratio (S/C): Noyori-type catalysts are highly active, allowing for low catalyst loadings. S/C ratios from 100 to 1000 are common for laboratory-scale synthesis, with much higher ratios achievable in optimized industrial processes.[5][6]
General Experimental Protocol
This protocol provides a general procedure for the asymmetric transfer hydrogenation of an α-ketoamine using a pre-formed Noyori-type catalyst and a formic acid/triethylamine hydrogen source.
Figure 2: General Workflow for Ruthenium-Catalyzed ATH.
Step-by-Step Methodology
Materials and Reagents:
-
α-Ketoamine substrate
-
Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk flask or round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification supplies (water, ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Preparation of HCOOH/NEt₃ Mixture: In a separate flask, cool triethylamine (e.g., 2.08 mol) in an ice bath. Slowly add formic acid (e.g., 2.57 mol) to prepare the 5:2 azeotropic mixture.[11] Caution: The addition is exothermic. Allow the mixture to warm to ambient temperature before use.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the α-ketoamine substrate (1.0 equiv) and the ruthenium catalyst (e.g., 0.005 equiv, S/C = 200).[5]
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the solids. The concentration is typically in the range of 0.1 M to 2.0 M.[11][13]
-
Initiation: Add the pre-mixed HCOOH/NEt₃ solution to the reaction flask with stirring.
-
Reaction: Heat the mixture to the desired temperature (e.g., 40 °C) and stir for the required time (typically 2-48 hours).[11] Monitor the reaction's progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by adding water.[11] The product may precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-amino alcohol.
-
Characterization: Confirm the structure of the product by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Applications in Drug Development
The operational simplicity, high efficiency, and excellent enantioselectivity of Ru-catalyzed ATH make it a powerful tool in pharmaceutical synthesis.[1][16] This methodology has been successfully applied to the synthesis of key chiral intermediates for a wide range of drugs, including antimalarials and inhibitors for various enzymes.[17] The ability to generate enantiomerically pure β-amino alcohols is critical, as the biological activity of a drug is often confined to a single enantiomer.
| Drug Class/Target | Application of ATH | Reference |
| Antimalarials | Synthesis of (+)-erythro mefloquine intermediate | [18] |
| CETP Inhibitors | Large-scale synthesis of a complex chiral alcohol intermediate | [17] |
| Various APIs | General synthesis of chiral amines and alcohols as key building blocks | [1][17] |
Conclusion
Ruthenium-catalyzed asymmetric transfer hydrogenation is a robust, reliable, and highly versatile method for the enantioselective synthesis of chiral β-amino alcohols from α-ketoamines. The foundational work of Noyori and others has provided a deep mechanistic understanding, enabling chemists to rationally select catalysts and conditions to achieve outstanding results. The operational simplicity, avoidance of high-pressure hydrogen, and exceptional selectivity make this reaction an indispensable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
Enzymatic Routes for Chiral Amine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Chiral amines are indispensable building blocks in the pharmaceutical, agrochemical, and fine chemical industries, with an estimated 40-45% of drug candidates containing a chiral amine moiety.[1][2] Traditional chemical synthesis routes often grapple with challenges such as low stereoselectivity, the need for harsh reaction conditions, and the generation of significant waste.[3] Biocatalytic methods, leveraging the exquisite selectivity of enzymes, have emerged as powerful and sustainable alternatives.[4][5] This comprehensive guide provides an in-depth exploration of key enzymatic strategies for chiral amine synthesis. We will delve into the mechanistic underpinnings, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for the application of transaminases, amine dehydrogenases, and monoamine oxidases. Furthermore, we will discuss advanced topics including enzyme immobilization for enhanced stability and reusability, and cofactor regeneration systems essential for process viability.[4][6] This document is intended to serve as a practical resource for researchers and professionals seeking to implement enzymatic routes for the efficient and selective synthesis of chiral amines.
Introduction: The Imperative for Chiral Amines and the Biocatalytic Advantage
The stereochemistry of a molecule is paramount in determining its biological activity.[7] For chiral amines, one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even elicit adverse effects.[8] This necessitates the development of synthetic methods that can deliver enantiomerically pure amines with high fidelity. While traditional chemical methods have been instrumental, they often rely on expensive chiral catalysts, stoichiometric chiral auxiliaries, or resolution techniques that are inherently limited to a 50% theoretical yield.[9]
Enzymatic synthesis offers a compelling alternative, characterized by:
-
High Enantioselectivity: Enzymes often exhibit near-perfect stereoselectivity, yielding products with excellent enantiomeric excess (>99% ee).[10]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption and minimizing the formation of byproducts.[3]
-
Environmental Sustainability: The use of biodegradable catalysts (enzymes) and the reduction of hazardous reagents and solvents align with the principles of green chemistry.[11]
-
Process Intensification: The potential for enzyme immobilization and continuous flow processes offers avenues for streamlined and cost-effective manufacturing.[12]
This guide will focus on three principal classes of enzymes that have proven to be workhorses in the synthesis of chiral amines: ω-Transaminases (ω-TAs), Amine Dehydrogenases (AmDHs), and Monoamine Oxidases (MAOs).
Asymmetric Synthesis via ω-Transaminases (ω-TAs)
ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[13] This transformation can be employed for the asymmetric synthesis of chiral amines from prochiral ketones, offering a direct and atom-economical route to the desired product.[14]
Mechanism and Rationale
The catalytic cycle of a transaminase proceeds via a "ping-pong" mechanism, consisting of two half-reactions. In the first half-reaction, the PLP cofactor accepts the amino group from the amine donor, forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing the deaminated donor (a ketone). In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate, regenerating the PLP cofactor and releasing the chiral amine product.[13]
The choice of amine donor is critical for driving the reaction equilibrium towards product formation. Isopropylamine is a commonly used "smart" amine donor, as its deamination byproduct, acetone, is volatile and can be removed from the reaction mixture, thereby shifting the equilibrium.[14]
Figure 1: Simplified workflow of the ω-Transaminase catalytic cycle.
Protocol: Asymmetric Synthesis of Sitagliptin Precursor
The synthesis of the anti-diabetic drug Sitagliptin is a landmark example of the industrial application of transaminases.[11] An engineered (R)-selective transaminase was developed to catalyze the asymmetric amination of prositagliptin ketone.[11][13]
Table 1: Reaction Parameters for Sitagliptin Precursor Synthesis
| Parameter | Value | Rationale |
| Enzyme | Engineered (R)-selective ω-TA | High activity and selectivity for the bulky prositagliptin ketone.[11] |
| Substrate | Prositagliptin Ketone | The prochiral starting material. |
| Amine Donor | Isopropylamine | "Smart" donor; byproduct removal drives the reaction.[14] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential for transaminase activity.[13] |
| pH | 8.0 - 9.0 | Optimal for many transaminase activities. |
| Temperature | 30 - 40 °C | Balances enzyme activity and stability. |
| Solvent | Aqueous buffer with co-solvent | Co-solvents (e.g., DMSO) can improve substrate solubility. |
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare a solution of the engineered (R)-selective ω-transaminase in a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.5).
-
Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the buffer, PLP (final concentration ~1 mM), and isopropylamine (as both amine donor and co-solvent).
-
Substrate Addition: Dissolve the prositagliptin ketone in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture.
-
Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the transamination.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.
-
Work-up and Product Isolation: Once the reaction has reached completion, acidify the mixture to quench the reaction and precipitate the enzyme. The product can then be extracted with an organic solvent and purified by crystallization or chromatography.
Causality Behind Experimental Choices: The use of an engineered transaminase is crucial, as wild-type enzymes often exhibit limited activity towards bulky substrates like the prositagliptin ketone.[4] The choice of isopropylamine as the amine donor is strategic; the removal of the volatile acetone byproduct is a key factor in overcoming the unfavorable equilibrium of the reaction.[14]
Reductive Amination via Amine Dehydrogenases (AmDHs)
Amine dehydrogenases catalyze the direct reductive amination of ketones or aldehydes to the corresponding chiral amines, utilizing ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.[9] This approach is highly atom-economical, generating only water as a byproduct.[15]
Mechanism and Cofactor Regeneration
The AmDH-catalyzed reaction involves the formation of an imine intermediate from the ketone and ammonia, followed by the stereoselective reduction of the imine by the nicotinamide cofactor.[16] Due to the high cost of NADH/NADPH, a cofactor regeneration system is essential for the economic viability of this process.[6] A common strategy is to couple the AmDH reaction with a dehydrogenase that oxidizes a sacrificial substrate, thereby regenerating the reduced cofactor. Formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide, is a widely used partner for AmDHs.[9][17]
Figure 2: Amine dehydrogenase reaction coupled with a formate dehydrogenase cofactor regeneration system.
Protocol: Synthesis of a Chiral Amino Alcohol
Engineered AmDHs have been successfully applied to the synthesis of chiral vicinal amino alcohols, which are important building blocks for pharmaceuticals like the anti-tuberculosis drug ethambutol.[18]
Table 2: Reaction Parameters for Chiral Amino Alcohol Synthesis
| Parameter | Value | Rationale |
| Primary Enzyme | Engineered Amine Dehydrogenase | To catalyze the stereoselective reductive amination of the α-hydroxy ketone.[19] |
| Regeneration Enzyme | Formate Dehydrogenase (FDH) | For efficient regeneration of the NADH cofactor.[9] |
| Substrate | α-Hydroxy Ketone | The starting material for the synthesis of the chiral amino alcohol. |
| Amine Source | Ammonium Formate | Provides both ammonia and the formate for cofactor regeneration.[9] |
| Cofactor | NAD+/NADH | Essential for the dehydrogenase activities. |
| pH | 8.0 - 9.0 | Optimal for AmDH and FDH activity. |
| Temperature | 30 °C | A compromise for the stability and activity of both enzymes. |
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare solutions of the engineered AmDH and FDH in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Reaction Mixture Assembly: In a reaction vessel, dissolve ammonium formate (e.g., 1 M) in water to create the reaction buffer. Add NAD+ to a final concentration of ~1 mM.
-
Substrate Addition: Add the α-hydroxy ketone substrate to the reaction mixture.
-
Initiation of Reaction: Add both the AmDH and FDH solutions to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples for substrate consumption and product formation using a suitable analytical technique (e.g., chiral HPLC).
-
Work-up and Product Isolation: Upon completion, the enzymes can be removed by precipitation or filtration (if immobilized). The product can then be isolated by standard extraction and purification procedures.
Causality Behind Experimental Choices: The use of ammonium formate as the buffer is a key process intensification strategy, as it serves as both the amine source and the substrate for the regeneration enzyme.[9] The coupling of the two enzymes in a single pot creates a self-sustaining system for the continuous production of the chiral amine.
Deracemization using Monoamine Oxidases (MAOs)
Deracemization is an elegant strategy that converts a racemic mixture of amines into a single, enantiomerically pure product, thus achieving a theoretical yield of 100%.[20] This can be accomplished using a chemoenzymatic approach that combines the enantioselective oxidation of one amine enantiomer by a monoamine oxidase (MAO) with a non-selective reduction of the resulting imine intermediate.[21]
Mechanism and Rationale
Monoamine oxidases are flavin-dependent enzymes that catalyze the oxidative deamination of amines to imines, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[21] By employing an (S)-selective MAO, for example, the (S)-enantiomer of a racemic amine mixture is selectively oxidized to the corresponding imine.[22] A non-selective reducing agent, such as ammonia-borane or sodium borohydride, then reduces the imine back to the racemic amine.[23] Over time, this cyclic process leads to the accumulation of the (R)-enantiomer, which is not a substrate for the enzyme.
Figure 3: Chemoenzymatic deracemization of a racemic amine using a monoamine oxidase.
Protocol: Deracemization of a Racemic Amine
Engineered variants of MAO from Aspergillus niger (MAO-N) have been developed with broad substrate scope, enabling the deracemization of a wide range of chiral amines.[1][24]
Table 3: Reaction Parameters for Deracemization
| Parameter | Value | Rationale |
| Enzyme | Engineered MAO-N variant | High selectivity for one enantiomer and broad substrate scope.[1] |
| Substrate | Racemic Amine | The starting material to be deracemized. |
| Reducing Agent | Ammonia-borane complex | A mild and effective reducing agent compatible with the enzymatic reaction.[23] |
| pH | 7.0 - 8.0 | Optimal for MAO-N activity. |
| Temperature | 25 - 30 °C | To ensure enzyme stability over the course of the reaction. |
| Additive | Catalase | To decompose the hydrogen peroxide byproduct, which can inactivate the enzyme. |
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare a solution of the engineered MAO-N in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Reaction Mixture Assembly: In a reaction vessel, combine the buffer, the racemic amine substrate, and catalase.
-
Initiation of Reaction: Add the MAO-N solution and the ammonia-borane complex to the reaction mixture.
-
Reaction Monitoring: Monitor the enantiomeric excess of the amine over time using a suitable chiral analytical method (e.g., chiral GC or HPLC).
-
Work-up and Product Isolation: Once the desired enantiomeric excess is reached, the reaction can be stopped by denaturing the enzyme. The product can then be extracted and purified.
Causality Behind Experimental Choices: The selection of an engineered MAO-N variant is critical for accommodating sterically demanding substrates.[1] The inclusion of catalase is a key consideration for process robustness, as it prevents the accumulation of hydrogen peroxide, a potent enzyme inactivator.[20]
Advanced Topics: Enzyme Immobilization and Process Intensification
For industrial-scale synthesis, the reusability and stability of the biocatalyst are of paramount importance.[25] Enzyme immobilization, the attachment of an enzyme to a solid support, is a powerful technique to enhance enzyme stability, simplify product separation, and enable continuous-flow processes.[4][5]
Table 4: Common Enzyme Immobilization Strategies
| Method | Description | Advantages | Disadvantages |
| Adsorption | Non-covalent binding of the enzyme to the support surface. | Simple and mild; often preserves enzyme activity. | Can lead to enzyme leaching. |
| Covalent Binding | Formation of a stable covalent bond between the enzyme and the support. | Strong attachment prevents leaching; enhances stability. | Can sometimes lead to a loss of enzyme activity. |
| Entrapment | Physical confinement of the enzyme within a porous matrix. | Protects the enzyme from the bulk environment. | Mass transfer limitations can reduce the apparent activity. |
| Cross-Linking | Formation of intermolecular cross-links between enzyme molecules. | Carrier-free immobilization; high enzyme loading. | Can lead to diffusion limitations and changes in enzyme conformation. |
The choice of immobilization strategy depends on the specific enzyme, the support material, and the reaction conditions.[4] Immobilized enzymes are particularly well-suited for use in packed-bed reactors for continuous-flow synthesis, which can offer significant advantages in terms of productivity and process control.[12]
Figure 4: General workflow for enzyme immobilization and reuse.
Conclusion and Future Outlook
Enzymatic routes for chiral amine synthesis have transitioned from academic curiosities to industrially viable manufacturing processes.[4] The continued discovery of novel enzymes from nature, coupled with powerful protein engineering techniques like directed evolution, will undoubtedly expand the toolbox of biocatalysts available to synthetic chemists.[26][27][28] Future advancements are likely to focus on the development of multi-enzyme cascades for the synthesis of complex chiral amines from simple, renewable starting materials, as well as the integration of biocatalysis with other innovative technologies such as photoredox catalysis.[29][30] As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the adoption of enzymatic methods will be crucial for developing more sustainable and efficient synthetic strategies.
References
- 1. Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. nbinno.com [nbinno.com]
- 8. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 9. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an amine transaminase-lipase cascade for chiral amide synthesis under flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Development of an engineered thermostable amine dehydrogenase for the synthesis of structurally diverse chiral amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Fusion of Formate Dehydrogenase and Alanine Dehydrogenase as an Amino Donor Regenerating System Coupled to Transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pnas.org [pnas.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01561A [pubs.rsc.org]
The Strategic Application of (S)-2-Amino-2-(4-fluorophenyl)ethanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Imperative of Chirality in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the stereochemical architecture of a drug molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets necessitates the development of synthetic strategies that afford single-enantiomer drugs. Chiral building blocks, such as (S)-2-Amino-2-(4-fluorophenyl)ethanol, are indispensable tools in this endeavor, providing a reliable source of chirality for the construction of complex, enantiomerically pure pharmaceutical agents.[1][2] This technical guide delineates the application of this compound, a versatile chiral amino alcohol, with a focus on its utility in the synthesis of medicinally relevant scaffolds.
The presence of a fluorine atom on the phenyl ring of this compound offers additional advantages in drug design. Fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this valuable chiral building block, complete with detailed experimental protocols.
Core Application: Synthesis of Chiral Oxazolidinones as Medicinal Scaffolds
A primary application of this compound in medicinal chemistry is its role as a precursor for the synthesis of chiral oxazolidinones. The oxazolidinone ring is a privileged scaffold found in a number of approved drugs and clinical candidates, exhibiting a broad range of biological activities, including antibacterial, antithrombotic, and anti-inflammatory properties.[4][5] The synthesis of (4S)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one from this compound provides a key intermediate for the development of novel therapeutics.
The general workflow for this application is depicted below:
Caption: Workflow for the utilization of this compound.
Experimental Protocol: Microwave-Assisted Synthesis of (4S)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one
This protocol details an efficient, microwave-assisted synthesis of the chiral oxazolidinone intermediate from this compound. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including reduced reaction times, higher yields, and improved purity.[6]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 174770-74-2 | 155.17 | Commercially Available |
| Diethyl carbonate | 105-58-8 | 118.13 | Commercially Available |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Commercially Available |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Commercially Available |
| Hexanes | 110-54-3 | 86.18 | Commercially Available |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Commercially Available |
Instrumentation
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
High-performance liquid chromatography (HPLC) with a chiral column for enantiomeric excess determination
Step-by-Step Procedure
-
Reaction Setup:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 g, 6.44 mmol).
-
Add anhydrous potassium carbonate (0.89 g, 6.44 mmol) and diethyl carbonate (2.3 mL, 19.32 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (2 mL) to the vessel.
-
-
Microwave Irradiation:
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes, 1:1).
-
-
Work-up and Isolation:
-
After completion of the reaction, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to afford (4S)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one as a white solid.
-
Characterization and Quality Control
-
Yield: Calculate the percentage yield of the purified product.
-
Purity: Assess the purity by HPLC and NMR spectroscopy.
-
Enantiomeric Excess (e.e.): Determine the e.e. by chiral HPLC analysis.
The expected reaction pathway is as follows:
Caption: Synthesis of (4S)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one.
Medicinal Chemistry Applications of the Synthesized Oxazolidinone
The synthesized (4S)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one is a valuable chiral building block for the development of a wide array of potential therapeutic agents.
Antibacterial Agents
The oxazolidinone scaffold is the core of the antibiotic Linezolid, which is used to treat serious infections caused by Gram-positive bacteria.[7] The synthesized (4S)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one can be N-arylated with various substituted phenyl rings to generate novel Linezolid analogs with potentially improved activity or pharmacokinetic profiles.
Antithrombotic Agents
Rivaroxaban, an oral anticoagulant, also features an oxazolidinone core.[8] The (4S)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one can serve as a starting point for the synthesis of novel Factor Xa inhibitors.
Anti-inflammatory Agents
Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis, contains a chiral amine that can be derived from chiral amino alcohols.[1][2] While not a direct precursor, the synthetic strategies involving chiral amino alcohols are highly relevant to the synthesis of such molecules.
The general synthetic logic for elaborating the chiral oxazolidinone is outlined below:
Caption: Potential synthetic pathways from the chiral oxazolidinone intermediate.
Conclusion
This compound is a highly valuable and versatile chiral building block in medicinal chemistry. Its application in the synthesis of chiral oxazolidinones provides access to a privileged scaffold with a proven track record in approved drugs. The provided protocol for the microwave-assisted synthesis of (4S)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one offers an efficient and rapid method for obtaining this key intermediate. By leveraging this chiral building block, medicinal chemists can accelerate the discovery and development of novel, enantiomerically pure therapeutics targeting a wide range of diseases.
References
- 1. CN104761474B - A kind of synthetic method of Apremilast chiral amine intermediates - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the asymmetric synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions to ensure a successful and reproducible synthesis.
Introduction
Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are valuable intermediates in the synthesis of pharmaceuticals. The specific enantiomer, this compound, is a key component in the development of various therapeutic agents. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug substance.
The synthesis of enantiomerically pure compounds is a critical challenge in modern organic chemistry. Among the various methods for achieving high enantioselectivity, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a robust and reliable strategy for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This method employs a chiral oxazaborolidine catalyst, which directs the stereochemical outcome of the borane-mediated reduction with high fidelity.[4]
This application note details the synthesis of this compound via the CBS reduction of 2-amino-4'-fluoroacetophenone. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
Reaction Scheme
References
Application Note: Chiral HPLC Analysis of (S)-2-Amino-2-(4-fluorophenyl)ethanol
Introduction
(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol of significant interest in pharmaceutical development due to its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a stereogenic center necessitates precise control and analysis of its enantiomeric purity, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for the reliable separation and quantification of enantiomers.[1][2] This application note presents a detailed protocol for the chiral HPLC analysis of this compound, providing a robust method for researchers, scientists, and drug development professionals.
The presented methodology is grounded in the established success of polysaccharide-based CSPs for the resolution of amino alcohols and related chiral compounds.[3][4] The selection of the chiral stationary phase and mobile phase is rationalized to achieve optimal enantioselectivity and resolution, ensuring the method's trustworthiness and scientific integrity.
Principle of Chiral Separation
The enantioselective separation of 2-Amino-2-(4-fluorophenyl)ethanol is achieved through the differential interaction of its enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, form transient diastereomeric complexes with the analyte enantiomers. The stability of these complexes is influenced by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4][5] The subtle differences in the three-dimensional structures of the enantiomers lead to variations in the strength of these interactions with the chiral selector, resulting in different retention times on the column and, consequently, their separation.
For a basic compound like 2-Amino-2-(4-fluorophenyl)ethanol, the addition of a basic modifier to the mobile phase is often crucial to suppress the interaction of the amine group with residual silanols on the silica support and to improve peak shape.[6][7]
Recommended Chiral HPLC Method
Based on extensive experience with similar amino alcohols, a normal phase HPLC method using a polysaccharide-based CSP is recommended for its high success rate in resolving such compounds.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Daicel CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Justification of Method Parameters:
-
Chiral Stationary Phase: The CHIRALPAK® AS-H, an amylose tris(S)-α-methylbenzylcarbamate coated on silica gel, is known for its excellent enantiorecognition capabilities for a wide range of chiral compounds, including amino alcohols.[6][7]
-
Mobile Phase: A normal phase mobile phase consisting of n-Hexane and 2-Propanol provides a good balance of polarity for eluting the analyte while allowing for effective chiral recognition. Diethylamine is added as a basic modifier to improve the peak shape of the basic analyte.
-
Detection: The 4-fluorophenyl group in the analyte provides sufficient UV absorbance for sensitive detection at 220 nm.
Experimental Protocol
This section provides a step-by-step guide for the chiral HPLC analysis of this compound.
Materials and Reagents
-
This compound standard
-
Racemic 2-Amino-2-(4-fluorophenyl)ethanol
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (Isopropanol)
-
Diethylamine (DEA), HPLC grade
-
HPLC system with UV detector
-
Daicel CHIRALPAK® AS-H column (250 x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of Diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1.0 mg/mL.
-
Racemic Solution: Prepare a 1.0 mg/mL solution of racemic 2-Amino-2-(4-fluorophenyl)ethanol in the mobile phase to verify the separation of both enantiomers.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
HPLC System Setup and Analysis
-
Column Installation and Equilibration:
-
Install the CHIRALPAK® AS-H column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Set the UV detector to a wavelength of 220 nm.
-
Inject 10 µL of the racemic solution to confirm the separation of the two enantiomers and determine their retention times.
-
Inject 10 µL of the (S)-enantiomer standard solution to identify the peak corresponding to the (S)-enantiomer.
-
Inject the sample solutions for analysis.
-
Data Analysis
-
Identify the peaks for the (S) and (R)-enantiomers based on the retention times obtained from the standard and racemic injections.
-
Calculate the enantiomeric excess (% ee) of the sample using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100 Where Area(S) and Area(R) are the peak areas of the (S) and (R)-enantiomers, respectively.
Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of this compound.
Alternative Method Considerations
For certain applications, particularly those requiring LC-MS compatibility, a reversed-phase or polar ionic mode method using a macrocyclic glycopeptide-based CSP, such as the Astec® CHIROBIOTIC® T, could be developed.[8][9] These columns are known for their robustness and multimodal capabilities. A typical mobile phase for such a separation might consist of methanol or acetonitrile with a volatile buffer like ammonium acetate or ammonium formate.
Conclusion
The presented chiral HPLC method provides a reliable and robust protocol for the enantiomeric purity determination of this compound. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase offers excellent enantioselectivity and resolution. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry, ensuring accurate and reproducible analysis of this critical chiral building block.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. scas.co.jp [scas.co.jp]
- 6. ct-k.com [ct-k.com]
- 7. chiraltech.com [chiraltech.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Unambiguous Structural Confirmation of (S)-2-Amino-2-(4-fluorophenyl)ethanol using Advanced NMR Spectroscopy
Abstract
(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol and a valuable building block in pharmaceutical synthesis. Its precise chemical structure, including its stereochemistry, is critical for its function and the properties of downstream products. This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, such as solvent selection and parameter optimization, is explained to ensure robust and reproducible results. The collective data from these experiments provide an interlocking, self-validating system for the unambiguous confirmation of the molecular structure and connectivity of this compound.
Introduction
The absolute and relative stereochemistry of chiral molecules are fundamental determinants of their biological activity. In the pharmaceutical industry, rigorous structural confirmation is a non-negotiable aspect of drug development and quality control. This compound, featuring a single stereocenter, is a key intermediate whose structural integrity must be verified.
NMR spectroscopy stands as the premier analytical technique for the non-destructive elucidation of molecular structures in solution.[1][2] While basic ¹H and ¹³C NMR provide initial fingerprints, a multi-dimensional approach is necessary for complete and unambiguous assignment. This guide details the application of a comprehensive NMR workflow, including ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC experiments, to fully characterize the title compound.
Principles of the NMR Techniques Employed
A strategic combination of NMR experiments is used to systematically build the molecular structure from the ground up. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): Provides information about the chemical environment of hydrogen atoms. Chemical shifts indicate the electronic environment, signal integration gives the relative number of protons, and splitting patterns (multiplicity) reveal the number of neighboring protons.
-
¹³C{¹H} NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its bonding environment (e.g., aliphatic, aromatic, attached to an electronegative atom).
-
DEPT (Distortionless Enhancement by Polarization Transfer): A powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[3][4][5][6][7] In a DEPT-135 experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) are not observed.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[8][9][10][11][12] Cross-peaks in a COSY spectrum connect the signals of coupled protons, revealing the ¹H-¹H connectivity network within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[13][14][15][16][17] It is highly sensitive and essential for assigning specific protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two to four bonds (²J_CH, ³J_CH, ⁴J_CH).[13][14][16][17] This experiment is critical for piecing together different molecular fragments and establishing the overall carbon skeleton.
Experimental Protocols
Materials and Safety
-
Analyte: this compound
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Instrumentation: 500 MHz NMR Spectrometer equipped with a broadband probe.
Safety Precautions: this compound may cause skin and eye irritation.[18][19] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[20]
Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆. DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds and its high boiling point, which minimizes evaporation.[21][22][23]
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.
NMR Data Acquisition
The following protocols are based on standard parameters for a 500 MHz spectrometer and may require minor optimization based on the specific instrument and sample concentration.
Workflow Diagram:
Caption: Experimental workflow from sample preparation to structural confirmation.
Protocol 1: ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Spectral Width (SWH): 12 ppm
-
Acquisition Time (AQ): ~3.0 s[24]
-
Relaxation Delay (D1): 1.5 s
-
Number of Scans (NS): 8-16
-
Rationale: A 30° pulse angle is used with a short relaxation delay to allow for rapid signal averaging without significant saturation, optimizing for time while maintaining good quantitative reliability for most sample peaks.[24]
Protocol 2: ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled (e.g., zgpg30)
-
Spectral Width (SWH): 240 ppm
-
Acquisition Time (AQ): ~1.0 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Rationale: A wider spectral width is required to cover the entire range of ¹³C chemical shifts. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Protocol 3: DEPT-135 Spectroscopy
-
Pulse Program: Standard DEPT-135 sequence
-
Key Parameter: Final pulse angle set to 135°.
-
Other Parameters: Similar to ¹³C{¹H} experiment.
-
Rationale: The 135° pulse angle manipulates the phase of carbon signals based on the number of attached protons, allowing for the differentiation of CH/CH₃ (positive) from CH₂ (negative) groups.[4][6]
Protocol 4: ¹H-¹H COSY Spectroscopy
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf)
-
Spectral Width (SWH): 12 ppm in both dimensions
-
Data Points: 2048 in F2, 256-512 increments in F1
-
Number of Scans (NS): 2-4 per increment
-
Rationale: Gradient selection is used to improve spectral quality by suppressing artifacts. The experiment maps correlations between J-coupled protons, revealing the spin systems within the molecule.
Protocol 5: ¹H-¹³C HSQC Spectroscopy
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3)
-
Spectral Width (SWH): 12 ppm (F2, ¹H), 165 ppm (F1, ¹³C)
-
¹J_CH Coupling Constant: Optimized for ~145 Hz
-
Number of Scans (NS): 4-8 per increment
-
Rationale: This experiment is optimized to detect one-bond correlations between ¹H and ¹³C. The use of an edited HSQC sequence can further provide DEPT-like information, with CH/CH₃ and CH₂ cross-peaks appearing with opposite phases.[17]
Protocol 6: ¹H-¹³C HMBC Spectroscopy
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf)
-
Spectral Width (SWH): 12 ppm (F2, ¹H), 240 ppm (F1, ¹³C)
-
Long-Range Coupling Constant: Optimized for 8 Hz
-
Number of Scans (NS): 8-16 per increment
-
Rationale: The pulse sequence includes a low-pass filter to suppress one-bond correlations.[16] Optimizing for an average long-range coupling of 8 Hz allows for the detection of 2- and 3-bond correlations, which are crucial for establishing connectivity across quaternary carbons and heteroatoms.
Data Analysis and Structural Interpretation
The following section describes the expected results and how they are pieced together to confirm the structure of this compound.
Structure and Numbering:
¹H NMR: The spectrum is expected to show distinct regions. The aromatic region (~7.0-7.5 ppm) will display signals for the four protons on the fluorophenyl ring. Due to the para-substitution and coupling to ¹⁹F, these protons will likely appear as two complex multiplets, each integrating to 2H. The aliphatic region will contain signals for the methine proton (H2) and the two diastereotopic methylene protons (H1a, H1b). H2 will be coupled to H1a and H1b. The protons of the alcohol (-OH) and amine (-NH₂) groups are labile and may appear as broad singlets.
¹³C{¹H} & DEPT-135 NMR: The ¹³C spectrum will show six distinct signals. Four signals in the aromatic region (~115-165 ppm) and two in the aliphatic region (~50-75 ppm). The DEPT-135 spectrum will confirm the assignments:
-
Positive Signals: Two CH signals (C2 and the aromatic CHs).
-
Negative Signal: One CH₂ signal (C1).
-
Absent Signals: Two quaternary carbons (C4 and C5).
2D NMR Correlation Analysis:
-
COSY: A cross-peak will be observed between the methine proton (H2) and the methylene protons (H1), confirming the -CH-CH₂- fragment. Correlations between the aromatic protons will also be visible.
-
HSQC: This spectrum directly links each proton to its attached carbon, allowing for unambiguous assignment of C1, C2, C6/C8, and C7/C9.
-
HMBC: This is the final piece of the puzzle. Key expected long-range correlations include:
-
From H1 protons to the C2 carbon.
-
From the H2 proton to the C1 carbon and the aromatic carbons C5 and C6/C8.
-
From the aromatic protons H6/H8 to carbons C4, C5, and C7/C9.
-
NMR Correlation Diagram:
Caption: Key 2D NMR correlations for structural confirmation.
Results Summary
The following table summarizes the expected NMR data based on the combined analysis.
| Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | DEPT-135 | COSY Correlation | HMBC Correlations (from H) |
| 1 | ~3.5-3.7 (m, 2H) | ~65 | CH₂ (neg) | H2 | C2 |
| 2 | ~4.6-4.8 (m, 1H) | ~58 | CH (pos) | H1 | C1, C5, C6/C8 |
| 4 | - | ~162 (d, ¹J_CF) | - | - | - |
| 5 | - | ~141 | - | - | - |
| 6, 8 | ~7.3-7.4 (m, 2H) | ~128 (d, ³J_CF) | CH (pos) | H7/H9 | C4, C5, C7/C9 |
| 7, 9 | ~7.0-7.1 (m, 2H) | ~115 (d, ²J_CF) | CH (pos) | H6/H8 | C4, C5, C6/C8 |
| -OH | broad s | - | - | - | - |
| -NH₂ | broad s | - | - | - | - |
Note: Chemical shifts (δ) are approximate and can vary. Multiplicity (Mult.): m = multiplet, d = doublet, s = singlet. Coupling to ¹⁹F results in doublets for C4, C7/C9, and C6/C8.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular backbone. This comprehensive approach ensures the highest level of confidence in the structural identity of this important pharmaceutical intermediate, serving as a self-validating system for quality control and research applications. While this protocol confirms the chemical constitution, confirmation of the specific (S)-enantiomer requires specialized techniques such as the use of chiral solvating agents or chiral derivatizing agents, which is beyond the scope of this note.[1][25][26][27]
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 6. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. fiveable.me [fiveable.me]
- 22. NMR Solvents [merckmillipore.com]
- 23. DMSO-d6 solvent: Significance and symbolism [wisdomlib.org]
- 24. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. arpi.unipi.it [arpi.unipi.it]
- 27. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Amino Acids
Introduction: The Imperative for Enantiomeric Purity in Modern Chemistry
Enantiomerically pure α-amino acids are fundamental chiral building blocks in the pharmaceutical, agrochemical, and food industries.[1][2][3][4] Their specific three-dimensional arrangement is critical for biological activity, as exemplified by the stark differences in efficacy and toxicity between enantiomers of a drug molecule.[5] Consequently, the development of robust, scalable, and economically viable methods for the large-scale synthesis of single-enantiomer amino acids is a paramount objective for industrial and academic researchers. This guide provides an in-depth analysis of field-proven strategies, focusing on enzymatic methods, asymmetric catalysis, and chiral resolution, complete with detailed protocols and the scientific rationale underpinning these advanced synthetic approaches.
Strategic Approaches to Asymmetric Amino Acid Synthesis
The industrial production of enantiopure amino acids primarily relies on three core strategies: enzymatic synthesis, asymmetric catalysis, and chiral resolution of racemic mixtures. The selection of a particular strategy is dictated by factors such as the target amino acid's structure (proteinogenic vs. non-canonical), desired scale, cost of starting materials and catalysts, and environmental considerations.
Enzymatic Synthesis: Nature's Catalysts for Precision and Sustainability
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of enantiopure amino acids, leveraging the exquisite chemo-, regio-, and stereoselectivity of enzymes.[3][4][6][7] These reactions are typically performed in aqueous media under mild conditions, minimizing the environmental impact.
-
Asymmetric Reductive Amination of α-Keto Acids: This is one of the most efficient methods for producing L- or D-amino acids. Amino acid dehydrogenases (AADHs) catalyze the stereoselective reductive amination of α-keto acids using ammonia and a nicotinamide cofactor (NADH or NADPH).[8] The continuous regeneration of the expensive cofactor is crucial for large-scale applications and is often achieved using a secondary enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).[9]
-
Asymmetric Amination with Transaminases: Transaminases (TAs), particularly pyridoxal-5'-phosphate (PLP)-dependent aminotransferases, are widely used for the synthesis of a broad range of amino acids, including those with non-natural side chains.[6][10] They catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to a prochiral ketone or α-keto acid acceptor with high enantioselectivity.[6]
-
Enantioselective Hydrolysis of Racemic Precursors: Hydrolases, such as aminoacylases and amidases, are employed in kinetic resolution processes where one enantiomer of a racemic mixture is selectively hydrolyzed.[11][12] For instance, porcine kidney acylase is a classic example used in the large-scale resolution of N-acetyl-DL-amino acids, where it selectively hydrolyzes the N-acetyl-L-amino acid.[11]
This protocol describes the continuous synthesis of an L-amino acid from its corresponding α-keto acid using a co-immobilized amino acid dehydrogenase and formate dehydrogenase for cofactor regeneration.[8]
Materials:
-
Agarose beads (for immobilization)
-
Polyethyleneimine (PEI)
-
L-amino acid dehydrogenase (L-AADH)
-
Formate dehydrogenase (FDH)
-
α-Keto acid (substrate)
-
Ammonium formate (amine source and formate for cofactor regeneration)
-
NAD+
-
Phosphate buffer (pH 7.5-8.5)
-
Packed bed reactor
Procedure:
-
Enzyme Immobilization: Co-immobilize L-AADH and FDH onto porous agarose beads using polyethyleneimine as an anchoring layer. This enhances enzyme stability and allows for continuous operation.[8]
-
Reactor Setup: Pack the immobilized enzyme beads into a temperature-controlled column to create a packed bed reactor.
-
Reaction Mixture Preparation: Prepare a solution of the α-keto acid, ammonium formate, and a catalytic amount of NAD+ in phosphate buffer.
-
Continuous Synthesis: Continuously pump the reaction mixture through the packed bed reactor at an optimized flow rate. The temperature should be maintained at the optimal level for both enzymes (typically 25-40 °C).
-
Product Monitoring and Collection: Monitor the conversion of the α-keto acid to the L-amino acid at the reactor outlet using a suitable analytical technique (e.g., HPLC with a chiral column). Collect the effluent containing the enantiomerically pure L-amino acid.
-
Purification: The product stream can be purified using standard techniques such as ion-exchange chromatography to remove unreacted substrate and salts.
Causality behind Experimental Choices:
-
Immobilization: Immobilizing the enzymes prevents their washout in a continuous flow system, enhances their operational stability, and simplifies product purification.[8][13]
-
Co-localization: Co-immobilizing both enzymes in close proximity increases the efficiency of cofactor regeneration by minimizing diffusion limitations of the NADH intermediate.[8]
-
Continuous Flow: A continuous process offers higher productivity and more consistent product quality compared to batch reactions for large-scale manufacturing.[8][14]
Asymmetric Catalysis: Precision Control with Synthetic Catalysts
Asymmetric catalysis, using either transition metal complexes or small organic molecules (organocatalysts), offers a versatile and highly efficient platform for the synthesis of a wide array of enantiopure amino acids, including non-canonical and structurally complex ones.[2][15]
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral precursors, such as α-enamido acids or α-imino esters, is a cornerstone of industrial amino acid synthesis.[2][11] Chiral rhodium and ruthenium phosphine complexes are among the most effective catalysts, often achieving excellent enantioselectivities (ee >99%).[2][16] The industrial synthesis of L-DOPA is a landmark example of this technology.[11]
-
Metal-Catalyzed Cross-Coupling: Recent advances have enabled the use of metal-catalyzed cross-coupling reactions for the asymmetric synthesis of unnatural α-amino acids. For example, nickel-catalyzed enantioconvergent cross-couplings of racemic α-halo-α-amino acid derivatives with organozinc reagents provide a powerful route to diverse amino acid structures.[17][18]
-
Organocatalysis: Chiral small organic molecules can catalyze a variety of enantioselective transformations leading to amino acids.[19][20][21] These methods avoid the use of potentially toxic and expensive heavy metals. Common organocatalytic approaches include phase-transfer catalysis for the alkylation of glycine Schiff bases and asymmetric Strecker reactions.[21]
This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an α-enamido acid ester to produce an enantiomerically enriched amino acid ester.
Materials:
-
α-Enamido acid ester (substrate)
-
[Rh(COD)2]BF4 (rhodium precursor)
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos)
-
Methanol (degassed)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand in degassed methanol to form the active catalyst solution.
-
Reaction Setup: Add the α-enamido acid ester substrate to the hydrogenation reactor. Purge the reactor with an inert gas (e.g., argon).
-
Catalyst Addition: Transfer the catalyst solution to the reactor via cannula.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC/HPLC.
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the enantiomerically pure amino acid ester.
-
Deprotection: The ester and amide protecting groups can be removed under standard conditions (e.g., acid or base hydrolysis) to afford the free amino acid.
Causality behind Experimental Choices:
-
Chiral Ligand: The choice of the chiral ligand is critical for achieving high enantioselectivity. The ligand coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the double bond.
-
Degassed Solvent: Oxygen can oxidize the phosphine ligand and deactivate the catalyst, so using degassed solvents is essential.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while maintaining high enantioselectivity.
Chiral Resolution: Separating Enantiomers from a Racemic Mixture
Chiral resolution is a classical yet still widely used method for obtaining enantiomerically pure amino acids, especially when a direct asymmetric synthesis is not feasible or economical.[] The main drawback is the theoretical maximum yield of 50% for the desired enantiomer.[14] However, this can be overcome by coupling the resolution with a racemization step for the undesired enantiomer, allowing for a theoretical yield of 100%.[14]
-
Diastereomeric Crystallization: This method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[11]
-
Enzymatic Kinetic Resolution: As mentioned in the enzymatic synthesis section, enzymes can be used to selectively transform one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[11][12][]
-
Chromatographic Separation: Chiral chromatography, using a chiral stationary phase (CSP), is a powerful analytical and preparative technique for separating enantiomers.[][23] Simulated moving bed (SMB) chromatography is a continuous and efficient technique for large-scale chromatographic resolutions.[14]
This protocol combines enzymatic kinetic resolution with in situ racemization of the undesired enantiomer to achieve a high yield of a single enantiomer.
Materials:
-
Racemic N-acylamino acid
-
Aminoacylase (e.g., from Aspergillus oryzae)
-
Racemization catalyst (e.g., an immobilized racemase or a chemical catalyst like acetic anhydride in the presence of a base)
-
Phosphate buffer (pH 7-8)
-
Temperature-controlled reactor
Procedure:
-
Reaction Setup: Dissolve the racemic N-acylamino acid in the phosphate buffer in the reactor.
-
Enzyme and Racemase Addition: Add the aminoacylase and the racemization catalyst to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 37-50 °C) and pH. The aminoacylase will selectively hydrolyze the N-acyl-L-amino acid to the L-amino acid.
-
In Situ Racemization: The racemization catalyst will continuously convert the remaining N-acyl-D-amino acid into the racemic N-acylamino acid, which then becomes available for the enzymatic hydrolysis.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the L-amino acid and the disappearance of the N-acyl-D-amino acid.
-
Product Isolation: Once the reaction is complete, the L-amino acid can be separated from the remaining N-acylamino acid based on their different solubilities or by ion-exchange chromatography.
Causality behind Experimental Choices:
-
Dynamic System: The coupling of the enantioselective enzymatic reaction with the racemization of the slower-reacting enantiomer shifts the equilibrium towards the desired product, overcoming the 50% yield limitation of traditional kinetic resolution.
-
Enzyme Specificity: The high enantioselectivity of the aminoacylase is the key to producing the L-amino acid with high enantiomeric purity.
-
Racemization Catalyst Compatibility: The racemization catalyst must be active under conditions that are compatible with the enzyme to allow for a one-pot process.
Data Presentation
| Method | Key Advantages | Key Limitations | Typical Scale | Enantiomeric Excess (ee) |
| Enzymatic Synthesis | High enantioselectivity, mild conditions, environmentally friendly | Enzyme stability and cost, limited substrate scope for some enzymes | Lab to multi-ton | >99% |
| Asymmetric Catalysis | Broad substrate scope, high efficiency, scalability | Cost and toxicity of metal catalysts, need for inert conditions | Lab to multi-ton | >95-99% |
| Chiral Resolution | Applicable to a wide range of compounds | 50% max yield (without racemization), generates waste | Lab to multi-ton | >99% (after separation) |
Visualizations
Experimental Workflows
Caption: Continuous flow enzymatic synthesis of an L-amino acid.
Caption: Workflow for asymmetric hydrogenation to produce an amino acid.
Logical Relationships
Caption: Comparison of kinetic vs. dynamic kinetic resolution.
Conclusion and Future Outlook
The large-scale synthesis of enantiomerically pure amino acids is a dynamic field that continues to evolve. While traditional methods like chiral resolution remain relevant, the trend is shifting towards more efficient and sustainable approaches like biocatalysis and asymmetric catalysis. Chemoenzymatic processes, which combine the best of both worlds, are also gaining prominence for the synthesis of non-canonical amino acids.[10][24][25] Future developments will likely focus on the discovery of novel enzymes with broader substrate scopes and enhanced stability, the development of more efficient and recyclable catalysts, and the integration of continuous manufacturing processes to meet the growing demand for these vital chiral building blocks.
References
- 1. esports.bluefield.edu - Advanced Chiral Synthesis Of Amino Acids [esports.bluefield.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic asymmetric synthesis of chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalysis with Unnatural Amino Acids: Enzymology Meets Xenobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Enzyme Cascade System for the Synthesis of Enantiomerically Pure D-Amino Acids Utilizing Ancestral L-Amino Acid Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G [pubs.rsc.org]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for (S)-2-Amino-2-(4-fluorophenyl)ethanol synthesis
Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the enantioselective synthesis of this critical chiral building block. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your reaction conditions effectively.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals. The presence of a stereogenic center and a fluorine atom makes its synthesis a challenge, requiring precise control over reaction conditions to achieve high yield and enantiomeric purity. This guide will explore two primary and robust synthetic strategies: biocatalytic asymmetric reduction and chemical asymmetric reduction, with a focus on troubleshooting and optimization.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Enantioselectivity (ee)
Question 1: My reaction is showing low enantioselectivity. What are the primary factors I should investigate?
Answer: Low enantioselectivity is a common challenge and can stem from several sources. Here is a systematic approach to troubleshooting:
-
Catalyst Purity and Integrity:
-
Chemical Catalysts (e.g., CBS catalysts): Ensure the chiral catalyst or the precursor amino alcohol is of high purity. Impurities can interfere with the formation of the active catalytic species.[1] For catalysts generated in situ, the purity of the precursors is paramount. Many catalysts are sensitive to air and moisture, so ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Biocatalysts (e.g., Ketoreductases): The purity of the enzyme preparation is crucial. The presence of other dehydrogenases in a whole-cell system can lead to the formation of the undesired enantiomer. Using a purified enzyme or an engineered E. coli strain overexpressing the specific ketoreductase can mitigate this.[2]
-
-
Reaction Temperature:
-
Temperature plays a critical role in the energy difference between the two diastereomeric transition states. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired (S)-enantiomer. For CBS reductions, temperatures as low as -30°C to -78°C are common.[3]
-
-
Solvent Effects:
-
The choice of solvent can influence the conformation of the catalyst-substrate complex. For CBS reductions, aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred. It is advisable to screen different aprotic solvents to find the optimal one for your specific substrate.
-
-
Reducing Agent:
-
In chemical reductions, the nature of the borane source can impact enantioselectivity. Borane-dimethyl sulfide (BMS) and catecholborane are common choices. The rate of addition of the reducing agent should also be controlled to maintain a low concentration of free borane, which can cause non-selective reduction.
-
Question 2: I am using a biocatalytic method with a ketoreductase and observing poor enantioselectivity. What are the likely causes?
Answer: When using ketoreductases, poor enantioselectivity can often be traced back to the enzyme itself or the reaction environment:
-
Substrate Inhibition/High Substrate Concentration: High concentrations of the ketone substrate, 2-amino-1-(4-fluorophenyl)ethanone, can sometimes be inhibitory to the enzyme or lead to non-selective reduction by other cellular enzymes. Try lowering the initial substrate concentration and adding it portion-wise.
-
Cofactor Regeneration: Inefficient regeneration of the cofactor (NADPH or NADH) can limit the rate of the desired enzymatic reaction, potentially allowing for background, non-selective reductions to occur. Ensure your cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or isopropanol and a secondary alcohol dehydrogenase) is working efficiently.
-
pH and Temperature Optima: Every enzyme has an optimal pH and temperature range for activity and selectivity. Deviating from these can lead to a decrease in performance. Consult the literature for the specific ketoreductase you are using or perform a small-scale optimization screen.
-
Presence of Competing Enzymes: If using whole cells, the organism may contain other reductases with opposite stereoselectivity. This can be addressed by using a purified enzyme or a genetically engineered host strain where competing enzyme activities are eliminated.[2]
Low Conversion/Yield
Question 3: My reaction has stalled, resulting in a low yield of the desired amino alcohol. What steps can I take to improve the conversion?
Answer: Low conversion can be due to catalyst deactivation, incomplete reaction, or side reactions. Here's how to troubleshoot:
-
Catalyst Deactivation:
-
Chemical Catalysts: As mentioned, moisture and oxygen can deactivate catalysts like oxazaborolidines. Ensure stringent anhydrous and anaerobic conditions.[1]
-
Biocatalysts: Enzymes can be deactivated by high concentrations of substrate or product, or by the presence of organic co-solvents. If using a co-solvent to improve substrate solubility, ensure its concentration is not detrimental to the enzyme's stability.
-
-
Insufficient Reducing Agent: In chemical reductions, ensure you are using a sufficient excess of the borane reagent to drive the reaction to completion.[1]
-
Reaction Time and Temperature: While low temperatures are good for selectivity, they also slow down the reaction rate. If conversion is low, you may need to increase the reaction time or slightly raise the temperature, monitoring the impact on enantioselectivity.[1]
-
Substrate Quality: Ensure your starting material, 2-amino-1-(4-fluorophenyl)ethanone, is pure. Impurities can inhibit the catalyst.
Racemization
Question 4: I've managed to achieve high enantioselectivity in the reaction, but the final product shows significant racemization. What could be the cause and how can I prevent it?
Answer: Racemization can occur during the reaction, work-up, or purification.[1]
-
Reaction Conditions: Harsh conditions, such as high temperatures or the presence of strong acids or bases, can lead to racemization of the product.
-
Work-up: Quenching the reaction with strong acids or bases can cause racemization. A careful, mild quenching procedure is recommended. For example, in a CBS reduction, quenching is typically done at low temperature with methanol.
-
Purification: Silica gel is acidic and can cause racemization of acid-sensitive compounds.[1] If you suspect this is an issue, you can neutralize the silica gel with a base (e.g., triethylamine) before use, or opt for a different purification method like recrystallization or chromatography on a neutral support like alumina.[1]
-
Protecting Groups: The use of protecting groups on the amine functionality can minimize racemization. Bulky or electron-withdrawing protecting groups can shield the chiral center or reduce the acidity of the adjacent proton, making it less susceptible to epimerization.[1] Urethane-type protecting groups like Cbz and Fmoc are known to be effective in preventing racemization in amino acid chemistry.[1]
Part 2: Experimental Protocols & Data
This section provides representative experimental protocols and data to guide your synthesis and optimization efforts.
Protocol 1: Biocatalytic Asymmetric Reduction using a Ketoreductase
This protocol is a general guideline and may require optimization for your specific enzyme and equipment.
1. Pre-culture Preparation:
-
Inoculate a single colony of E. coli expressing the desired ketoreductase (and a cofactor regenerating enzyme like glucose dehydrogenase) into 50 mL of LB medium containing the appropriate antibiotic.
-
Incubate at 37°C with shaking at 200 rpm for 16-18 hours.
2. Main Culture and Induction:
-
Inoculate 1 L of Terrific Broth with the pre-culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.
3. Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
The cells can be used directly as a whole-cell catalyst or lysed to prepare a cell-free extract.
4. Bioreduction Reaction:
-
In a temperature-controlled reactor, prepare a reaction mixture containing:
-
100 mM phosphate buffer (pH 7.0)
-
10-50 g/L of 2-amino-1-(4-fluorophenyl)ethanone (may require a co-solvent like DMSO or isopropanol for solubility, typically 5-10% v/v)
-
1-2 g/L NADP+
-
1.2 equivalents of glucose (for cofactor regeneration)
-
5-10% (w/v) of wet cell paste or an equivalent amount of cell-free extract.
-
-
Maintain the pH at 7.0 and the temperature at 30°C.
-
Monitor the reaction progress by HPLC or GC.
5. Work-up and Purification:
-
Once the reaction is complete, separate the biomass by centrifugation.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 1: Comparison of Biocatalytic Systems for the Reduction of Substituted Acetophenones
| Enzyme Source | Substrate | Co-substrate | Yield (%) | ee (%) | Reference |
| Hansenula polymorpha KRED | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | Glucose | 89 | >99 (S) | [2] |
| Candida, Pichia, etc. | 2-bromo-4-fluoro acetophenone | Not specified | >90 | >99 (S) | [2] |
| Engineered Lactobacillus KRED | 2',6'-dichloro-3'-fluoroacetophenone | Isopropanol | >95 | >99 (S) | [4] |
| Engineered KRED | Ipatasertib precursor ketone | Isopropanol | >98 | 99.7 (R,R-trans) | [5] |
Protocol 2: Chemical Asymmetric Reduction using Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a representative example and requires strict anhydrous and anaerobic conditions.
1. Apparatus Setup:
-
Under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 5-10 mol%) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.[3]
-
Dilute the catalyst with anhydrous THF.
2. Borane Addition:
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add borane-dimethyl sulfide complex (BMS, 1.0-1.2 equivalents) dropwise to the stirred catalyst solution.
-
Stir the mixture for 15-30 minutes at 0°C to allow for the formation of the catalyst-borane complex.[3]
3. Substrate Addition:
-
In a separate flame-dried flask, dissolve 2-amino-1-(4-fluorophenyl)ethanone (1.0 equivalent) in anhydrous THF.
-
Cool the reaction flask to the desired temperature (e.g., -30°C).
-
Slowly add the solution of the ketone to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature is maintained.[3]
4. Reaction Monitoring and Quenching:
-
Stir the reaction at -30°C and monitor its progress by TLC or GC.
-
Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol.[1]
5. Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel or by recrystallization.
Table 2: Typical Conditions and Outcomes for CBS Reduction of Acetophenone Derivatives
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | -30 | >90 | >95 (S) |
| Acetophenone | (S)-Me-CBS-oxazaborolidine | Borane-dimethyl sulfide | THF | -20 | >95 | >97 (R) |
| α,β-Unsaturated Ketones | Chiral Lactam Alcohol derived catalyst (10) | p-Iodophenoxyborane | Toluene | -78 | 80-95 | 90-98 |
| Trifluoromethyl Ketones | Chiral Lactam Alcohol derived catalyst (10) + BF₃ | Borane-dimethyl sulfide | THF | 25 | 70-90 | 85-95 |
Part 3: Visualization & Formatting
Experimental Workflow Diagrams
Diagram 1: Biocatalytic Reduction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 5. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Amino Alcohols
Welcome to the dedicated technical support center for the synthesis of fluorinated amino alcohols. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of preparing these valuable building blocks. The strategic introduction of fluorine into amino alcohols can significantly modulate their pharmacological properties, including metabolic stability, pKa, and binding affinity. However, the unique electronic effects of fluorine often introduce significant synthetic challenges.
This guide provides in-depth, field-tested insights and troubleshooting strategies in a practical question-and-answer format. We will explore the causality behind common experimental hurdles and offer robust, validated protocols to enhance your reaction yields and purity.
Frequently Asked Questions & Troubleshooting
Section 1: Reductive Amination & Ketone Reduction Routes
The reduction of α-fluoroketones or related carbonyl precursors is a common and versatile method for accessing fluorinated amino alcohols. However, controlling stereoselectivity and preventing side reactions is critical.
Question 1: My reduction of an α-fluoro-α'-amino ketone is giving low diastereoselectivity. How can I improve the formation of the desired syn- or anti-isomer?
Answer: The diastereoselectivity in the reduction of α-fluoro-α'-amino ketones is heavily influenced by the interplay between the reducing agent, the solvent, and the nature of the protecting group on the amine.
-
Chelation vs. Non-Chelation Control: The stereochemical outcome is often dictated by whether the reaction proceeds through a chelated or a non-chelated transition state.
-
Chelation-Controlled Reduction: For substrates with a protecting group capable of chelation (e.g., Boc, Cbz), using a chelating agent like zinc chloride (ZnCl₂) with a reducing agent such as sodium borohydride (NaBH₄) can favor the syn-isomer. The zinc cation coordinates with the carbonyl oxygen and the nitrogen of the protecting group, forcing the hydride to attack from the less hindered face.
-
Non-Chelation (Felkin-Anh) Control: In the absence of chelation, the reaction is governed by the Felkin-Anh model, where the large electronegative fluorine atom or the bulky amino group orients itself perpendicular to the carbonyl plane. Bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) will then attack from the face opposite the largest substituent, typically favoring the anti-isomer.
-
-
Practical Recommendations:
-
For the syn-isomer: Screen chelating additives like ZnCl₂, MgBr₂, or CeCl₃ in conjunction with NaBH₄ in a solvent like THF or DME at low temperatures (-78 °C to 0 °C).
-
For the anti-isomer: Employ a bulky, non-chelating reducing agent. L-Selectride® or K-Selectride® in THF at -78 °C are excellent starting points.
-
Solvent Effects: Ethereal solvents (THF, DME) generally favor chelation, while protic solvents (MeOH, EtOH) can disrupt it, leading to lower selectivity.
-
Question 2: I am observing significant defluorination during the reduction of my fluorinated amino ketone. What is causing this and how can I prevent it?
Answer: Defluorination is a common side reaction, particularly with substrates that can form a stable carbocation or enolate intermediate. The strong electron-withdrawing nature of fluorine makes the α-proton more acidic and the C-F bond susceptible to cleavage under certain conditions.
-
Mechanism of Defluorination: The mechanism can vary, but a common pathway involves the formation of an enolate upon deprotonation of the α-proton, followed by elimination of the fluoride ion. This is more likely with strong, non-hindered bases or nucleophilic reducing agents.
-
Troubleshooting Strategies:
-
Choice of Reducing Agent: Avoid overly basic or nucleophilic hydrides. Sodium borohydride is generally less prone to causing elimination than lithium aluminum hydride (LAH). If LAH is required for other functional groups, consider using it at very low temperatures (-78 °C) and with careful, slow addition.
-
pH Control: If the reaction conditions are basic, consider buffering the solution. The use of a mild acid scavenger can sometimes be beneficial, but this must be carefully optimized.
-
Protecting Group Strategy: Ensure the amine protecting group is stable under the reaction conditions and does not participate in an intramolecular elimination pathway.
-
Section 2: Epoxide/Aziridine Ring-Opening Strategies
The ring-opening of fluorinated epoxides or aziridines with amines or fluoride sources, respectively, is another powerful approach. The regioselectivity of the ring-opening is the most critical parameter to control.
Question 3: My ring-opening of a 2-fluoro-2,3-epoxy alcohol with an amine is yielding a mixture of regioisomers. How can I control the regioselectivity?
Answer: The regioselectivity of the nucleophilic attack on a fluorinated epoxide is a classic example of competing electronic and steric effects. The electron-withdrawing fluorine atom exerts a powerful inductive effect, influencing the electrophilicity of the adjacent carbon atoms.
-
Electronic Control (SN2 Attack): Nucleophilic attack is generally favored at the carbon atom that is not attached to the fluorine (the β-position). The fluorine atom's inductive effect makes the α-carbon electron-deficient, but it also destabilizes the developing negative charge in the SN2 transition state. Therefore, attack at the β-carbon is often the kinetically favored pathway.
-
Steric Hindrance: The steric bulk of the nucleophile and the substituents on the epoxide can also play a significant role. A very bulky nucleophile may be forced to attack the less sterically hindered carbon, which could be the α- or β-position depending on the substrate.
-
Recommendations for High Regioselectivity:
-
Lewis Acid Catalysis: The use of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃, Ti(OiPr)₄) can activate the epoxide ring and enhance the regioselectivity of the amine attack at the β-position. The Lewis acid coordinates to the epoxide oxygen, further polarizing the C-O bonds and directing the nucleophile.
-
Solvent Choice: Polar aprotic solvents like CH₃CN or THF are generally preferred. Protic solvents can compete with the nucleophile and may lead to undesired solvolysis products.
-
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a Boc-Protected α-Fluoro-α'-amino Ketone
This protocol provides a general method for the L-Selectride® mediated reduction to favor the anti-diastereomer.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Boc-protected α-fluoro-α'-amino ketone (1.0 eq).
-
Dissolution: Dissolve the ketone in anhydrous THF (0.1 M solution).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS (typically 1-3 hours).
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Data & Visualization
Table 1: Comparison of Reducing Agents for Diastereoselectivity
| Entry | Reducing Agent | Additive | Solvent | Temperature (°C) | Ratio (syn:anti) | Yield (%) |
| 1 | NaBH₄ | None | MeOH | 0 | 60:40 | 85 |
| 2 | NaBH₄ | ZnCl₂ | THF | -78 | 85:15 | 78 |
| 3 | L-Selectride® | None | THF | -78 | 10:90 | 92 |
| 4 | LiAlH₄ | None | Et₂O | 0 | 55:45 | 65* |
*Significant defluorination observed.
Diagrams
Caption: Decision workflow for improving diastereoselectivity.
Caption: Control of regioselectivity in epoxide opening.
Technical Support Center: Chiral Separations of 2-Amino-2-(4-fluorophenyl)ethanol Enantiomers
Welcome to the technical support resource for the chiral resolution of 2-amino-2-(4-fluorophenyl)ethanol. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting for the unique challenges encountered during the enantioselective analysis of this polar, fluorinated amino alcohol.
The structure of 2-amino-2-(4-fluorophenyl)ethanol presents a distinct set of analytical challenges. Its amphiprotic nature (containing both a basic amino group and an acidic alcohol group) and the presence of an electron-withdrawing fluorine atom necessitate a carefully considered approach to method development. This guide provides a systematic, causality-driven framework for overcoming common obstacles in both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Frequently Asked Questions (FAQs)
Q1: I am starting method development from scratch. Which technique should I try first: HPLC or Capillary Electrophoresis?
A1: For initial method development, Chiral HPLC is the recommended starting point . It is a robust and widely accessible technique with a vast selection of commercially available chiral stationary phases (CSPs) that are effective for amino alcohols.[1][2] Normal-phase HPLC is often the preferred mode for separating free amines due to better solubility and interaction with the CSP.[3]
Capillary Electrophoresis (CE) is a powerful alternative, particularly when dealing with very small sample volumes or when HPLC methods fail to provide adequate resolution.[4][5] CE offers high separation efficiency and the flexibility of using various chiral selectors in the background electrolyte.[6]
Here is a decision tree to guide your initial choice:
Caption: Initial decision tree for technique selection.
Q2: Why is this specific molecule difficult to separate?
A2: The difficulty arises from a combination of factors:
-
Polarity and Amphiprotic Nature: The molecule contains both a basic primary amine and a weakly acidic alcohol. These groups can engage in multiple types of interactions (hydrogen bonding, ionic interactions) with the stationary phase. The amine, in particular, can cause peak tailing on silica-based columns due to strong interactions with residual acidic silanols.[7]
-
Fluorine Atom: The electron-withdrawing nature of the fluorine on the phenyl ring reduces the basicity of the amine group. This alters its interaction profile compared to non-fluorinated analogs, potentially weakening interactions crucial for chiral recognition on some CSPs.[3]
-
Conformational Flexibility: The rotatable bond between the chiral center and the phenyl ring means the molecule is not rigid, which can make it more difficult for a CSP to consistently differentiate between the two enantiomers.
Q3: What is the fundamental principle of chiral recognition on a CSP?
A3: Chiral recognition is based on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. For effective separation, there must be a sufficient difference in the stability (free energy, Δ(ΔG)) of these two complexes. This is often explained by the three-point interaction model , where one enantiomer can establish three simultaneous points of interaction with the CSP, while the other can only establish two, leading to a weaker overall binding energy and faster elution.[8] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole, and steric hindrance.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of (S)-2-Amino-2-(4-fluorophenyl)ethanol
Welcome to the technical support center for the purification of (S)-2-Amino-2-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this chiral amino alcohol. Our approach is rooted in scientific principles and practical, field-tested expertise to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purifying a Chiral Amino Alcohol
This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its purification presents a dual challenge: achieving high chemical purity by removing synthetic byproducts and ensuring high enantiomeric purity by separating it from its (R)-enantiomer. This guide provides a structured approach to troubleshooting common issues encountered during purification, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC) and supplementary guidance on crystallization techniques.
Part 1: Troubleshooting Chiral HPLC Purification
Chiral HPLC is the most powerful technique for the analytical and preparative separation of enantiomers.[1] However, its success is highly dependent on a systematic approach to method development and troubleshooting.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am not seeing any separation of the enantiomers. What are the initial steps to troubleshoot this?
Answer:
A complete lack of separation, or co-elution, is a common starting problem. The issue lies in the fundamental interactions between your molecule and the chiral stationary phase (CSP). Here’s a logical progression for troubleshooting:
-
Verify Column Selection: The choice of CSP is the most critical factor.[2] For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like CHIRALPAK® series) are often a good starting point due to their broad applicability.[3] If you are using a different type of column, ensure it's suitable for chiral amines and amino alcohols.
-
Mobile Phase Composition:
-
Normal Phase (NP): For polysaccharide columns, a typical mobile phase consists of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). If you see no separation, systematically vary the alcohol percentage. A common starting point is 90:10 hexane:isopropanol. Try increasing and decreasing the alcohol content (e.g., to 80:20 and 95:5).
-
Polar Organic and Reversed-Phase Modes: These modes can also be effective, especially with macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ series).[4] For reversed-phase, a mixture of acetonitrile or methanol with an aqueous buffer is used.
-
-
The Critical Role of Additives: For basic compounds like this compound, peak shape and resolution can be dramatically improved by adding a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at 0.1%.[5] This suppresses the interaction of the basic analyte with acidic silanol groups on the silica surface of the CSP. Conversely, if your mobile phase is acidic, it will protonate the amine, which can also influence retention and selectivity.
Question 2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer:
Poor resolution is a frequent challenge. Improving it involves fine-tuning the chromatographic conditions to enhance selectivity (α) and/or efficiency (N).
-
Optimize the Mobile Phase Modifier Ratio: Small changes in the alcohol percentage in normal phase can have a significant impact on resolution. Create a systematic study by varying the modifier concentration in small increments (e.g., 2%).
-
Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice versa, can alter the selectivity and improve resolution.
-
Adjust the Additive Concentration: Vary the concentration of your basic additive (e.g., DEA) between 0.05% and 0.2%. Too much or too little can be detrimental to the separation.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the separation and improve resolution, though it will lengthen the run time.
-
Temperature Effects: Temperature can be a powerful tool for optimizing chiral separations.[2] Try running the separation at a lower temperature (e.g., 10-15°C) using a column thermostat. This often increases the interaction differences between the enantiomers and the CSP, leading to better resolution. Conversely, sometimes a higher temperature can improve peak shape and efficiency.
| Parameter | Troubleshooting Action | Expected Outcome |
| Poor Resolution | Optimize alcohol modifier percentage. | Improved selectivity. |
| Switch alcohol modifier (IPA vs. EtOH). | Altered selectivity. | |
| Adjust basic additive (e.g., DEA) concentration. | Improved peak shape and selectivity. | |
| Decrease flow rate. | Increased efficiency. | |
| Vary column temperature. | Change in selectivity and efficiency. |
Question 3: My peaks are broad and tailing. What is causing this and how can I fix it?
Answer:
Peak broadening and tailing are often due to undesirable secondary interactions or kinetic issues.
-
Secondary Silanol Interactions: The primary cause of tailing for basic analytes is the interaction with residual silanol groups on the silica support of the CSP. The addition of a basic modifier like DEA or TEA (0.1% is a good starting point) is crucial to block these sites and improve peak shape.[5][6]
-
"Memory Effect" of Additives: Be aware of the column's history. Polysaccharide-based CSPs can exhibit a "memory effect" where additives from previous runs remain on the column and affect subsequent separations.[7][8] If you switch from a method using an acidic additive to one for a basic compound, you may see poor peak shape. It is essential to have dedicated columns for acidic and basic analytes or to employ a rigorous column flushing procedure.
-
Sample Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or the sample concentration.
-
Inappropriate Injection Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself.
Experimental Protocol: Chiral HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a chiral HPLC method for this compound.
1. Initial Column and Mobile Phase Screening:
- Column: Start with a polysaccharide-based CSP, such as one derived from amylose or cellulose with a phenylcarbamate selector.
- Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA.
- Mobile Phase B (Normal Phase): n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA.
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm for the phenyl group).
2. Optimization:
- Based on the initial screening, select the mobile phase system that shows the best promise of separation.
- Systematically vary the percentage of the alcohol modifier from 5% to 30%.
- If peak shape is poor, adjust the DEA concentration between 0.05% and 0.2%.
- If resolution is still suboptimal, investigate the effect of temperature by analyzing at 15°C and 40°C.
3. Column Flushing Protocol to Mitigate Memory Effects:
- To remove strongly adsorbed additives, flush the column with a solvent like isopropanol or ethanol.[7] A typical flush involves 20-30 column volumes of the pure alcohol.
Visualization of the Troubleshooting Logic
Caption: Troubleshooting workflow for chiral HPLC separation.
Part 2: Recrystallization and Other Purification Strategies
While chiral HPLC is excellent for achieving high enantiomeric purity, especially on a smaller scale, recrystallization can be a powerful and scalable method for improving both chemical and enantiomeric purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4: Can I use recrystallization to purify this compound?
Answer:
Yes, recrystallization can be a viable strategy, often used to upgrade the purity of the crude product before a final polishing step like chiral HPLC, or for diastereomeric salt resolution.
-
For Chemical Purity: A standard recrystallization can remove synthetic impurities. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution. A solvent screen with solvents like ethanol, isopropanol, acetone, ethyl acetate, and mixtures with anti-solvents like hexane or water is a good starting point.
-
For Enantiomeric Purity (Chiral Resolution): To separate enantiomers by crystallization, you must first convert them into diastereomers by reacting the racemic amino alcohol with a chiral resolving agent (a chiral acid).[9] This forms two diastereomeric salts with different physical properties, such as solubility, allowing one to be selectively crystallized.[9] Common resolving agents for basic compounds include tartaric acid derivatives or camphorsulfonic acid.
Question 5: What are some common impurities I should be aware of from the synthesis?
Answer:
Impurities will depend on the synthetic route. A common route to such amino alcohols involves the reduction of a corresponding α-amino ketone or the ring-opening of an epoxide. Potential impurities could include:
-
Unreacted starting materials: Such as the corresponding ketone or epoxide.
-
Over-reduction products: If a strong reducing agent is used.
-
Byproducts from side reactions: For example, if Friedel-Crafts acylation is used in an earlier step, regioisomers of the fluorinated starting material could lead to isomeric impurities.[10]
Identifying these impurities (e.g., by LC-MS) is key to developing a targeted purification strategy.
Experimental Protocol: General Diastereomeric Salt Recrystallization
This is a generalized protocol that must be optimized for your specific compound and resolving agent.
-
Salt Formation: Dissolve the racemic 2-Amino-2-(4-fluorophenyl)ethanol in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving acid (e.g., (R)-(-)-Mandelic acid or a tartaric acid derivative) in the same solvent.
-
Crystallization: Slowly add the acid solution to the amino alcohol solution with stirring. The diastereomeric salt of the desired enantiomer should preferentially crystallize out. The process may be initiated by cooling, partial solvent evaporation, or seeding with a small crystal.
-
Isolation and Liberation: Isolate the crystals by filtration. To recover the free (S)-amino alcohol, dissolve the salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine. Then, extract the free amino alcohol into an organic solvent (e.g., ethyl acetate or dichloromethane).
Visualization of the Diastereomeric Resolution Process
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
Overcoming challenges in the asymmetric synthesis of chiral amines
<Technical Support Center: Overcoming Challenges in the Asymmetric Synthesis of Chiral Amines
Abstract: The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical manufacturing, with a significant percentage of commercial drugs containing at least one stereogenic amine center.[1] Despite its importance, the practical implementation of these syntheses is often fraught with challenges, ranging from suboptimal stereoselectivity and low yields to catalyst deactivation and difficult product purification. This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the asymmetric synthesis of chiral amines. Through a series of targeted frequently asked questions (FAQs) and in-depth troubleshooting guides, this document offers field-proven insights and actionable protocols to overcome these hurdles. We will delve into the causality behind experimental choices, providing a framework for rational problem-solving grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers often face. The answers provide a concise overview of the key factors to consider.
Q1: What are the most likely causes of poor enantioselectivity in my asymmetric reaction?
A1: Poor enantioselectivity is a frequent challenge and can originate from several sources. The primary factors to investigate are:
-
Suboptimal Catalyst or Ligand: The choice of the chiral catalyst and its associated ligand is the most critical factor. The ligand's steric and electronic properties dictate the chiral environment for stereodifferentiation. An unsuitable ligand for your specific substrate will likely result in low enantiomeric excess (ee).[2]
-
Inappropriate Reaction Conditions: Temperature, pressure, and solvent polarity can dramatically influence the energy difference between the diastereomeric transition states. Suboptimal conditions may not favor the formation of one enantiomer over the other.[2]
-
Substrate-Catalyst Mismatch: Not all catalysts are universally effective. The steric bulk or electronic nature of your substrate might hinder its ability to bind effectively to the chiral catalyst, leading to a loss of stereocontrol.[2]
-
Presence of Impurities: Trace impurities in starting materials, reagents, or solvents can act as catalyst poisons. Water is a common culprit that can hydrolyze sensitive catalysts or intermediates.[2]
-
Product Racemization: The desired chiral amine product might be susceptible to racemization under the reaction conditions or during the workup and purification stages.[2]
Q2: My reaction yield is low, but the enantioselectivity is good. What should I investigate?
A2: This scenario often points towards issues with catalyst activity or stability, rather than the stereodifferentiating step itself. Consider the following:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This is particularly common with N-alkyl imines, where the basicity of the product amine can lead to catalyst deactivation.[3][4]
-
Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time, low temperature, or inadequate mixing.
-
Side Reactions: The starting materials or product may be undergoing competing side reactions, consuming material and reducing the yield of the desired product.
-
Poor Substrate Solubility: If your substrate is not fully dissolved in the reaction solvent, the reaction rate will be limited by the rate of dissolution.
-
Product Inhibition: The product amine itself can sometimes inhibit the catalyst, slowing down the reaction as the product concentration increases.
Q3: How do I choose the right analytical method to determine the enantiomeric excess (ee) of my chiral amine?
A3: The choice of analytical method is crucial for accurate assessment of your reaction's success. The most common techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that separates enantiomers using a chiral stationary phase (CSP). It offers high resolution and accuracy.[5]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a "greener" alternative to HPLC that uses supercritical CO2 as the mobile phase. It often provides faster analysis times and reduced solvent consumption.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): This technique involves reacting the chiral amine with a chiral derivatizing agent to form diastereomers that can be distinguished by NMR.[7] This method is rapid and does not require specialized chromatography equipment.[7]
-
Gas Chromatography (GC) with a Chiral Column: For volatile amines, chiral GC can be an effective method for separating and quantifying enantiomers.[8]
The selection of the optimal method depends on factors like the properties of your amine, available instrumentation, and required throughput.[5] For high-throughput screening, optical methods like circular dichroism (CD) can also be employed.[9][10]
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific experimental challenges.
Guide 1: Improving Poor Enantioselectivity in Asymmetric Hydrogenation of Imines
Asymmetric hydrogenation of imines is a powerful, atom-economical method for synthesizing chiral amines.[3][4] However, achieving high enantioselectivity can be challenging.
Caption: Troubleshooting workflow for low enantioselectivity.
Step-by-Step Guidance:
-
Re-evaluate the Catalyst/Ligand System:
-
Rationale: The interaction between the catalyst's chiral ligand and the substrate is the primary determinant of enantioselectivity. A mismatch here is the most common cause of failure.
-
Action:
-
Literature Precedent: Scour the literature for catalyst systems that have been successful with similar substrates. Pay close attention to the ligand family (e.g., PHOX, BINAP, phosphoramidites).[3][4]
-
Ligand Screening: If resources permit, perform a screen of different chiral ligands with your chosen metal precursor (e.g., Ir, Rh, Ru). Even subtle changes in the ligand's steric or electronic properties can have a profound impact.
-
Catalyst Loading: While typically affecting yield more than ee, ensure your catalyst loading is within the optimal range.
-
-
-
Optimize Reaction Conditions:
-
Rationale: Reaction parameters directly influence the kinetics and thermodynamics of the catalytic cycle, affecting the energy difference between the competing diastereomeric pathways.
-
Action:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the thermal energy available to overcome the activation energy barrier of the less-favored pathway.
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst activity and selectivity. Screen a range of solvents (e.g., toluene, CH2Cl2, THF, methanol).
-
Hydrogen Pressure: For hydrogenations, the H2 pressure can influence the rate-determining step and, consequently, the enantioselectivity.
-
-
-
Assess Substrate and Reagent Quality:
-
Rationale: Impurities can interfere with the catalyst, and the isomeric purity of the imine substrate is critical.
-
Action:
-
Purify Starting Materials: Ensure the ketone and amine used to form the imine are of high purity.
-
Dry Solvents and Reagents: Rigorously dry all solvents and reagents. Water can hydrolyze the imine or deactivate the catalyst.[2]
-
Analyze Imine Purity: Imines can exist as E/Z isomers. The presence of a mixture can sometimes lead to lower ee values.[4] Confirm the purity and isomeric ratio of your imine substrate before use.
-
-
-
Investigate Workup and Purification:
-
Rationale: The chiral amine product may be prone to racemization under certain conditions.
-
Action:
-
Mild Workup: Avoid harsh acidic or basic conditions during the workup if your product is susceptible to racemization.
-
Purification Method: Column chromatography on silica gel can sometimes cause racemization of basic amines. Consider alternative purification methods like crystallization of a salt or distillation.
-
-
| Catalyst System | Substrate Type | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Reference |
| Ir/f-binaphane | Sterically hindered N-aryl imines | Toluene | 25 | 50 | up to 99 | [4] |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Toluene | 25 | 30 | up to 90 | [3] |
| Ir-PHOX | N-methyl imine of acetophenone | CH2Cl2 | 25 | 100 | low | [3] |
Guide 2: Overcoming Low Yields in Biocatalytic Reductive Amination
Biocatalysis, using enzymes like transaminases (TAs) or imine reductases (IREDs), offers a green and highly selective alternative for chiral amine synthesis.[11] However, low yields can be a significant hurdle.
Caption: Troubleshooting workflow for poor biocatalytic yield.
Step-by-Step Guidance:
-
Address Unfavorable Equilibrium (Especially for Transaminases):
-
Rationale: Transaminase-catalyzed reactions are reversible. If the equilibrium lies towards the starting materials, the final yield will be low.[12]
-
Action:
-
Excess Amine Donor: Use a large excess of the amine donor (e.g., isopropylamine) to push the equilibrium towards the product.[12]
-
Co-product Removal: Employ a system to remove the ketone co-product (e.g., acetone). This can be achieved by using an enzyme like lactate dehydrogenase (LDH) which converts pyruvate to lactate.
-
-
-
Check for Substrate/Product Inhibition:
-
Rationale: High concentrations of the substrate or the product can inhibit the enzyme, slowing down or stopping the reaction.
-
Action:
-
Substrate Feeding: Instead of adding all the substrate at the beginning, use a fed-batch approach to maintain a low, optimal substrate concentration.
-
In Situ Product Removal (ISPR): If product inhibition is significant, consider techniques to remove the product from the reaction medium as it is formed, such as using a resin or a two-phase system.
-
-
-
Ensure Efficient Cofactor Regeneration:
-
Rationale: Many biocatalytic reactions (e.g., those using IREDs or amine dehydrogenases) require a stoichiometric amount of a cofactor like NAD(P)H. As this is expensive, an efficient in-situ regeneration system is essential.[13]
-
Action:
-
Glucose Dehydrogenase (GDH) System: A common method is to use glucose and GDH to regenerate NADPH from NADP+. Ensure the GDH has sufficient activity and that glucose is not limiting.
-
Formate Dehydrogenase (FDH) System: Another option is the use of formate and FDH.
-
-
-
Optimize Reaction Conditions:
-
Rationale: Enzymes have optimal operating ranges for pH and temperature. Deviations can lead to reduced activity and stability.
-
Action:
-
pH Control: Maintain the optimal pH for your specific enzyme throughout the reaction using a suitable buffer.
-
Temperature: Operate at the enzyme's optimal temperature. Too high a temperature can lead to denaturation.
-
Enzyme Loading: Increase the amount of enzyme to increase the reaction rate, but be mindful of cost-effectiveness.[13]
-
-
| Enzyme Type | Reaction | Key Features | Common Issues |
| Transaminases (TAs) | Reductive amination of ketones | High stereoselectivity, mild conditions.[2] | Unfavorable equilibrium, limited substrate scope for wild-type enzymes.[2] |
| Imine Reductases (IREDs) | Reduction of pre-formed imines | Complements TAs, can access secondary and tertiary amines. | Requires a separate imine formation step.[14] |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | Uses ammonia as the amine source, good atom economy. | Limited number of well-characterized AmDHs.[15] |
| Monoamine Oxidases (MAOs) | Kinetic resolution of racemic amines | High enantioselectivity for specific substrates. | Limited to kinetic resolution (max. 50% yield).[11] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Aryl Imine
This protocol is a general guideline and should be optimized for specific substrates and catalyst systems.
-
Preparation: In a nitrogen-filled glovebox, add the chiral iridium precursor (e.g., [Ir(COD)Cl]2, 0.005 mmol) and the chiral ligand (0.011 mmol) to a flame-dried Schlenk tube.
-
Catalyst Activation: Add 2.0 mL of degassed CH2Cl2 and stir the solution at room temperature for 30 minutes.
-
Substrate Addition: In a separate flame-dried Schlenk tube, dissolve the N-aryl imine substrate (1.0 mmol) in 3.0 mL of degassed CH2Cl2.
-
Reaction Setup: Transfer the substrate solution to the catalyst solution via cannula.
-
Hydrogenation: Place the Schlenk tube into a high-pressure autoclave. Purge the autoclave with hydrogen gas (3 cycles) and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using an appropriate eluent system, often containing a small amount of triethylamine to prevent streaking) to afford the chiral amine.
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC or SFC.
Protocol 2: General Procedure for Determining Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of your purified amine product in a suitable solvent (e.g., HPLC-grade hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for amines (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).[5]
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), with a small amount of an additive like diethylamine or trifluoroacetic acid to improve peak shape.[6]
-
HPLC Setup: Equilibrate the column with the mobile phase at a constant flow rate and temperature.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Data Acquisition: Record the chromatogram, monitoring at a suitable UV wavelength.
-
Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 14. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing Enantioselectivity in Amino Alcohol Synthesis
Welcome to the Technical Support Center for Asymmetric Amino Alcohol Synthesis. Chiral vicinal amino alcohols are foundational building blocks in modern chemistry, serving as critical components in pharmaceuticals, natural products, and as ligands in asymmetric catalysis.[1][2] Achieving high enantioselectivity is often the most significant challenge in their synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and provide in-depth answers to frequently asked questions. We will explore the causality behind experimental choices to empower you to optimize your synthetic routes effectively.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common issues encountered during the synthesis of chiral amino alcohols. Follow the diagnostic questions to identify the root cause of your problem and implement targeted solutions.
Problem 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is the most frequent challenge. The root cause often lies in suboptimal reaction conditions that fail to sufficiently differentiate the energetic pathways to the two enantiomers.
Q1.1: Have you rigorously optimized the reaction temperature?
A1.1: Temperature is one of the most critical parameters governing enantioselectivity. Lowering the reaction temperature often leads to a significant improvement in ee.[3]
-
Causality: The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. According to the Eyring equation, this energy difference has a more pronounced effect on the product ratio at lower temperatures. A colder reaction environment amplifies the subtle energetic preferences dictated by the chiral catalyst or auxiliary, thus enhancing selectivity. In some unique cases of autocatalysis, a specific temperature drop has even been shown to completely invert the resulting stereochemistry from S to R.[4]
-
Actionable Protocol: Perform a temperature screening study. Start at your current reaction temperature and run the reaction at 10-20°C intervals lower (e.g., 25°C, 0°C, -20°C, -44°C, -78°C). Analyze the ee at each point to find the optimal balance between reaction rate and selectivity. Be aware that very low temperatures may significantly slow the reaction, requiring longer reaction times or more active catalysts.[5]
Q1.2: Is the purity and handling of your chiral ligand or catalyst beyond reproach?
A1.2: The enantiopurity of your chiral source directly caps the maximum achievable ee of your product. Impurities can inhibit or poison the catalyst, leading to a dominant non-selective background reaction.
-
Causality: The chiral ligand is the heart of the asymmetric transformation, creating a specific three-dimensional environment that favors one reaction pathway.[6] Achiral impurities or the presence of the opposite ligand enantiomer will either fail to provide this environment or, worse, create a competing environment that produces the undesired enantiomer. Moisture and air can also decompose sensitive organometallic catalysts and ligands.
-
Actionable Protocol:
-
Verify Purity: Confirm the enantiopurity of your ligand/catalyst using a suitable analytical method (e.g., Chiral HPLC).
-
Proper Handling: Use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) for storing and handling air- and moisture-sensitive reagents like Ti(OiPr)₄, diethylzinc, or copper hydride catalysts.[7][8]
-
Fresh is Best: If in doubt, use a freshly opened bottle of ligand or purify the existing batch by recrystallization or chromatography.
-
Q1.3: Could the solvent be adversely affecting the transition state?
A1.3: The solvent plays a crucial role in stabilizing or destabilizing the diastereomeric transition states. A switch in solvent can have a dramatic impact on enantioselectivity.
-
Causality: Solvents can coordinate with the metal center of a catalyst, influence the conformation of the chiral ligand, and alter the solubility of reactants and intermediates.[1] For instance, a coordinating solvent like THF might compete with the substrate for binding to the catalyst, whereas a non-polar solvent like toluene or hexane may promote a more organized, rigid transition state, often leading to higher ee.[9]
-
Actionable Protocol: Conduct a solvent screen. If you are using a polar, coordinating solvent (e.g., THF, Et₂O), test less coordinating ethers (e.g., 2-MeTHF) or non-polar solvents (e.g., toluene, hexane, xylene).[5][10] Conversely, if your reaction is struggling in a non-polar solvent, a more polar environment might be beneficial.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantioselectivity.
Problem 2: Poor Chemical Yield or Low Conversion
Low yield can be caused by steric hindrance, catalyst deactivation, or unfavorable reaction kinetics.
Q2.1: Is steric hindrance a potential issue with your substrate?
A2.1: Bulky substrates, particularly those leading to the formation of quaternary carbon centers, can significantly slow down the reaction rate.[3]
-
Causality: The chiral catalyst creates a sterically demanding pocket around the reaction center. If the substrate is too bulky, it may struggle to adopt the required conformation for the reaction to proceed, leading to low conversion.
-
Actionable Protocol:
-
Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature. Note that increasing temperature may negatively impact the ee, so a balance must be struck.[3]
-
Use More Reactive Reagents: Employ a more reactive nucleophile or a stronger Lewis acid to activate the electrophile, helping to overcome the steric barrier.[3]
-
Change the Ligand: A ligand with a different steric profile (either more or less bulky, depending on the specific interaction) might be more accommodating to your substrate.[8]
-
Q2.2: Could a side reaction be consuming your starting material or product?
A2.2: In many reactions, alternative pathways can compete with the desired transformation. For example, in the Cu-catalyzed reductive coupling to form 1,2-aminoalcohols, an internal carbonate migration can lead to an undesired byproduct.[11][12] Similarly, in reductions of α,β-unsaturated carbonyls, 1,4-reduction can compete with the desired 1,2-reduction.[8]
-
Causality: The formation of byproducts is governed by the relative rates of competing reaction pathways. Factors like the choice of reducing agent, solvent, and the presence of additives can influence which pathway is favored.
-
Actionable Protocol:
-
Additives: The addition of a proton source like t-BuOH can sometimes mitigate side reactions by competitively protonating reactive intermediates.[11][12]
-
Modify Reagents: In CuH-catalyzed reactions, the choice of silane reducing agent can be critical. If side reactions persist, screen alternative silanes.[11]
-
Analyze Crude Mixture: Use ¹H NMR or LC-MS on the crude reaction mixture to identify the structure of byproducts, which will provide clues about the competing reaction pathways.
-
Problem 3: Incorrect or Low Regio-/Diastereoselectivity
For substrates with multiple reactive sites or those that can form multiple diastereomers, controlling selectivity is key.
Q3.1: Are you using a reaction known for regioselectivity issues, like the Sharpless Asymmetric Aminohydroxylation (AA)?
A3.1: The Sharpless AA reaction can produce two regioisomers, and the ratio is highly dependent on the substrate and, crucially, the chiral ligand used.[13]
-
Causality: The geometry of the substrate's approach to the osmium-ligand complex dictates the regiochemical outcome. Different ligand backbones (e.g., Phthalazine [PHAL] vs. Anthraquinone [AQN]) create distinct binding pockets that favor opposite orientations of the substrate.[14][15]
-
Actionable Protocol: If you are obtaining the wrong regioisomer or a poor ratio, switch the ligand backbone. For example, if you are using (DHQ)₂-PHAL, try (DHQ)₂-AQN. This can often reverse the regioselectivity without compromising the enantioselectivity.[14][15]
Q3.2: For substrates with pre-existing stereocenters, are you experiencing a mismatched stereochemical interaction?
A3.2: When a chiral substrate reacts with a chiral catalyst, the interactions can be either "matched" (the intrinsic facial bias of the substrate aligns with the catalyst's preference) or "mismatched" (they oppose each other). A mismatched pair can lead to low diastereoselectivity (dr) and ee.
-
Causality: The overall stereochemical outcome is a product of both the substrate's inherent preference and the catalyst's directing ability. In a mismatched case, the two factors work against each other, lowering the energy difference between the transition states that lead to different diastereomers.
-
Actionable Protocol: Switch to the other enantiomer of the chiral ligand. A powerful catalyst can often overcome the substrate's intrinsic bias, converting a mismatched interaction into a matched one and delivering the opposite diastereomer with high selectivity.[8][16]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral ligand for my synthesis?
A1: The selection of a chiral ligand is paramount and depends heavily on the specific reaction. There is no universal ligand.
-
Literature Precedent: The best starting point is to search for the same or a very similar transformation in the chemical literature (e.g., via SciFinder or Reaxys).
-
Ligand Class: Different classes of ligands are suited for different reactions.
-
β-Amino Alcohols: Excellent for the catalytic enantioselective addition of dialkylzinc reagents to aldehydes.[17] Derivatives of ephedrine and carbohydrate-based amino alcohols are common.[18]
-
BINOL/TADDOL Derivatives: Often used with titanium (IV) isopropoxide to catalyze additions to carbonyls.[18][19]
-
Diphosphines (e.g., SEGPHOS, BINAP): Key for copper- and iridium-catalyzed reactions like hydrosilylation and borylation.[8][16]
-
Cinchona Alkaloids (DHQ, DHQD): The cornerstone of Sharpless asymmetric reactions like dihydroxylation and aminohydroxylation.[14]
-
-
Screening: If no direct precedent exists, perform a screen with a small, representative set of ligands from different classes to identify a promising lead for further optimization.
Performance Comparison of Select Chiral Ligands in Diethylzinc Addition to Benzaldehyde
| Ligand Class | Specific Ligand | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) | Predominant Enantiomer | Reference |
| Carbohydrate-based Diol | 1,2-O-isopropylidene-β-D-fructopyranose derivative | 20 | 0 | 99 | 72 | S | [7] |
| Carbohydrate-based β-Amino Alcohol | D-fructose-derived amino alcohol | 20 | 0 | 100 | 92 | S | [7][18] |
| Sharpless-derived β-Amino Alcohol | Ligand 13b | 10 | 0 | 98 | 95 | S | [17] |
Q2: What are the most reliable methods for determining enantiomeric excess (ee)?
A2: The most common and robust methods are chromatographic.[20]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a Chiral Stationary Phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are particularly effective for amino alcohols.[3][20]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable amino alcohols. Derivatization is often required to increase volatility (e.g., by converting the alcohol and amine to silyl ethers or amides).[20]
-
NMR Spectroscopy: This can be used with a chiral solvating agent or a chiral shift reagent. These agents interact with the enantiomers to form transient diastereomeric complexes, which causes their signals (e.g., ¹H or ¹⁹F NMR) to appear at slightly different chemical shifts.[3][21] The ee can be determined by integrating the distinct peaks.
Q3: When is derivatization necessary for ee analysis?
A3: Derivatization is often required to make a molecule suitable for a specific analytical technique or to improve the quality of the analysis.[20]
-
For GC Analysis: To increase the volatility and thermal stability of the amino alcohol.[20]
-
For HPLC Analysis: To improve peak shape, reduce tailing, or to introduce a strong UV-absorbing chromophore if the original molecule lacks one, thereby enhancing detection sensitivity.
-
Indirect Methods (HPLC/NMR): A chiral derivatizing agent can be used to convert the pair of enantiomers into a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column or distinguished by standard NMR because they have different physical properties.[20]
Q4: When should I consider a biocatalytic approach?
A4: Biocatalysis, using enzymes to perform chemical transformations, is an increasingly powerful strategy, especially for its high selectivity and environmentally friendly conditions.
-
Consider a Biocatalyst When:
-
High Selectivity is Required: Enzymes often operate with near-perfect enantio- and regioselectivity.[22]
-
Mild Conditions are Necessary: Biocatalytic reactions are typically run in water at or near room temperature and neutral pH, which is ideal for sensitive substrates.
-
Green Chemistry is a Priority: Biocatalysis avoids the use of heavy metal catalysts and organic solvents.[22]
-
-
Common Biocatalytic Routes: Amine dehydrogenases (AmDHs) can perform asymmetric reductive amination of hydroxy ketones using ammonia as the nitrogen source, offering a direct and atom-economical route to chiral amino alcohols.[22]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol is adapted from established procedures for titanium-promoted additions.[7]
Safety Note: Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper PPE.
Catalyst Formation & Reaction Workflow
Caption: Workflow for a typical enantioselective diethylzinc addition.
Step-by-Step Methodology:
-
Preparation: Place a dry Schlenk flask equipped with a magnetic stir bar under an argon atmosphere by evacuating and backfilling three times.
-
Catalyst Formation:
-
To the flask, add the chiral amino alcohol ligand (0.05 mmol, 20 mol%).
-
Add anhydrous hexane (0.25 mL) to dissolve the ligand.
-
Add titanium(IV) isopropoxide (104 µL, 0.35 mmol, 1.4 eq) to the solution and stir for 10-15 minutes at room temperature.[7]
-
-
Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 1 M solution of diethylzinc in hexane (0.75 mL, 0.75 mmol, 3 eq) dropwise to the cooled mixture. A color change may be observed.
-
Add the aldehyde (0.25 mmol, 1 eq) to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
-
Workup and Purification:
-
Once complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure chiral alcohol.[7]
-
-
Analysis: Determine the enantiomeric excess of the purified product using Chiral HPLC.
References
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 5. air.unimi.it [air.unimi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Technical Support Center: Stability Studies of (S)-2-Amino-2-(4-fluorophenyl)ethanol
Welcome to the technical support center for stability studies of (S)-2-Amino-2-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential issues encountered during the stability assessment of this chiral molecule. The information herein is synthesized from established scientific principles and regulatory guidelines to ensure accuracy and practical applicability in your experimental work.
Introduction to Stability Testing
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] For a chiral molecule like this compound, stability studies are not only crucial for understanding its degradation profile but also for ensuring its stereochemical integrity throughout its shelf life.
Forced degradation, or stress testing, is an integral part of these studies. By intentionally exposing the drug substance to harsh conditions, we can elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods.[1][4][5] A well-designed forced degradation study should aim for a modest level of degradation, typically in the range of 10-30%, to ensure that the degradation products can be reliably detected and quantified.[4]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your stability studies of this compound, categorized by the type of stress condition.
Hydrolytic Stability (Acidic and Basic Conditions)
Q1: I am not observing any degradation under mild acidic (0.1N HCl) or basic (0.1N NaOH) conditions at room temperature. What should I do?
A1: It is possible that this compound is relatively stable to hydrolysis under these conditions. To induce degradation, you should gradually increase the stress level. Consider the following stepwise approach:
-
Increase Temperature: Refluxing the solution at an elevated temperature (e.g., 60-80°C) for a defined period can accelerate hydrolysis.[1]
-
Increase Acid/Base Concentration: If elevated temperature alone is insufficient, you can cautiously increase the concentration of the acid or base. However, be mindful that highly concentrated acids or bases may cause extensive and potentially irrelevant degradation pathways.
-
Extended Duration: If you prefer to avoid harsh temperature or concentration increases, extending the study duration (e.g., up to 14 days) may be an option.[1]
Q2: My chromatogram shows a significant loss of the main peak in the basic hydrolysis sample, but I don't see any major degradation peaks. What could be happening?
A2: This phenomenon, often referred to as "mass balance" issue, can arise from several factors:
-
Formation of Non-UV Active Products: The degradation products may lack a chromophore and therefore are not detected by a standard UV detector. Consider using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to identify non-UV active species.
-
Polymerization/Precipitation: Under basic conditions, some aromatic amines can undergo oxidative polymerization, leading to insoluble products that may precipitate out of solution or be adsorbed onto the vial surface. Visually inspect your samples for any cloudiness or precipitates.
-
High Polarity Degradants: The degradation products might be highly polar and elute with the solvent front in a typical reversed-phase HPLC method. Adjusting your mobile phase to be more aqueous at the beginning of the gradient or using a more polar column (e.g., an aqueous C18) may help in retaining and resolving these peaks.
Oxidative Stability
Q1: I am using hydrogen peroxide to induce oxidative degradation, but the results are inconsistent between experiments. Why?
A1: The reactivity of hydrogen peroxide can be influenced by several factors, leading to variability:
-
Presence of Metal Ions: Trace metal ions in your sample or solvent can catalyze the decomposition of hydrogen peroxide, leading to the formation of highly reactive hydroxyl radicals and variable degradation rates.[6] Using high-purity solvents and chelating agents like EDTA can help mitigate this.
-
Temperature and Light: The rate of peroxide-induced oxidation can be sensitive to temperature and light. Ensure your experiments are conducted under controlled and consistent conditions.
-
pH of the Medium: The oxidative potential can be pH-dependent. Maintain a consistent pH for your reaction mixture.
Q2: What are the likely degradation products from oxidative stress on this compound?
A2: Aromatic amines and amino alcohols are susceptible to oxidation.[7][8][9] Potential degradation pathways include:
-
Oxidation of the Amino Group: This can lead to the formation of nitroso, nitro, and other oxidized species.[7]
-
Oxidative Coupling and Dimerization: The aromatic amine moiety can undergo coupling reactions, forming colored dimeric or oligomeric impurities.[7][8]
-
Degradation of the Ethanol Side Chain: The secondary alcohol can be oxidized to a ketone. Additionally, cleavage of the C-C bond between the chiral center and the alcohol is possible.
-
Hydroxylation of the Aromatic Ring: While less common, hydroxylation of the fluorophenyl ring is a possibility.
Photostability
Q1: How do I properly conduct a photostability study according to regulatory guidelines?
A1: The ICH Q1B guideline provides a framework for photostability testing.[10][11][12][13][14] The key aspects are:
-
Light Source: Use a light source that emits both visible and UVA light. A combination of a cool white fluorescent lamp and a near-UV lamp is common.
-
Exposure Levels: The samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA energy.[14]
-
Sample Presentation: Test the drug substance directly exposed to the light source. If it proves to be photolabile, further testing in its intended packaging is required.[12]
-
Dark Control: Always include a control sample that is protected from light but stored under the same temperature and humidity conditions to differentiate between light-induced and thermally-induced degradation.[14]
Q2: My compound is showing significant color change upon exposure to light. What does this indicate?
A2: Color change is a strong indicator of photolytic degradation. Aromatic amines are particularly prone to forming colored degradation products, often due to the formation of conjugated systems through oxidation and coupling reactions.[7] It is crucial to characterize these colored impurities, as they may have different toxicological profiles.
Thermal Stability
Q1: At what temperature should I conduct thermal stress testing?
A1: The goal is to accelerate degradation without inducing pathways that are not relevant to long-term storage. A common starting point is to test at temperatures such as 40°C, 60°C, and 80°C. For solid-state testing, including humidity (e.g., 75% RH) is also recommended. The thermal degradation of fluorinated aromatic compounds can be complex, and higher temperatures might be needed to see significant degradation.[15][16]
Q2: Could the fluorine atom be a point of instability at high temperatures?
A2: The carbon-fluorine bond is generally very strong and stable. However, at very high temperatures, degradation of fluorinated compounds can occur, potentially leading to defluorination and the formation of various byproducts.[17][18] For typical pharmaceutical stress testing conditions, degradation is more likely to initiate at the amino and alcohol functional groups.
Chiral Stability
Q1: Why is it important to monitor the enantiomeric purity during stability studies?
A1: this compound is a single enantiomer. The other enantiomer, (R)-2-Amino-2-(4-fluorophenyl)ethanol, is a different chemical entity with potentially different pharmacological and toxicological properties. Stress conditions, particularly heat and extreme pH, can potentially cause racemization (conversion of the S-enantiomer to the R-enantiomer), leading to a loss of potency and the formation of a chiral impurity. Therefore, a stability-indicating method for this compound must be able to separate and quantify both enantiomers.
Q2: How do I develop an analytical method to monitor chiral stability?
A2: Chiral HPLC is the most common technique for separating enantiomers.[19][20] This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for separating chiral amines and amino alcohols.[19] Method development will involve screening different chiral columns and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the (S) and (R) enantiomers.
Experimental Protocols
Protocol 1: Forced Degradation Workflow
This protocol provides a general workflow for conducting forced degradation studies on this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Stress (Solid): Place the solid drug substance in an oven at 80°C/75% RH for 7 days.
-
Photostability: Expose the solid drug substance and a solution to light as per ICH Q1B guidelines (1.2 million lux hours visible, 200 Wh/m² UVA).[14]
-
Control Samples: Prepare control samples for each condition (e.g., unstressed stock solution, a solution with acid but kept in the dark at room temperature, etc.).
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage degradation of the active ingredient.
-
Determine the relative retention times of all degradation products.
-
Assess the peak purity of the main peak to ensure no co-eluting impurities.
-
Perform a mass balance calculation to account for all the material.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Initial Method Scouting:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject a mixture of all stressed samples to create a chromatogram containing the parent compound and all major degradation products.
-
Adjust the gradient slope, initial and final mobile phase composition, and temperature to achieve adequate resolution (>1.5) between the parent peak and all impurity peaks.
-
If co-elution occurs, try a different column chemistry (e.g., C8, Phenyl-Hexyl) or a different organic modifier (e.g., methanol).
3. Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Use peak purity analysis (e.g., with a PDA detector).
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).
Visualizations
Forced Degradation Workflow Diagram
Caption: A typical workflow for a forced degradation study.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the molecule.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. m.youtube.com [m.youtube.com]
- 14. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 15. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Chiral 1,2-Amino Alcohols: A Comparative Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, chiral 1,2-amino alcohols stand as privileged structural motifs. Their prevalence in natural products, active pharmaceutical ingredients, and as chiral ligands or auxiliaries underscores the critical need for efficient and stereoselective synthetic methodologies.[1][2][3][4] This guide provides an in-depth, comparative analysis of the leading synthetic strategies for accessing these valuable compounds, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific applications.
Asymmetric Reduction of α-Amino Ketones: The Power of Hydrogenation
The asymmetric reduction of prochiral α-amino ketones is a robust and widely employed strategy for the synthesis of chiral 1,2-amino alcohols. Among the various catalytic systems, the Noyori-type asymmetric hydrogenation and transfer hydrogenation have emerged as highly efficient and versatile methods.[5][6][7][8][9]
Mechanism of Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. The reaction proceeds through a six-membered pericyclic transition state where the ketone coordinates to the ruthenium center. The chirality of the ligands dictates the facial selectivity of hydride transfer from the ruthenium complex to the carbonyl carbon, resulting in the formation of the chiral alcohol with high enantioselectivity. The presence of a hydrogen atom on the amine of the diamine ligand is crucial for stabilizing the transition state.[5][10]
Catalytic Cycle of Noyori Asymmetric Hydrogenation
Caption: Catalytic cycle of Noyori Asymmetric Hydrogenation.
Performance and Applications
Noyori-type hydrogenations are renowned for their high enantioselectivities (often >99% ee) and broad substrate scope, including aromatic, aliphatic, and heterocyclic α-amino ketones.[5][8] The reactions are typically carried out under mild conditions with low catalyst loadings, making them suitable for industrial applications.[5]
Experimental Protocol: Asymmetric Hydrogenation of 2-Amino-1-phenylethanone
Materials:
-
2-Amino-1-phenylethanone hydrochloride
-
trans-RuCl₂[(R)-xylbinap][(R)-daipen] (0.05 mol%)
-
Potassium tert-butoxide (0.8 mol%)
-
Isopropanol
-
Hydrogen gas
Procedure:
-
To a high-pressure reactor, add 2-amino-1-phenylethanone hydrochloride and isopropanol.
-
In a separate flask under an inert atmosphere, dissolve trans-RuCl₂[(R)-xylbinap][(R)-daipen] and potassium tert-butoxide in isopropanol.
-
Transfer the catalyst solution to the reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 8 atm.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Carefully depressurize the reactor and quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral 1,2-amino alcohol.
Sharpless Asymmetric Aminohydroxylation: A Direct Approach from Alkenes
The Sharpless Asymmetric Aminohydroxylation (AA) provides a direct and elegant method for the syn-selective synthesis of 1,2-amino alcohols from alkenes.[11][12][13][14][15][16] This reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand and a nitrogen source.
Mechanism of Sharpless Asymmetric Aminohydroxylation
The reaction is believed to proceed through a [3+2] cycloaddition of an imidoosmium species to the alkene, followed by hydrolysis of the resulting osmaazacycle. The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the addition to the double bond. This results in the formation of the vicinal amino alcohol with a high degree of enantioselectivity. The regioselectivity of the reaction can be influenced by the choice of ligand and the electronic properties of the alkene substrate.[11][12][17]
Proposed Mechanism of Sharpless Asymmetric Aminohydroxylation
Caption: Proposed mechanism of Sharpless Asymmetric Aminohydroxylation.
Performance and Applications
The Sharpless AA reaction is particularly effective for styrenes and other electron-rich alkenes, often providing excellent yields and enantioselectivities.[15][17] The choice of the nitrogen source (e.g., chloramine-T, N-bromobenzamide) allows for the direct installation of different N-protecting groups.[11] This method has been successfully applied in the total synthesis of complex natural products.[12][18]
Experimental Protocol: Asymmetric Aminohydroxylation of Styrene
Materials:
-
Styrene
-
Potassium osmate(VI) dihydrate (4 mol%)
-
(DHQ)₂PHAL (5 mol%)
-
n-Propyl carbamate
-
tert-Butyl hypochlorite
-
Sodium hydroxide
-
tert-Butanol/water (1:1)
Procedure:
-
To a round-bottom flask, add n-propyl carbamate and tert-butanol/water (1:1).
-
Cool the mixture to 0°C and add sodium hydroxide, followed by tert-butyl hypochlorite. Stir until the solid dissolves.
-
Add (DHQ)₂PHAL and potassium osmate(VI) dihydrate, and stir for 5 minutes.
-
Add styrene to the reaction mixture.
-
Stir the reaction at 0°C for 12 hours.
-
Quench the reaction with sodium sulfite.
-
Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the protected 1,2-amino alcohol.
Biocatalytic Methods: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral 1,2-amino alcohols. Enzymes such as amine dehydrogenases (AmDHs) and lipases offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.[3][10][19][20][21][22][23][24][25][26][27][28][29][30]
Reductive Amination using Amine Dehydrogenases (AmDHs)
Amine dehydrogenases catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site provides a chiral environment that directs the stereoselective addition of the amine and hydride to the ketone.
Performance and Applications of AmDHs
Engineered AmDHs have shown remarkable efficacy in the synthesis of a wide range of chiral amino alcohols with excellent conversions and enantiomeric excesses (>99% ee).[22][26] The use of whole-cell biocatalysts containing cofactor regeneration systems simplifies the process and enhances its economic viability.
Experimental Protocol: Reductive Amination of 1-Hydroxy-2-butanone using AmDH
Materials:
-
1-Hydroxy-2-butanone
-
Engineered Amine Dehydrogenase (whole-cell lysate or purified enzyme)
-
Ammonium formate buffer (pH 8.5)
-
NAD⁺
-
Glucose
-
Glucose dehydrogenase (for cofactor regeneration)
Procedure:
-
In a reaction vessel, prepare a solution of ammonium formate buffer.
-
Add 1-hydroxy-2-butanone, NAD⁺, and glucose to the buffer.
-
Initiate the reaction by adding the AmDH and glucose dehydrogenase.
-
Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, terminate the reaction by adding a quenching agent (e.g., acid).
-
Isolate the product by extraction or ion-exchange chromatography.
Lipase-Catalyzed Ring Opening of Epoxides
Lipases can catalyze the enantioselective ring-opening of racemic epoxides with amines in a process known as kinetic resolution. The enzyme preferentially catalyzes the reaction of one enantiomer of the epoxide, leaving the unreacted enantiomer in high enantiomeric excess.
Performance and Applications of Lipases
Lipase-catalyzed aminolysis of epoxides is an environmentally friendly method that often proceeds with high enantioselectivity.[31] The choice of lipase and reaction conditions can influence the efficiency and selectivity of the resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Styrene Oxide with Aniline
Materials:
-
Racemic styrene oxide
-
Aniline
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Toluene
Procedure:
-
To a flask, add racemic styrene oxide, aniline, and toluene.
-
Add the immobilized CAL-B to the mixture.
-
Incubate the reaction at 40°C with shaking for 48 hours.
-
Monitor the conversion and enantiomeric excess of the remaining epoxide and the amino alcohol product by chiral HPLC or GC.
-
After reaching approximately 50% conversion, filter off the enzyme.
-
Separate the unreacted styrene oxide and the product by column chromatography.
Comparative Analysis of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Yields (%) | Typical ee (%) |
| Asymmetric Reduction of α-Amino Ketones | High enantioselectivity, broad substrate scope, well-established technology.[5][8] | Requires pre-functionalized substrates, use of hydrogen gas can be a safety concern.[6] | 85-99 | >95 |
| Sharpless Asymmetric Aminohydroxylation | Direct conversion of alkenes, good for electron-rich olefins, syn-selective.[11][12][15] | Use of toxic osmium catalyst, regioselectivity can be an issue for some substrates.[11][17] | 70-95 | 90->99 |
| Biocatalytic Reductive Amination (AmDH) | High enantioselectivity, mild and green conditions, uses inexpensive ammonia.[22][25][26] | Enzyme stability and substrate scope can be limiting, requires cofactor regeneration.[10][19] | 80-99 | >99 |
| Biocatalytic Epoxide Ring Opening (Lipase) | Environmentally benign, mild conditions, useful for kinetic resolution.[31] | Maximum theoretical yield of 50% for the product in kinetic resolution, can have long reaction times. | 40-50 (product) | >99 (unreacted epoxide and product) |
Conclusion: A Method for Every Need
The synthesis of chiral 1,2-amino alcohols is a mature field with a diverse array of powerful methodologies. The choice of the optimal synthetic route depends on several factors, including the desired stereochemistry, the nature of the starting material, scalability, and cost considerations.
-
Asymmetric hydrogenation of α-amino ketones remains a highly reliable and versatile method, particularly for large-scale synthesis where the cost of the catalyst can be justified by its high turnover number.
-
The Sharpless asymmetric aminohydroxylation offers a direct and elegant route from readily available alkenes, although the toxicity of osmium necessitates careful handling and waste management.
-
Biocatalytic methods , with their exceptional selectivity and environmentally friendly nature, are increasingly becoming the methods of choice, especially in the pharmaceutical industry where green chemistry principles are paramount. The continuous development of more robust and versatile enzymes will further expand their applicability.
By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently and effectively synthesize the chiral 1,2-amino alcohols required for their specific research and development endeavors.
References
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. ethz.ch [ethz.ch]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 12. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
- 19. Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 23. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia [frontiersin.org]
- 25. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Engineering the activity of amine dehydrogenase in the asymmetric reductive amination of hydroxyl ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 27. gctlc.org [gctlc.org]
- 28. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Validation of (S)-2-Amino-2-(4-fluorophenyl)ethanol Purity
For researchers, scientists, and professionals in drug development, establishing the purity of chiral building blocks is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). (S)-2-Amino-2-(4-fluorophenyl)ethanol is a key chiral intermediate whose stereochemical and chemical purity is paramount. This guide provides an in-depth comparison of the orthogonal analytical methods required for a comprehensive purity validation, grounded in scientific principles and regulatory expectations. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you to build a robust and self-validating analytical control strategy.
The Imperative of Orthogonal Purity Validation
The purity of a chiral API precursor like this compound is not a single metric but a composite profile. A single analytical technique is insufficient as it provides only one view of the sample's composition. A robust validation strategy, therefore, employs multiple, orthogonal methods that measure different physicochemical properties to build a complete and trustworthy purity profile. This approach is essential for identifying and quantifying all potential impurities, including:
-
Enantiomeric Impurities: The undesired (R)-enantiomer.
-
Process-Related Impurities: Starting materials, intermediates, or by-products from the synthetic route.[1]
-
Degradants: Impurities formed during storage or handling.
-
Residual Solvents: Organic volatile impurities used during synthesis and purification.[2][3]
-
Non-Volatile Impurities: Inorganic salts or heavy metals.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) on analytical validation and Q3A/B on impurities, provide the regulatory framework for this process.[4][5] Our strategy will be designed to meet these rigorous standards.
Caption: Orthogonal Strategy for Purity Validation.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
For a chiral molecule, the most critical purity attribute is its enantiomeric excess (%ee). The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or cause undesirable side effects.[6] Chiral HPLC is the gold standard for separating and quantifying enantiomers directly.[7]
Expertise & Causality: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile for separating a wide range of compounds, including amino alcohols, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[8][9] We select a normal-phase method as it often provides better selectivity for polar compounds like amino alcohols compared to reversed-phase.
Experimental Protocol: Chiral HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution.
-
Prepare a racemic standard of 2-Amino-2-(4-fluorophenyl)ethanol at the same concentration to verify peak identification and resolution.
-
-
Chromatographic Conditions:
-
Run the analysis using the parameters outlined in the table below. The mobile phase composition may require optimization to achieve a resolution (Rs) of >2.0 between the enantiomers.
-
-
Data Analysis:
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric purity (%ee) using the formula: %ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
| Parameter | Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 5 µm | Proven selectivity for amino alcohols. |
| Mobile Phase | n-Hexane / Ethanol / Isopropylamine (90:10:0.1, v/v/v) | Normal phase for enhanced chiral recognition. Isopropylamine is a basic modifier to improve peak shape for the amine analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |
| Detection | UV at 225 nm | Wavelength where the fluorophenyl group exhibits strong absorbance. |
| Injection Vol. | 10 µL | Appropriate volume to avoid column overload while ensuring sensitivity. |
Related Substances by Reversed-Phase HPLC (RP-HPLC)
This method quantifies process-related impurities and potential degradants, which are structurally similar to the main compound but are not its mirror image.
Expertise & Causality: RP-HPLC separates compounds based on their hydrophobicity. A C18 stationary phase (nonpolar) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the C18 phase and elute later. The method's specificity—its ability to separate the main component from all potential impurities—is a critical validation parameter under ICH Q2(R2) guidelines.[10] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable runtime.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
-
Sample Preparation:
-
Prepare a sample solution at a concentration of 1.0 mg/mL in a mixture of water and acetonitrile (50:50).
-
-
Chromatographic Conditions:
-
Utilize a gradient elution as detailed in the table below.
-
-
Data Analysis:
-
Identify and integrate all impurity peaks.
-
Calculate the percentage of each impurity using area normalization: % Impurity = (Area_Impurity / Area_Total) * 100.
-
| Parameter | Condition | Rationale |
| Column | C18 (L1 packing), 250 x 4.6 mm, 5 µm | Industry-standard for robust, reproducible separations of small molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 minutes | A wide gradient ensures elution of impurities with a broad range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce viscosity. |
| Detection | UV at 225 nm | Consistent with the chiral method for analyte detection. |
Residual Solvents by Headspace Gas Chromatography (GC-HS)
Manufacturing processes for APIs and intermediates inevitably use organic solvents, which must be controlled to levels that are safe for patients.[11] The ICH Q3C(R8) guideline provides a risk-based classification of solvents and their permitted daily exposure (PDE) limits.[2] GC with headspace sampling is the definitive technique for this analysis.[12]
Expertise & Causality: Headspace sampling is chosen because it avoids injecting the non-volatile API onto the GC column, which would cause contamination and degradation. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas.[3] This gas is then sampled and injected into the GC. A polar GC column (like a DB-624) is selected for its ability to resolve a wide range of common process solvents with varying polarities.[3]
Caption: Workflow for GC-Headspace Analysis.
Experimental Protocol: GC-HS
-
System Preparation:
-
GC System: Equipped with a flame ionization detector (FID) and a headspace autosampler.
-
-
Sample and Standard Preparation:
-
Standard: Prepare a stock standard containing all potential residual solvents at known concentrations (e.g., ICH Class 2 limits) in a suitable diluent like Dimethyl Sulfoxide (DMSO).
-
Sample: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 5.0 mL of the diluent, seal, and vortex.
-
-
GC-HS Conditions:
-
Data Analysis:
-
Identify solvent peaks in the sample by comparing retention times with the standard.
-
Quantify the amount of each solvent (in ppm) using an external standard calculation.
-
| Parameter | Condition | Rationale |
| GC Column | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624), 30m x 0.32mm, 1.8µm | Mid-polarity phase providing excellent resolution for a wide range of solvents. |
| Carrier Gas | Helium or Hydrogen, constant flow | Inert carrier gas to move analytes through the column. |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min | Temperature program to separate volatile solvents based on boiling points. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector (FID) | 260 °C | FID is sensitive to nearly all carbon-containing organic compounds. |
| HS Vial Temp. | 80 °C | Promotes partitioning of volatile solvents into the headspace. |
| HS Loop Temp. | 90 °C | Prevents condensation of analytes during transfer. |
Absolute Purity (Assay) by Quantitative NMR (qNMR)
While chromatographic methods provide relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity (assay) of a compound without needing a specific reference standard of the analyte itself.[14][15]
Expertise & Causality: qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16] By adding a known amount of a highly pure, stable internal standard with a known structure to a known amount of the sample, one can accurately determine the mass purity of the analyte.[15] The key is to select signals from both the analyte and the internal standard that are unique, well-resolved, and free from any overlap with impurity or solvent signals.
Experimental Protocol: qNMR
-
Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-purity internal standard (e.g., Maleic acid, Dimethyl sulfone).
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the internal standard and ~20 mg of the this compound sample into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters, especially a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated. This ensures complete relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the methine proton, -CH(NH₂)-) and a signal from the internal standard.
-
Calculate the purity (P) using the formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity.
-
-
| Parameter | Condition | Rationale |
| Spectrometer | ≥400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | D₂O with 0.1% DCl | D₂O is a suitable solvent; DCl can protonate the amine, shifting signals away from the HOD peak. |
| Internal Std. | Maleic Acid (Certified Reference Material) | High purity, stable, and has a simple spectrum with a singlet that does not overlap with analyte signals. |
| Pulse Sequence | Standard 30° or 90° pulse | A calibrated pulse angle is crucial for accurate quantification. |
| Relaxation Delay | 30-60 seconds | A long delay is the most critical parameter to ensure full spin relaxation for accurate integration. |
Comparative Summary of Analytical Methods
This table provides an objective comparison of the discussed methods, highlighting their specific roles in a comprehensive validation package.
| Method | Principle | Primary Use Case | Strengths | Limitations |
| Chiral HPLC | Chiral Recognition | Quantifying enantiomeric impurity ((R)-enantiomer). | Highly specific for enantiomers; definitive method for %ee. | Requires specialized, expensive chiral columns; method development can be complex.[7] |
| RP-HPLC | Hydrophobicity | Quantifying process-related impurities and degradants. | Robust, versatile, and widely applicable for a range of impurities. | May not separate all structurally similar impurities; co-elution is possible. |
| GC-HS | Volatility & Polarity | Quantifying residual solvents. | Highly sensitive and specific for volatile compounds; avoids sample matrix effects. | Only suitable for volatile and thermally stable compounds. |
| qNMR | Nuclear Spin Properties | Determining absolute purity (assay); structural confirmation. | Primary ratio method; does not require an identical reference standard; provides structural info. | Lower sensitivity than chromatography; requires a high-field NMR and pure internal standard.[15] |
| Mass Spec. (MS) | Mass-to-Charge Ratio | Identification of unknown impurities found by HPLC. | Provides molecular weight and fragmentation data for structural elucidation.[17] | Not inherently quantitative without extensive calibration; often coupled with LC. |
Conclusion
The validation of this compound purity is not a task for a single instrument but a strategic integration of orthogonal analytical techniques. By combining the specificity of chiral HPLC for enantiomeric purity, the broad utility of RP-HPLC for related substances, the sensitivity of GC-HS for residual solvents, and the absolute accuracy of qNMR for assay, a complete and scientifically sound purity profile can be established. This multi-faceted approach ensures that the material meets the stringent quality standards required in pharmaceutical development, providing a foundation of trust and reliability for subsequent research and manufacturing. Each method validates the others, creating a self-consistent system that is defensible under regulatory scrutiny and ensures the ultimate safety and efficacy of the final drug product.
References
- 1. acgpubs.org [acgpubs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. almacgroup.com [almacgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. (S)-2-Amino-1-phenylethanol | 56613-81-1 | Benchchem [benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. scielo.br [scielo.br]
- 13. labsolution.pl [labsolution.pl]
- 14. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (S)-2-Amino-2-(4-fluorophenyl)ethanol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a cornerstone of chiral compound analysis. The pharmacological and toxicological profiles of enantiomers can differ significantly, making robust and accurate analytical methods for their separation and quantification imperative. This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of (S)-2-Amino-2-(4-fluorophenyl)ethanol, a key chiral building block in the synthesis of various pharmaceutical agents. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental insights and data from analogous compounds to provide a comprehensive framework for method selection and validation.
The Criticality of Enantiomeric Purity in Drug Development
This compound possesses a stereogenic center, leading to the existence of two enantiomers, (S) and (R). In many pharmaceutical applications, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drug substances. This necessitates the development of validated analytical methods capable of accurately quantifying the undesired enantiomer.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for determining the enantiomeric excess of this compound is contingent on several factors, including the required sensitivity, sample throughput, and the specific goals of the analysis (e.g., routine quality control versus structural confirmation). The most prevalent and effective techniques are chromatographic methods, which achieve separation based on the differential interaction of the enantiomers with a chiral stationary phase (CSP), and NMR spectroscopy, which utilizes chiral solvating agents (CSAs) to induce a diastereomeric environment.
| Technique | Principle | Primary Advantages | Primary Limitations |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase. | High resolution, versatility, well-established, suitable for preparative scale. | Longer run times, higher solvent consumption compared to SFC. |
| Chiral SFC | Differential partitioning using a supercritical fluid mobile phase and a chiral stationary phase. | Fast separations, reduced organic solvent consumption ("green" chemistry), high efficiency. | Requires specialized instrumentation, may not be suitable for all compounds. |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Rapid, non-destructive, provides structural information, requires minimal sample preparation. | Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires higher analyte concentration. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely employed technique for enantiomeric separations due to its robustness, versatility, and the wide array of commercially available chiral stationary phases (CSPs)[1]. For a primary amino alcohol like this compound, polysaccharide-based and crown ether-based CSPs are particularly effective.
Causality Behind Experimental Choices in Chiral HPLC
The key to a successful chiral HPLC separation lies in selecting the appropriate CSP and mobile phase. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralpak® and Chiralcel®) are known for their broad applicability. The helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers can interact differently.
-
Crown ether-based CSPs (e.g., CROWNPAK®) are particularly well-suited for the separation of compounds containing primary amino groups[2][3]. The crown ether cavity can form an inclusion complex with the protonated primary amine, and the chiral barriers around the crown ether lead to enantioselective interactions[2].
Experimental Protocol: Chiral HPLC
This protocol provides a starting point for the method development for this compound.
Instrumentation:
-
HPLC system with a UV detector
Chiral Column Selection:
-
Primary recommendation: CROWNPAK® CR-I(+) (based on data for the analogous 2-Amino-2-phenylethanol)[4].
-
Alternative: Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H .
Chromatographic Conditions (Starting Point):
| Parameter | CROWNPAK® CR-I(+) | Polysaccharide-based CSP |
| Mobile Phase | Aqueous perchloric acid (pH 1.0-2.0) / Acetonitrile | n-Hexane / Isopropanol / Diethylamine (for basic compounds) |
| Ratio | e.g., 80:20 (v/v) | e.g., 80:20:0.1 (v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic 2-Amino-2-(4-fluorophenyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of this compound at the same concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.
-
Inject the (S)-enantiomer sample to confirm its peak.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Supercritical Fluid Chromatography (SFC): A Greener Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption[5]. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component, often with a small amount of an organic modifier like methanol.
Causality Behind Experimental Choices in Chiral SFC
The principles of chiral recognition in SFC are similar to those in normal-phase HPLC. Polysaccharide-based CSPs are widely used and exhibit excellent performance. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster equilibration times, leading to rapid method development and high-throughput analysis.
Experimental Protocol: Chiral SFC
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator.
Chiral Column Selection:
-
Polysaccharide-based columns such as Chiralpak® IA, IB, or IC .
Chromatographic Conditions (Starting Point):
| Parameter | Value |
| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine |
| Gradient | Isocratic, e.g., 80:20 (v/v) |
| Flow Rate | 2.0 - 4.0 mL/min |
| Outlet Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Sample Preparation and Data Analysis:
-
Follow the same procedures as outlined for HPLC.
NMR Spectroscopy: A Rapid, Non-Destructive Approach
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a powerful and rapid method for determining enantiomeric excess without the need for chromatographic separation. The principle relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the CSA. These diastereomeric complexes are energetically different, resulting in distinct chemical shifts for corresponding protons in the two enantiomers in the NMR spectrum.
Causality Behind Experimental Choices in NMR with CSAs
The choice of CSA is critical and depends on the functional groups of the analyte. For this compound, which has both an amino and a hydroxyl group, a CSA that can interact with these functionalities is required. Chiral acids, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), are excellent candidates as they can form acid-base interactions with the amino group. The fluorine atom in the analyte can also be a useful probe, and ¹⁹F NMR can be employed for a cleaner spectrum with no background signals.
Experimental Protocol: NMR with a Chiral Solvating Agent
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better signal dispersion).
Reagents:
-
(R)-Mosher's acid or another suitable chiral solvating agent.
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Procedure:
-
Accurately weigh a known amount of the this compound sample (typically 5-10 mg) into an NMR tube.
-
Add a molar equivalent of the chiral solvating agent (e.g., (R)-Mosher's acid).
-
Dissolve the mixture in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum (and/or a ¹⁹F NMR spectrum).
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton (or the fluorine atom) in the analyte that shows distinct chemical shifts for the two enantiomers.
-
Integrate the areas of the two signals.
-
Calculate the enantiomeric excess using the ratio of the integrals.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters for an enantiomeric purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer and other potential impurities.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the undesired enantiomer over a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved by several analytical techniques. Chiral HPLC with polysaccharide-based or crown ether-based CSPs stands as the most established and versatile method. Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening. NMR spectroscopy with chiral solvating agents provides a rapid, non-destructive alternative that is particularly useful for quick checks and when structural confirmation is desired.
The optimal choice of method will depend on the specific requirements of the analysis. For routine quality control in a regulated environment, a validated chiral HPLC or SFC method is typically preferred. For research and development purposes, where speed and sample conservation are important, NMR can be an invaluable tool. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the enantiomeric purity and quality of this important chiral intermediate.
References
- 1. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 2. Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-phenylethanol | DAICEL Chiral Application Search [search.daicelchiral.com]
- 5. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking New Synthetic Routes for Fluorinated Amino Acids
Introduction: The Strategic Value of Fluorine in Amino Acid Chemistry
To the researchers, chemists, and drug development professionals dedicated to pushing the boundaries of molecular design, the strategic incorporation of fluorine into amino acids is not merely an academic exercise. It is a powerful, field-proven strategy to modulate the fundamental properties of peptides and proteins. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart transformative advantages. These include enhanced metabolic stability against proteolytic degradation, altered pKa values, and the ability to enforce specific molecular conformations.[1][2][3][4] These modifications are critical in transforming promising peptide candidates into viable therapeutics.
This guide provides an in-depth, objective comparison of modern synthetic strategies for creating these valuable molecular building blocks. It is designed not as a rigid set of protocols, but as a framework for critical evaluation. We will dissect the causality behind experimental choices, provide self-validating, detailed methodologies, and ground our discussion in authoritative, verifiable data.
Overview of Core Synthetic Strategies
The synthesis of fluorinated amino acids can be broadly categorized into several core strategies. The choice of strategy is a critical decision, dictated by the desired position of the fluorine atom (α, β, γ, etc.), the required stereochemistry, and the availability of starting materials. The primary approaches include direct fluorination of an amino acid precursor and the use of a fluorinated building block.[5][6][7]
Direct fluorination can be further subdivided into two key mechanistic classes:
-
Electrophilic Fluorination: This approach utilizes a reagent with an electron-deficient fluorine atom (an "F+" source) to fluorinate a nucleophilic carbon center, such as an enolate.[8][9] Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are workhorses in this domain.[1][8][9]
-
Nucleophilic Fluorination: Conversely, this method employs a nucleophilic fluoride source (F-) to displace a leaving group.[1][8] Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used to convert hydroxyl groups into C-F bonds.[1]
The Fluorinated Building Block approach involves synthesizing a small, fluorinated molecule which is then elaborated into the final amino acid structure.[5][10] This strategy is often advantageous when multiple fluorine atoms are required or when the desired fluorination pattern is difficult to achieve via direct fluorination.
Caption: Core synthetic strategies for fluorinated amino acids.
Comparative Analysis of Key Synthetic Routes
A synthetic route is only as good as its performance in the lab. When benchmarking a new protocol, it must be judged against established methods on key performance indicators: yield, stereoselectivity, substrate scope, and operational simplicity/safety. Here, we compare three distinct, modern approaches.
Route A: Asymmetric Electrophilic Fluorination of a β-Keto Ester Derivative This strategy leverages a chiral catalyst, often a palladium complex, to control the stereochemistry of the fluorination step on a prochiral substrate.[11][12]
Route B: Diastereoselective Nucleophilic Fluorination of a Hydroxy Amino Acid Starting from a readily available, chiral amino acid like threonine, this method uses a nucleophilic fluorinating agent to displace a hydroxyl group. The inherent chirality of the starting material directs the stereochemical outcome.[13]
Route C: Chemoenzymatic Cascade Synthesis This emerging approach combines the selectivity of enzymes with robust chemical transformations. For instance, an aldolase can be used for a key C-C bond formation, followed by chemical steps and a final enzymatic amination to yield the target amino acid with high enantiopurity.[14][15]
Table 1: Quantitative Comparison of Synthetic Routes
| Metric | Route A: Asymmetric Electrophilic | Route B: Nucleophilic (from Threonine) | Route C: Chemoenzymatic Cascade |
| Typical Yield | 60-95% | 50-80% | 70-95% (overall) |
| Stereoselectivity | High (often >95% e.e.) | High (often >95% d.r.) | Excellent (>99% e.e.)[14] |
| Substrate Scope | Broad for β-keto esters | Limited by hydroxy-amino acid availability | Dependent on enzyme specificity |
| Key Reagents | Pd-catalyst, Selectfluor | DAST, Deoxo-Fluor | Aldolase, PAL, cost-effective aldehydes[14] |
| Safety/Handling | Pd catalysts can be expensive/air-sensitive. | DAST can be toxic and moisture-sensitive. | Generally mild, aqueous conditions. |
| Scalability | Moderate; catalyst cost can be a factor. | Good; starting materials are inexpensive. | Potentially high; whole-cell biocatalysts.[14] |
Experimental Protocols: A Practical Guide
Trust in a synthetic method is built on reproducibility. The following protocols are detailed to be self-validating systems, explaining the causality behind key steps.
Protocol 1: Asymmetric Electrophilic Fluorination of a β-Amino Ester Enolate
This protocol is adapted from methodologies focused on the diastereoselective fluorination of chiral β-amino enolates.[16] The logic is to use a chiral auxiliary on the amine to direct the facial approach of the electrophilic fluorine source to the enolate.
Caption: Workflow for diastereoselective electrophilic fluorination.
Step-by-Step Methodology:
-
System Preparation: A flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) is essential. The causality here is the extreme sensitivity of the lithium amide base and the resulting enolate to moisture and atmospheric oxygen.
-
Enolate Formation: The chiral β-amino ester substrate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C (a dry ice/acetone bath). A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is added dropwise. The low temperature is critical to prevent side reactions and ensure kinetic control of deprotonation, leading to the desired enolate isomer.
-
Electrophilic Fluorination: A solution of N-Fluorobenzenesulfonimide (NFSI) in anhydrous THF is added slowly to the enolate solution, still at -78 °C. NFSI is chosen for its crystalline nature, stability, and high reactivity as an "F+" source.[9] The chiral auxiliary on the nitrogen atom sterically blocks one face of the planar enolate, directing the NFSI to attack from the less hindered face, thus establishing the stereochemistry.[16]
-
Reaction Quench: After stirring for a specified time (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). This protonates any remaining enolate and destroys excess base.
-
Workup and Purification: The mixture is warmed to room temperature, and the organic layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to isolate the desired diastereomer of the α-fluoro-β-amino ester.
-
Deprotection: The chiral auxiliary and ester protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, acid hydrolysis for a t-butyl ester) to yield the final fluorinated amino acid.
Benchmarking Criteria for a New Synthetic Route
When evaluating a novel synthetic route in your lab, a structured approach is necessary. The following decision framework, visualized as a flowchart, outlines the key criteria for benchmarking.
Caption: Decision framework for benchmarking a new synthetic route.
Future Outlook
The field of fluorinated amino acid synthesis is dynamic. We anticipate continued growth in several key areas:
-
Late-Stage Fluorination: Methods that allow for the introduction of fluorine into complex peptides and proteins directly will become increasingly powerful.[5]
-
Photoredox Catalysis: Light-mediated reactions offer novel pathways for C-F bond formation under exceptionally mild conditions.[17]
-
Enzymatic and Bio-inspired Methods: The exquisite selectivity of enzymes will be further harnessed to produce complex fluorinated amino acids that are inaccessible through traditional chemistry.[15][18] As seen in chemoenzymatic cascades, combining biological and chemical steps offers a powerful and cost-effective route to enantiomerically pure products.[14]
By critically evaluating new methods against the benchmarks of yield, stereocontrol, scope, and practicality, the scientific community can continue to develop more efficient and elegant solutions for synthesizing these vital molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 17. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical nature of a chiral amine can profoundly influence its pharmacological and toxicological properties. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of drug development and quality control.[1] This guide provides an in-depth comparison of analytical methodologies for chiral amine analysis, grounded in the principles of cross-validation to ensure data integrity and regulatory compliance.
The Imperative of Orthogonal Methods in Chiral Analysis
A single analytical method, no matter how well validated, provides only one perspective on a sample's enantiomeric composition. Cross-validation, the process of comparing results from two or more distinct analytical methods, is crucial for establishing the veracity of your findings.[2][3] This is particularly critical when transferring methods between laboratories or seeking regulatory approval.[2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for the validation of analytical procedures, which underscores the importance of specificity, accuracy, precision, and robustness—all of which are rigorously tested during cross-validation.[4][5][6][7]
Core Analytical Techniques for Chiral Amine Resolution
The primary challenge in chiral analysis lies in differentiating between enantiomers, which possess identical physical and chemical properties in an achiral environment.[8] The most effective methods introduce a chiral selector to create diastereomeric interactions, leading to differential retention or migration.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone of enantiomeric purity assessment, offering versatility through various stationary phases and mobile phase compositions.[1] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of compounds, including chiral amines.[9][10]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to HPLC.[11] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often delivers faster separations with reduced organic solvent consumption.[][13] The low viscosity and high diffusivity of the mobile phase allow for higher flow rates without a significant loss of efficiency.[14][15] For chiral amines, SFC has shown comparable or even superior selectivity to HPLC, especially with polysaccharide-based CSPs.[16][17]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent.[18] Enantiomeric separation is achieved by incorporating a chiral selector, such as cyclodextrins or crown ethers, into the background electrolyte.[19][20] This creates transient diastereomeric complexes that migrate at different velocities under an electric field. CE can be considered an orthogonal technique to HPLC and SFC, providing a valuable comparative perspective.[18]
Gas Chromatography (GC)
For volatile chiral amines, or those that can be derivatized to enhance volatility, chiral GC is a viable option.[21] This technique utilizes a chiral stationary phase to achieve separation. The choice of derivatizing agent and the nature of the substituents on the amine can significantly impact resolution.[21]
Chiral Derivatization
An alternative to using a chiral stationary or mobile phase is to derivatize the enantiomeric mixture with a chiral derivatizing agent (CDA).[8][22] This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.[23] Reagents like Mosher's acid or Marfey's reagent are commonly used for this purpose.[8][24] This indirect approach is particularly useful when direct chiral separation is challenging.
Comparative Performance of Key Analytical Techniques
The choice of an analytical method depends on a multitude of factors, including the specific properties of the chiral amine, the required sensitivity, and the available instrumentation.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | Chiral GC (with derivatization) |
| Speed | Moderate | Fast | Fast | Moderate to Fast |
| Solvent Consumption | High | Low | Very Low | Low |
| Sensitivity (UV) | Good | Good | Moderate | Good |
| Sensitivity (MS) | Excellent | Excellent | Excellent | Excellent |
| Robustness | High | High | Moderate | High |
| Throughput | Moderate | High | High | Moderate |
| Orthogonality | - | High (vs. RPLC) | High | High |
A Framework for Cross-Validation
A systematic approach to cross-validation is essential for generating reliable and comparable data. The following workflow outlines the key stages involved.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Past, present, and future developments in enantioselective analysis using capillary electromigration techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enantioselective separations using capillary electrophoresis | Scilit [scilit.com]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 23. nbinno.com [nbinno.com]
- 24. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement, making the synthesis of enantiomerically pure compounds a critical endeavor. Chiral auxiliaries, stereogenic groups temporarily incorporated into a prochiral substrate, represent a powerful and reliable strategy to control the stereochemical outcome of a reaction.[1] This guide provides an in-depth comparison of the efficacy of several widely used chiral auxiliaries, focusing on their performance in key asymmetric transformations and providing the experimental context necessary for informed selection.
The Ideal Chiral Auxiliary: A Conceptual Framework
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. An ideal auxiliary should exhibit several key characteristics:
-
High Stereochemical Induction: It must effectively bias the formation of one stereoisomer over all others, leading to high diastereomeric or enantiomeric excess.
-
Ready Availability: Both enantiomers of the auxiliary should be readily and inexpensively available.
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions without compromising the stereochemical integrity of the newly formed chiral center.[2][3]
-
Predictable Stereocontrol: The stereochemical outcome should be predictable based on a well-understood mechanistic model.
-
High Yields: The attachment, diastereoselective reaction, and cleavage steps should all proceed in high chemical yield.
This guide will focus on a comparative analysis of three of the most prominent and widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Sultams.
General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary
The use of a chiral auxiliary follows a logical three-step sequence: attachment of the auxiliary to the substrate, the diastereoselective bond-forming reaction, and finally, the cleavage of the auxiliary to reveal the desired enantiomerically enriched product.
Caption: General workflow for auxiliary-mediated asymmetric synthesis.
Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol Reactions
Introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries, particularly for asymmetric aldol reactions.[4][5] They are also highly effective in asymmetric alkylation, acylation, and conjugate addition reactions.[4][6]
Mechanism of Stereocontrol
The high degree of stereocontrol exerted by Evans' oxazolidinones stems from the formation of a rigid, chelated Z-enolate.[7] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[5] For instance, in an aldol reaction, the boron enolate forms a six-membered, chair-like transition state, which minimizes steric interactions and leads to the formation of the syn-aldol product with high diastereoselectivity.[8]
Caption: Stereocontrol in Evans' asymmetric aldol reaction.
Performance Data
| Reaction Type | Substrate (N-Acyl Oxazolidinone) | Electrophile | Base/Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |
| Alkylation | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |
| Alkylation | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 |
| Aldol Reaction | N-Propionyl-(S)-4-isopropyloxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf, DIPEA | 85 | 99:1 |
Data compiled from various sources.[3]
Experimental Protocol: Evans' Asymmetric Alkylation
1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water. Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.[2]
2. Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add sodium hexamethyldisilazide (NaHMDS) to form the enolate. After stirring, add the electrophile (e.g., allyl iodide). Allow the reaction to proceed to completion.[9]
3. Cleavage of the Auxiliary: The auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) affords the corresponding carboxylic acid.[9][10][11] It's important to note that this reaction can evolve oxygen and should be handled with care.[10] Computational studies have shed light on the mechanism and regioselectivity of different cleavage reagents.[12][13]
Myers' Pseudoephedrine Amides: Versatility in Asymmetric Alkylation
Developed by Andrew G. Myers, pseudoephedrine amides have emerged as a highly practical and versatile class of chiral auxiliaries, particularly for the asymmetric alkylation of a wide range of substrates.[14][15] A key advantage of this system is its broad substrate scope, showing excellent efficiency even with less reactive alkyl halides.[14][16]
Mechanism of Stereocontrol
The stereochemical outcome of Myers' asymmetric alkylation is directed by the formation of a Z-enolate, which is stabilized by chelation to the lithium cation.[14] The methyl group of the pseudoephedrine auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.[1] The addition of lithium chloride is crucial for achieving high diastereoselectivity and clean, rapid reactions.[16][17]
Performance Data
| Substrate (N-Acyl Pseudoephedrine) | Electrophile | Base | Yield (%) | Diastereomeric Excess (de) (%) |
| N-Propionyl-(1R,2R)-pseudoephedrine | Methyl iodide | LDA, LiCl | 95 | ≥99 |
| N-Butyryl-(1R,2R)-pseudoephedrine | Benzyl bromide | LDA, LiCl | 92 | ≥99 |
| N-Isovaleryl-(1R,2R)-pseudoephedrine | Isopropyl iodide | LDA, LiCl | 85 | 98 |
Data compiled from various sources.[16]
Experimental Protocol: Myers' Asymmetric Alkylation
1. Amide Formation: Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 equiv) in a suitable solvent and react with an acyl chloride or anhydride (1.1 equiv) in the presence of a base like triethylamine or pyridine to form the corresponding amide.[3]
2. Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. After enolization is complete, add the alkyl halide and allow the reaction to warm slowly to room temperature.[3]
3. Cleavage of the Auxiliary: The pseudoephedrine auxiliary can be cleaved using various methods to yield different products.[18] For instance, acidic or basic hydrolysis yields the carboxylic acid, while reduction with lithium aluminum hydride produces the primary alcohol.[18][19] Addition of organolithium reagents can provide chiral ketones.[18][19]
A related auxiliary, pseudoephenamine, has been shown to be an excellent alternative, offering comparable or even superior stereocontrol, particularly in the formation of quaternary carbon centers.[19]
Oppolzer's Sultams: Rigidity and Predictability in a Range of Reactions
Oppolzer's camphor-derived sultams are a class of highly effective chiral auxiliaries known for their rigid structure, which leads to excellent and predictable stereocontrol in a variety of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and alkylations.[20][21]
Mechanism of Stereocontrol
The stereochemical directing power of Oppolzer's sultam is attributed to the rigid camphor backbone, which effectively shields one face of the attached prochiral moiety. In Lewis acid-promoted Diels-Alder reactions, for example, the sultam directs the approach of the diene to the dienophile with high facial selectivity.[22] Similarly, in conjugate additions, chelation of a Lewis acid to the carbonyl and sulfonyl oxygens locks the conformation of the enoate, allowing for highly selective attack by a nucleophile.[20] Recent studies suggest that stereoelectronic effects of the sultam ring play a significant role in directing the stereochemical outcome.[23]
Performance Data
| Reaction Type | Substrate | Reagents | Yield (%) | Diastereomeric Excess (de) (%) |
| Diels-Alder | N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene, Et₂AlCl | 90 | >98 |
| Aldol Reaction | N-Propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde, TiCl₄, (-)-Sparteine | 85 | >95 (anti) |
| α-Hydroxylation | N-Acyl-(2R)-bornane-10,2-sultam | Davis oxaziridine | good | >95 |
Data compiled from various sources.[24][25][26]
Experimental Protocol: Oppolzer's Sultam in a Diels-Alder Reaction
1. Acylation of the Sultam: React (2R)-bornane-10,2-sultam with an acyl chloride (e.g., acryloyl chloride) in the presence of a base to form the N-acylsultam.
2. Diastereoselective Diels-Alder Reaction: Dissolve the N-acryloylsultam in a suitable solvent such as dichloromethane and cool to a low temperature (e.g., -78 °C). Add a Lewis acid (e.g., diethylaluminum chloride) followed by the diene (e.g., cyclopentadiene). Allow the reaction to proceed to completion.
3. Cleavage of the Auxiliary: The N-acylsultam can be cleaved under various conditions. Hydrolysis with reagents like tetrabutylammonium hydrogen peroxide can yield the carboxylic acid.[27] Reductive cleavage with reagents such as lithium aluminum hydride can provide the corresponding alcohol.
Concluding Remarks
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the nature of the substrate, and the desired final product. Evans' oxazolidinones remain a top choice for high diastereoselectivity in aldol reactions. Myers' pseudoephedrine amides offer excellent versatility and a broad substrate scope for asymmetric alkylations. Oppolzer's sultams provide a rigid and predictable platform for a range of asymmetric reactions. By understanding the mechanistic underpinnings and comparative performance of these powerful tools, researchers can more effectively design and execute efficient and highly stereoselective syntheses of complex chiral molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. connectsci.au [connectsci.au]
- 14. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 15. synarchive.com [synarchive.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. benchchem.com [benchchem.com]
- 19. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemtube3d.com [chemtube3d.com]
- 21. researchgate.net [researchgate.net]
- 22. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Chiral Amino Alcohols: Enzymatic versus Chemical Approaches
Introduction
Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including a significant portion of pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] Their stereochemistry is paramount, often dictating the efficacy and safety of a drug. Consequently, the development of efficient and highly selective methods for their synthesis is a critical endeavor for researchers and professionals in drug development.[4][5] This guide provides an in-depth, objective comparison of the two primary strategies for synthesizing these valuable compounds: enzymatic biocatalysis and traditional chemical synthesis. We will explore the underlying principles, advantages, and limitations of each approach, supported by experimental data and detailed protocols, to empower you in selecting the optimal methodology for your specific synthetic challenges.
The Fork in the Road: Biocatalysis vs. Chemical Catalysis
The synthesis of chiral amino alcohols fundamentally relies on the creation of one or more stereocenters with high fidelity. Both enzymatic and chemical methods aim to achieve this, but through vastly different catalytic worlds.
Enzymatic Synthesis harnesses the exquisite selectivity of nature's catalysts—enzymes—to carry out stereoselective transformations.[6][7][8] These reactions typically occur under mild, aqueous conditions, offering a "green" and highly specific route to the desired enantiomer.[6][9]
Chemical Synthesis , on the other hand, employs a diverse toolkit of metal-based catalysts with chiral ligands or organocatalysts to control the stereochemical outcome of a reaction.[2] These methods offer broad substrate scope and can be performed on a large scale, but often require harsh reaction conditions, expensive catalysts, and protective group strategies.[2][10]
Principles and Mechanisms
Enzymatic Synthesis: The Power of Biocatalysis
The enzymatic synthesis of chiral amino alcohols often involves the asymmetric reduction of α-hydroxy ketones or the reductive amination of keto acids.[9][10] Key enzyme classes employed include:
-
Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of a carbonyl group to a hydroxyl group, using a cofactor such as NADH or NADPH.[11][12][13] By selecting an appropriate ADH or KRED, one can selectively produce either the (R)- or (S)-alcohol.
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, generating a chiral amine.[2][11]
-
Amine Dehydrogenases (AmDHs): Engineered AmDHs can directly convert α-hydroxy ketones to chiral amino alcohols using ammonia as the amine source, offering a highly atom-economical route.[3][10][14]
The high stereoselectivity of enzymes stems from their precisely shaped active sites, which bind the substrate in a specific orientation, allowing the reaction to occur on only one face of the prochiral center.[8]
Chemical Synthesis: The Versatility of Chiral Catalysts
Chemical approaches to chiral amino alcohol synthesis are varied, with some of the most common methods including:
-
Asymmetric Reduction of α-Amino Ketones: This is a widely used strategy where a prochiral α-amino ketone is reduced to the corresponding chiral amino alcohol using a chiral reducing agent or a catalyst.[15][16] Catalysts often consist of a transition metal (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand.[17]
-
Asymmetric Aminohydroxylation: This method, pioneered by Sharpless, involves the direct addition of an amino group and a hydroxyl group across a double bond in a stereocontrolled manner.[18][19]
-
Ring-opening of Chiral Epoxides or Aziridines: Nucleophilic attack on a chiral epoxide with an amine source, or on a chiral aziridine with a hydroxyl source, can provide access to chiral amino alcohols.[4]
-
Asymmetric Aldol and Mannich Reactions: These classic carbon-carbon bond-forming reactions can be rendered asymmetric through the use of chiral catalysts or auxiliaries to construct the amino alcohol backbone.[4][20]
The stereocontrol in these reactions is dictated by the chiral environment created by the catalyst, which favors one diastereomeric transition state over the other.
Comparative Analysis: Performance Metrics
To provide a clear comparison, the following table summarizes key performance metrics for representative enzymatic and chemical synthesis methods. The data is compiled from various literature sources and is intended to be illustrative of typical outcomes.
| Metric | Enzymatic Synthesis | Chemical Synthesis |
| Enantiomeric Excess (ee) | Generally >99%[3][10] | Highly variable, often 90-99%[4][5] |
| Diastereomeric Ratio (dr) | Can be very high (>98:2) in dual-enzyme systems[1] | Variable, often requires optimization[20] |
| Yield | Often high (90-99%) under optimized conditions[3] | Wide range, can be affected by side reactions |
| Reaction Conditions | Mild (ambient temperature, neutral pH, aqueous media)[6][10] | Often requires elevated/low temperatures, inert atmospheres, organic solvents[2][10] |
| Substrate Scope | Can be limited by the enzyme's natural specificity, but can be expanded through protein engineering[14] | Generally broader, more tolerant of diverse functional groups[17] |
| Catalyst Source | Renewable (enzymes produced by microorganisms)[21] | Often based on precious and toxic heavy metals[2] |
| Byproducts | Often minimal and environmentally benign (e.g., water)[10] | Can include stoichiometric amounts of waste from reagents and solvents[10] |
| Process Development | Can involve enzyme screening and protein engineering | Requires catalyst and ligand screening, and reaction optimization |
Experimental Protocols: A Practical Look
To further illustrate the practical differences, detailed step-by-step methodologies for a representative enzymatic and chemical synthesis are provided below.
Experimental Protocol 1: Enzymatic Synthesis of (S)-2-amino-1-phenylethanol using an Amine Dehydrogenase
This protocol is a representative example of an asymmetric reductive amination of an α-hydroxy ketone.
Materials:
-
Amine Dehydrogenase (AmDH)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADH
-
2-Hydroxyacetophenone
-
Ammonium chloride/ammonia buffer (pH 8.5)
-
D-Glucose
-
Phosphate buffer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, ammonium chloride/ammonia buffer, D-glucose, and NADH.
-
Add the substrate, 2-hydroxyacetophenone, to the mixture.
-
Initiate the reaction by adding the AmDH and GDH enzymes.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by measuring the consumption of NADH via UV-Vis spectrophotometry at 340 nm.[10]
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the yield and enantiomeric excess of the resulting (S)-2-amino-1-phenylethanol using chiral HPLC.
Experimental Protocol 2: Chemical Synthesis of a Chiral β-Amino Alcohol via Asymmetric Aza-Pinacol Coupling
This protocol exemplifies a modern chemical approach using a chromium catalyst.[4]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Imine (e.g., N-sulfonyl imine)
-
Chromium(II) chloride
-
Chiral ligand
-
Manganese powder
-
Trimethylsilyl chloride
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, add chromium(II) chloride, manganese powder, and the chiral ligand to an oven-dried flask.
-
Add the anhydrous solvent and stir the mixture.
-
Add the aldehyde, imine, and trimethylsilyl chloride to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with an appropriate aqueous solution.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the resulting β-amino alcohol by NMR and chiral HPLC analysis.[4]
Visualization of Synthetic Workflows
To provide a clearer understanding of the process flow for each approach, the following diagrams have been generated.
Enzymatic Synthesis Workflow
Caption: General workflow for enzymatic synthesis.
Chemical Synthesis Workflow
Caption: General workflow for chemical synthesis.
Conclusion and Future Outlook
Both enzymatic and chemical synthesis methodologies offer powerful and distinct advantages for the production of chiral amino alcohols.
Enzymatic synthesis stands out for its exceptional stereoselectivity, mild reaction conditions, and environmental sustainability.[6][7][9] While traditionally limited by substrate scope, advances in protein engineering and directed evolution are rapidly expanding the biocatalytic toolbox, making enzymatic routes increasingly viable for industrial applications.[3][14]
Chemical synthesis provides versatility, a generally broader substrate scope, and well-established scalability.[17] However, it often comes with the challenges of harsh conditions, the use of expensive and potentially toxic metal catalysts, and the generation of more significant waste streams.[2][10]
The choice between these two approaches will ultimately depend on the specific requirements of the target molecule, the desired scale of production, and considerations of cost and environmental impact. For high-value pharmaceutical intermediates where enantiopurity is paramount, the exceptional selectivity of enzymes is a major draw. For rapid analog synthesis and exploration of chemical space, the broader applicability of chemical methods may be preferred.
Looking ahead, the lines between these two fields are blurring with the rise of chemoenzymatic synthesis , which combines the best of both worlds.[1][22] These multi-step, one-pot processes can leverage the selectivity of enzymes for key stereodefining steps within a broader chemical synthesis framework, leading to more efficient and sustainable routes to complex chiral molecules. As our understanding of both biocatalysis and chemical catalysis deepens, these synergistic approaches will undoubtedly play an increasingly important role in the future of chiral amino alcohol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 12. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Enzymes in Regioselective and Stereoselective Organic Reactions [mdpi.com]
- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biocatalysis for pharmaceutical intermediates: the future is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Purity Analysis of (S)-2-Amino-2-(4-fluorophenyl)ethanol from Different Suppliers
Introduction
(S)-2-Amino-2-(4-fluorophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific structure is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the chemical and enantiomeric purity of this starting material is not merely a quality metric but a critical determinant of a drug development program's success. Impurities, whether they are isomers, unreacted starting materials, or by-products, can have unintended pharmacological effects or complicate downstream synthetic steps.
This guide provides a comprehensive, technically-grounded framework for researchers, analytical scientists, and process chemists to evaluate and compare the purity of this compound sourced from different commercial suppliers. We will move beyond simple data reporting to explain the causality behind our analytical choices, ensuring a robust and self-validating approach to supplier qualification. Our methodology is grounded in established principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which govern the control of impurities in drug substances.[1][2][3]
The Analytical Imperative: A Multi-Modal Strategy
Relying on a single analytical technique is insufficient for a comprehensive purity assessment. A supplier's Certificate of Analysis (CoA) provides a starting point, but independent verification using a multi-modal strategy is essential for robust quality control. Our approach integrates chromatographic and spectroscopic techniques to build a complete purity profile.
The logical workflow for this analysis is as follows:
Caption: Overall analytical workflow for purity assessment.
Potential Impurities: Knowing What to Look For
The purity of any chemical is defined by the absence of foreign substances. For this compound, impurities can be broadly categorized as follows:
-
Enantiomeric Impurity: The incorrect enantiomer, (R)-2-Amino-2-(4-fluorophenyl)ethanol, is the most critical process-related impurity.
-
Process-Related Impurities: These can include unreacted starting materials, residual reagents, or synthetic by-products.
-
Degradation Products: Resulting from chemical changes to the substance during storage due to factors like light, temperature, or air.[1]
-
Residual Solvents: Organic liquids used during synthesis or purification.[2]
A thorough analytical approach must be capable of separating, detecting, and quantifying all potential impurities.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and self-validating. The choice of columns, mobile phases, and parameters is deliberate, based on the chemical nature of the analyte—a polar, aromatic amine.
Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)
Causality: A reversed-phase HPLC method using a C18 stationary phase is the industry standard for separating moderately polar organic molecules. The gradient elution ensures that both the main analyte and any impurities with different polarities are resolved and eluted within a reasonable timeframe. The UV detector wavelength is set near the absorbance maximum of the fluorophenyl group to ensure high sensitivity. This method is essential for quantifying all non-enantiomeric impurities.
Protocol:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.
Enantiomeric Purity by Chiral HPLC
Causality: Enantiomers have identical physical properties and cannot be separated by standard HPLC. A Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including amino alcohols, through interactions like hydrogen bonding and π-π stacking.[4][5] A normal-phase mobile system (hexane/alcohol) often provides the best selectivity for this class of compounds.
Protocol:
-
System: HPLC system as described above.
-
Column: Daicel CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
Structural Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation. It provides definitive confirmation of the compound's identity by mapping the hydrogen atoms in the molecule. It can also detect and help identify impurities if their concentration is significant (~0.1% or higher). While standard NMR cannot distinguish between enantiomers, it can be used with chiral derivatizing agents to determine enantiomeric purity if a chiral HPLC method is unavailable.[6][7][8]
Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of Deuterated Methanol (Methanol-d₄).
-
Experiment: Standard proton NMR (¹H).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.
Comparative Data from Fictional Suppliers
To illustrate the application of these methods, we analyzed batches of this compound from three fictional suppliers.
Table 1: Summary of Supplier Information & Physical Properties
| Parameter | Supplier A | Supplier B | Supplier C |
| Lot Number | A-0123 | B-4567 | C-8910 |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder |
| CoA Purity | >99.0% (HPLC) | >99.5% (HPLC) | >98.5% (HPLC) |
| CoA e.e. | >99.0% | >99.0% | >99.0% |
Table 2: Comparative Chemical Purity by Reversed-Phase HPLC-UV
| Metric | Supplier A | Supplier B | Supplier C |
| Purity (Area %) | 99.85% | 99.92% | 99.15% |
| Known Impurity 1 (Area %) | 0.08% | 0.05% | 0.12% |
| Unknown Impurity (RT 9.5 min) | Not Detected | Not Detected | 0.65% |
| Total Impurities | 0.15% | 0.08% | 0.85% |
Table 3: Comparative Enantiomeric Purity by Chiral HPLC
| Metric | Supplier A | Supplier B | Supplier C |
| (S)-Enantiomer (Area %) | 99.25% | 99.88% | 99.75% |
| (R)-Enantiomer (Area %) | 0.75% | 0.12% | 0.25% |
| Enantiomeric Excess (e.e.) | 98.50% | 99.76% | 99.50% |
Table 4: Summary of ¹H NMR Analysis
| Supplier | Structural Confirmation | Observed Impurities/Artifacts |
| Supplier A | Consistent with structure | Trace signals consistent with residual ethyl acetate. |
| Supplier B | Consistent with structure | No significant impurities detected. |
| Supplier C | Consistent with structure | Unidentified aromatic signals present at low levels. |
Interpretation and Supplier Selection
The multi-modal analysis provides a much clearer picture than the CoA alone.
Caption: Decision logic for supplier qualification.
-
Supplier B emerges as the highest quality provider. It demonstrates exceptional purity on both chemical and enantiomeric fronts, making it the ideal choice for sensitive applications, particularly for materials intended for cGMP manufacturing.
-
Supplier A provides material with high chemical purity, but its enantiomeric excess is significantly lower. While potentially acceptable for early-stage, non-clinical research where cost is a primary driver, it would be unsuitable for later-stage development without further purification.
-
Supplier C presents a significant risk. The presence of a major unknown impurity (0.65%) and a generally lower chemical purity are causes for concern. The off-white color also suggests impurities. According to ICH guidelines, any impurity above 0.10% should be identified and characterized.[9][10] This material should be avoided until the unknown impurity is identified and confirmed to be benign.
Conclusion: Establishing a Self-Validating Quality Program
The purity of a chiral starting material like this compound is a cornerstone of safe and effective drug development. This guide demonstrates that a supplier's CoA should be the beginning, not the end, of the quality assessment process.
By implementing a multi-modal analytical strategy that combines chromatographic separation with spectroscopic confirmation, research and development organizations can independently verify material quality. This approach not only mitigates the risk of using substandard materials but also forms the basis of a robust supplier qualification program. For any methods intended for routine quality control, full validation must be performed according to ICH Q2(R2) guidelines to ensure the data is reliable and defensible.[11][12] Ultimately, this scientific rigor ensures the integrity of the entire drug development pipeline, from the first chemical synthesis to the final clinical trial.
References
- 1. uspnf.com [uspnf.com]
- 2. xinfuda-group.com [xinfuda-group.com]
- 3. usp.org [usp.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of (S)-2-Amino-2-(4-fluorophenyl)ethanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-Amino-2-(4-fluorophenyl)ethanol, a fluorinated aromatic amino alcohol. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a chiral molecule containing a fluorine atom, an aromatic ring, an amino group, and a hydroxyl group. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be readily available, data from closely related analogs, such as 2-Amino-1-(2-fluorophenyl)ethanol, indicate that this class of compounds should be handled as hazardous.[1]
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Environmental Persistence: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests that this compound is not readily biodegradable and has the potential for environmental persistence.[4]
From a regulatory standpoint, this compound waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the disposal of hazardous waste.[5] While not specifically listed by name, its chemical properties necessitate its classification as a hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with collection by a certified hazardous waste handler.
Step 1: Waste Minimization
The first principle of chemical waste management is to minimize its generation.[4] This can be achieved by:
-
Careful planning of experiments: Only synthesize or use the amount of material strictly necessary for your research.
-
Maintaining accurate chemical inventories: Prevent the over-purchase of reagents and the generation of expired chemical waste.
Step 2: Waste Characterization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[4]
-
This compound waste should be classified as a halogenated organic waste.
-
Do not mix this waste with non-halogenated organic solvents or aqueous waste streams.
-
Solid waste , such as contaminated personal protective equipment (PPE) and weighing papers, should be collected separately from liquid waste.
Step 3: Container Selection and Labeling
The choice of waste container is critical for safe storage and transport.
-
Use a chemically compatible container: A high-density polyethylene (HDPE) or glass container is suitable for this compound. Ensure the container has a secure, leak-proof screw cap.
-
Label the container clearly: The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant").
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
The following diagram illustrates the decision-making process for the disposal of this compound:
Caption: Decision workflow for the disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use a spill kit with absorbent materials to contain the spill.
-
Clean the Spill: Carefully collect the absorbent material and any contaminated debris.
-
Dispose of Cleanup Materials: Place all spill cleanup materials in a designated hazardous waste container and label it accordingly.
Final Disposal Pathway
The recommended and most effective method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration .[4] This process is necessary to break the highly stable carbon-fluorine bond and ensure complete destruction of the compound.
Your institution's Environmental Health and Safety (EHS) department is responsible for the collection of hazardous waste from your laboratory and its transfer to a licensed hazardous waste disposal facility. Always follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data and Regulatory Summary
| Parameter | Guideline/Regulation | Details |
| Waste Classification | RCRA | Halogenated Organic Waste. Specific waste code to be determined by the generator in consultation with EHS, likely falling under F-listed wastes if mixed with solvents, or D-listed if exhibiting hazardous characteristics. |
| Storage Limit in SAA | 40 CFR 262.15 | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. |
| Container Requirements | OSHA 29 CFR 1910.106 | Must be chemically compatible, in good condition, and securely closed. |
| Recommended Disposal | EPA Guidelines | High-temperature incineration at a licensed facility. |
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide for the disposal of this compound, researchers can ensure they are operating in a manner that is safe, compliant, and environmentally conscious. Always consult your institution's specific EHS guidelines and protocols as the final authority on hazardous waste management.
References
Mastering Safety: A Guide to Personal Protective Equipment for Handling (S)-2-Amino-2-(4-fluorophenyl)ethanol
In the landscape of pharmaceutical research and development, the precise and safe handling of chemical intermediates is paramount. (S)-2-Amino-2-(4-fluorophenyl)ethanol, a chiral building block, is integral to the synthesis of various active pharmaceutical ingredients. Its fluorinated aromatic structure necessitates a rigorous and well-understood safety protocol to mitigate risks. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of your research.
The foundation of a safe laboratory environment is a comprehensive Chemical Hygiene Plan (CHP)[1][2]. This plan should detail standard operating procedures, control measures, and emergency protocols specific to the chemicals being handled[1][2][3]. Before any procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards[4]. While a specific SDS for the exact (S)-isomer was not found, data for structurally similar fluorinated and chlorinated amino alcohols indicate that this class of compounds typically presents risks of skin irritation, serious eye irritation, and potential respiratory irritation[5][6][7]. Therefore, a conservative approach to PPE is warranted.
Hazard Assessment: Understanding the "Why"
The molecular structure of this compound—containing an aromatic ring, a fluorine atom, an amino group, and a hydroxyl group—informs our safety strategy. Fluorinated organic compounds require careful handling due to their unique reactivity and potential toxicological profiles[3][8]. The primary routes of exposure to be controlled are dermal contact, eye contact, and inhalation of the powdered solid[5][9].
Identified Potential Hazards:
-
Skin Irritation: Aromatic amines and alcohols can cause irritation upon contact[5][6][7].
-
Eye Damage: The compound, particularly as a fine powder, can cause serious eye irritation or damage[5].
-
Respiratory Irritation: Inhalation of airborne particles may lead to respiratory tract irritation[5][6][7].
Our objective is to create a multi-layered defense that minimizes exposure to "As Low As Reasonably Achievable" (ALARA). This involves a combination of engineering controls (like fume hoods) and a robust PPE strategy.
The Core Protocol: Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment, but an integrated system. Below is a detailed breakdown of the required PPE, explaining the rationale behind each selection.
Hand Protection: The First Line of Defense
Chemical-resistant gloves are mandatory. However, no single glove material is impervious to all chemicals[9]. For aromatic amino alcohols, nitrile gloves are a common and effective choice, providing a good balance of chemical resistance and dexterity.
Key Considerations:
-
Material: Nitrile gloves are generally recommended for handling this class of compounds. Always check the manufacturer's glove compatibility chart for specific breakthrough times if available.
-
Thickness: A standard thickness (e.g., 4-6 mil) is typically sufficient for incidental contact. For extended handling or immersion, heavier-duty gloves should be used.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. After handling the chemical, remove gloves without touching the outer surface with bare skin and dispose of them as hazardous waste. Never reuse disposable gloves[9][10].
| Scenario | Glove Type | Rationale |
| Weighing & preparing solutions (<15 min) | Standard Nitrile Gloves (disposable) | Protects against incidental splashes and solid particle contact. |
| Synthesis / Work-up (>15 min) | Heavy-Duty Nitrile or Neoprene Gloves | Provides extended protection for tasks with higher splash potential. |
| Cleaning Contaminated Glassware | Heavy-Duty Nitrile or Butyl Rubber Gloves | Ensures maximum protection against prolonged chemical contact. |
Eye and Face Protection: A Non-Negotiable Barrier
The eyes are exceptionally vulnerable to chemical splashes and airborne particulates. Standard laboratory safety glasses are insufficient.
-
Chemical Splash Goggles: These are required whenever handling the solid or its solutions. They form a complete seal around the eyes, offering protection from splashes, and airborne dust[9].
-
Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face[5][9].
Body Protection: Shielding Against Spills
A clean, flame-resistant lab coat is the minimum requirement for body protection[4][9]. It should be fully buttoned with sleeves rolled down.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills[4][9].
Respiratory Protection: Controlling Inhalation Risks
Engineering controls are the primary method for mitigating inhalation hazards.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a ventilated balance enclosure[7][10]. This captures airborne particles at the source.
-
Respirator: In situations where engineering controls are insufficient or during a large spill cleanup, respiratory protection may be necessary. A NIOSH-approved respirator with P100 (particulate) cartridges would be appropriate for the solid form. If significant vapors are expected, combination cartridges (e.g., organic vapor/P100) should be used. All respirator use must be done under a formal respiratory protection program, including fit-testing and training, as required by OSHA.
Operational Plan: Integrating Safety into Your Workflow
This section provides a step-by-step guide for a common laboratory task, embedding the PPE requirements directly into the procedure.
Protocol: Weighing and Preparing a Solution
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Don PPE: Put on your lab coat, followed by chemical splash goggles and nitrile gloves.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing air correctly.
-
Staging: Place all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) at least 6 inches inside the fume hood[9].
-
Handling the Chemical: Retrieve the container of this compound and place it inside the hood. Open the container and carefully weigh the desired amount onto weigh paper.
-
Transfer: Gently transfer the solid into the beaker. Avoid any actions that could create dust.
-
Dissolution: Add the solvent to the beaker and stir to dissolve.
-
Decontamination & Storage: Securely close the primary chemical container and wipe it down with a damp cloth before removing it from the hood. Store it in a designated, well-ventilated cabinet away from incompatible materials[4][11].
-
Waste Disposal: Dispose of the contaminated weigh paper and any used cleaning materials in a clearly labeled hazardous waste container[3][11].
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat and goggles) to prevent self-contamination. Wash hands thoroughly with soap and water[5][10].
Visualizing the Workflow
The following diagram illustrates the critical decision points and actions for safely handling this chemical.
Caption: Safe Handling Workflow for this compound.
Emergency & Disposal Plan
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists[5][6].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][6].
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[5][6].
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, compatible, and clearly labeled container. Do not mix with incompatible waste streams[3][11].
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves collection by your institution's EHS department for disposal via high-temperature incineration or a specialized hazardous waste landfill[6][8][12]. Never dispose of this chemical down the drain[5].
By adhering to this comprehensive safety framework, researchers can handle this compound with confidence, ensuring personal safety and maintaining the highest standards of scientific integrity.
References
- 1. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 2. mtech.edu [mtech.edu]
- 3. benchchem.com [benchchem.com]
- 4. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. bund.net [bund.net]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. afd.calpoly.edu [afd.calpoly.edu]
- 11. saffronchemicals.com [saffronchemicals.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
